But-2-yne-1,1-diol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
11070-67-0 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
but-2-yne-1,1-diol |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h4-6H,1H3 |
InChI Key |
YNCZNSWQAGQAJY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(O)O |
Origin of Product |
United States |
Foundational & Exploratory
But-2-yne-1,4-diol: A Comprehensive Technical Guide to its Synthesis and Properties
Introduction
But-2-yne-1,4-diol, also known as butynediol, is a versatile and commercially significant organic compound featuring both an alkyne and two primary alcohol functional groups.[1] Its unique linear structure, with a butyne backbone and hydroxyl groups at positions 1 and 4, makes it a crucial intermediate in the synthesis of a wide array of valuable chemicals.[1] This guide provides an in-depth overview of its synthesis, chemical and physical properties, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Synthesis of But-2-yne-1,4-diol
The primary industrial method for producing But-2-yne-1,4-diol is the Reppe synthesis, which involves the reaction of acetylene with an aqueous solution of formaldehyde.[1][2][3] This process is catalyzed by copper acetylide.[2]
Overall Reaction:
2 CH₂O + HC≡CH → HOCH₂–C≡C–CH₂OH[4]
The reaction is typically conducted under pressure and at elevated temperatures.[2][4] The crude product from this synthesis generally contains 33 to 55% butynediol, along with impurities such as propargyl alcohol (1-2%), unreacted formaldehyde (0.4-1%), and other by-products (1-2%).[2]
Experimental Protocol: Industrial Reppe Synthesis
The industrial production of But-2-yne-1,4-diol is a continuous process aimed at maximizing yield and minimizing residual formaldehyde.[4]
1. Reactants and Catalyst:
-
Reactants: Acetylene gas and a 30-50% aqueous formaldehyde solution.[2]
-
Catalyst: Copper acetylide.[2] Several patented methods also utilize copper bismuth catalysts coated on an inert support.[1][5]
2. Reactor Configuration: Two main types of reactors are employed for this synthesis:[4]
-
Fixed-Bed Reactor: The catalyst is shaped into strands (3-5 mm diameter, 10 mm length). The formaldehyde solution and gaseous acetylene are introduced from the top of the reactor.[4]
-
Fluidized-Bed Reactor: The catalyst is in the form of fine particles (0.1-2 mm diameter). The acetylene is dissolved in the formaldehyde solution and fed from the bottom, causing the catalyst bed to expand.[4]
3. Reaction Conditions:
-
Pressure: Acetylene partial pressure of 1 to 6 x 10⁵ Pa (approximately 1 to 6 bar).[2] The overall pressure can range from 1 to 20 bar.[3]
4. Process Flow (Continuous Production):
-
The reaction is typically carried out in a cascade of 3-5 reactors to ensure high conversion of formaldehyde.[4]
-
In a fixed-bed system, a liquid seal pump circulates the reaction mixture, which is then cooled before re-entering the reactor. A gas-liquid separator is used to manage the gaseous and liquid phases.[4]
-
The crude product is then subjected to vacuum distillation to recover the butynediol.[4]
Synthesis Workflow Diagram
Caption: Industrial Reppe synthesis workflow for But-2-yne-1,4-diol.
Properties of But-2-yne-1,4-diol
But-2-yne-1,4-diol is a colorless to slightly yellow, hygroscopic solid.[1][5] It is commercially available as a solid or as a 34% aqueous solution.[4]
Physical Properties
| Property | Value |
| Molecular Formula | C₄H₆O₂[1][7] |
| Molecular Weight | 86.09 g/mol [2][5] |
| Appearance | White to light-brown solid; brownish-yellow aqueous solution[2][8] |
| Melting Point | 50-58 °C[2] |
| Boiling Point | 238 °C[5][7] |
| Flash Point | 152 °C (Open Cup)[1][9] |
| Density | 1.2 g/cm³[9] |
| Vapor Pressure | <0.1 mmHg (55 °C)[9] |
| Vapor Density | 3.0 (air = 1)[2][10] |
| Autoignition Temp. | 335 °C[2][8] |
| Water Solubility | 3740 g/L (20 °C)[8][9] |
| Solubility | Soluble in water, ethanol, and acetone; slightly soluble in chloroform; insoluble in benzene and ether.[5][9] |
| LogP | -0.73[2][9] |
Spectral Properties
| Property | Value |
| Refractive Index (n_D^20) | 1.4804[2][8] |
Chemical Properties and Key Reactions
But-2-yne-1,4-diol undergoes the typical reactions of primary alcohols and alkynes.[1] Its most significant reaction is hydrogenation, which is used to produce 1,4-butanediol and 2-butene-1,4-diol.
Hydrogenation Pathway
The hydrogenation of But-2-yne-1,4-diol is a two-step process.[11] The initial step yields 2-butene-1,4-diol (an alkene diol), which can then be further hydrogenated to produce the final product, 1,4-butanediol (a saturated diol).[11][12]
1. Hydrogenation to 2-Butene-1,4-diol: This is a partial hydrogenation. Selectivity for the cis-alkene product can be achieved by using specific catalysts, such as palladium-carbon (Pd-C) poisoned with lead.[13][14]
2. Hydrogenation to 1,4-Butanediol: Complete hydrogenation of the triple bond to a single bond. This is often carried out using catalysts like Raney nickel or platinum-based catalysts.[15][16]
Experimental Protocol: Hydrogenation to 1,4-Butanediol
1. Reactants and Catalyst:
-
Substrate: An aqueous solution of But-2-yne-1,4-diol (typically 20-40%).[15]
-
Catalyst: Raney-type nickel catalyst promoted with 3-15% copper.[15] Other catalysts include 1% Pt/CaCO₃ or stainless steel reactor walls under supercritical CO₂ conditions.[11][17]
2. Reaction Conditions:
-
Temperature: 15°C to 100°C.[15]
-
Pressure: 0 to 40 atmospheres (gauge) of hydrogen.[15]
-
pH: Maintained at no more than 7.[15]
3. Procedure (Batch Process):
-
An aqueous solution of But-2-yne-1,4-diol and the nickel-copper catalyst are charged into a stirred tank reactor.[16]
-
The reactor is purged and then pressurized with hydrogen.
-
The reaction is run at the specified temperature and pressure until hydrogen uptake ceases.
-
The reaction mixture may contain by-products such as n-butanol and γ-hydroxybutanal (as a hemiacetal).[16]
4. Product Isolation:
-
The catalyst is removed by filtration.
-
The resulting aqueous solution of 1,4-butanediol is purified by distillation.
Reaction Pathway Diagram
Caption: Hydrogenation pathway from But-2-yne-1,4-diol to 1,4-Butanediol.
Applications
Approximately 95% of the But-2-yne-1,4-diol produced is used as a precursor for the synthesis of 1,4-butanediol and 2-butene-1,4-diol.[4][18] These compounds are, in turn, used to produce plastics, synthetic fibers, and solvents.[7][18]
Major Applications:
-
Chemical Intermediate: It is the primary raw material for 1,4-butanediol, 2-butene-1,4-diol, tetrahydrofuran, and γ-butyrolactone.[5][7]
-
Electroplating: Used as a brightening and preserving agent in nickel and copper electroplating baths.[1][4][19]
-
Pharmaceuticals and Agrochemicals: Serves as a key starting material in the synthesis of Vitamin B6, insecticides, and herbicides like Barban.[1][5][20]
-
Polymers: Used in the manufacturing of plasticizers, synthetic resins, and polyurethanes.[1][5]
-
Corrosion Inhibition: Employed as a corrosion inhibitor in metal pickling baths.[1][4]
-
Other Uses: It also finds application in textile additives and has been studied for its nematocidal activity.[1][5][20]
Safety and Handling
But-2-yne-1,4-diol is classified as a toxic and corrosive substance.[21][22] It can be absorbed through inhalation, skin contact, and ingestion, causing severe local irritation and systemic effects.[21][23]
Toxicology and Hazards
| Hazard Type | Data |
| Acute Oral Toxicity (LD50) | 104-132 mg/kg (rat); 105 mg/kg (mouse)[10][23][24] |
| Primary Hazards | Toxic if swallowed or inhaled; causes severe skin burns and eye damage.[21][22] |
| Chronic Effects | May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[22][23] May cause skin sensitization.[21] |
| Reactivity | Stable at room temperature but can decompose explosively during distillation in the presence of impurities like alkali hydroxides or certain metal salts (e.g., mercury salts).[1][8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, acid chlorides, and acid anhydrides.[7][8] |
Handling and Storage
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[22][24][25] Avoid generating dust.[24]
-
Storage: Store in a cool, dry, well-ventilated area below +30°C, away from incompatible materials and sources of ignition.[7][9][24] Containers should be tightly closed.[24] Suitable storage materials include steel, aluminum, glass, and certain lined containers.[8]
References
- 1. 1,4-BUTYNEDIOL - Ataman Kimya [atamanchemicals.com]
- 2. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Butynediol - Wikipedia [en.wikipedia.org]
- 4. chemcess.com [chemcess.com]
- 5. atamankimya.com [atamankimya.com]
- 6. DE3621959A1 - METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
- 9. 2-Butyne-1,4-diol | 110-65-6 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 15. US2953605A - Hydrogenation of 1, 4-butynediol to 1, 4-butanediol - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. US4584419A - Process for the production of butane-1,4-diol - Google Patents [patents.google.com]
- 19. 2-Butyne-1,4-diol, CAS 110-65-6,C4H6O2 [mallakchemicals.com]
- 20. atamankimya.com [atamankimya.com]
- 21. ICSC 1733 - 2-BUTYNE-1,4-DIOL [chemicalsafety.ilo.org]
- 22. pentachemicals.eu [pentachemicals.eu]
- 23. Toxicity and adverse reactions of 2-Butyne-1,4-diol_Chemicalbook [chemicalbook.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. echemi.com [echemi.com]
But-2-yne-1,4-diol: A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-yne-1,4-diol is a versatile difunctional molecule containing a carbon-carbon triple bond and two primary hydroxyl groups. This unique structure makes it a valuable intermediate in a wide range of chemical syntheses, from the production of bulk chemicals to the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical and physical properties of But-2-yne-1,4-diol, its synthesis and key reactions, and its toxicological profile.
Chemical and Physical Properties
But-2-yne-1,4-diol is a colorless to yellowish crystalline solid at room temperature.[1] It is highly soluble in water and polar organic solvents.[1] A summary of its key chemical and physical properties is presented in the tables below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | But-2-yne-1,4-diol[2] |
| CAS Number | 110-65-6[2] |
| Molecular Formula | C4H6O2[2] |
| Molecular Weight | 86.09 g/mol [2] |
| SMILES | OCC#CCO[2] |
| InChI | InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2[2] |
| Synonyms | 1,4-Butynediol, 1,4-Dihydroxy-2-butyne, Butynediol[2][3] |
Physical Properties
| Property | Value |
| Appearance | Colorless to light-brown solid or brownish-yellow aqueous solution[2] |
| Melting Point | 53-58 °C[2] |
| Boiling Point | 238 °C[1] |
| Density | 1.11 g/cm³ (at 20 °C)[1] |
| Solubility in Water | 3740 g/L[1] |
| Vapor Pressure | <0.1 mmHg (at 55 °C) |
| Flash Point | ~136 °C[1] |
| LogP | -0.73 |
Synthesis and Key Reactions
Synthesis of But-2-yne-1,4-diol (Reppe Synthesis)
The primary industrial method for the synthesis of But-2-yne-1,4-diol is the Reppe synthesis, which involves the reaction of acetylene with formaldehyde in the presence of a copper acetylide catalyst.[1][2][4]
Experimental Protocol (General Industrial Process):
The reaction is typically carried out in a closed system under pressure. An aqueous solution of formaldehyde (30-50%) is reacted with acetylene at a temperature of 80-100°C and an acetylene partial pressure of 1 to 6 x 10^5 Pa.[2] The catalyst, often a copper bismuth catalyst on an inert support, is crucial for the reaction.[1] The crude product typically contains 33-55% but-2-yne-1,4-diol, along with unreacted formaldehyde and byproducts such as propargyl alcohol.[2]
Caption: Reppe Synthesis of But-2-yne-1,4-diol.
Hydrogenation to 2-Butene-1,4-diol and 1,4-Butanediol
A major application of But-2-yne-1,4-diol is its catalytic hydrogenation to produce 2-butene-1,4-diol and 1,4-butanediol, which are important industrial chemicals.[1][3] The selectivity of the reaction can be controlled by the choice of catalyst and reaction conditions.
Experimental Protocol (General Laboratory/Industrial Approach):
Selective hydrogenation to 2-butene-1,4-diol is often achieved using a palladium-based catalyst, such as Pd on calcium carbonate (Pd/CaCO₃), sometimes with the addition of a poison like lead (Lindlar's catalyst) or in the presence of ammonia to improve selectivity.[5] Complete hydrogenation to 1,4-butanediol is typically carried out using a nickel-based catalyst, such as Raney nickel, or a copper-manganese catalyst under higher pressure and temperature.[6]
For the selective hydrogenation to 2-butene-1,4-diol, an aqueous solution of butynediol is placed in an autoclave with a lead-poisoned Pd-C catalyst. The system is purged with nitrogen and then pressurized with hydrogen. The reaction is carried out with stirring at a temperature of 35-45°C and a pressure of 0.6-1.7 MPa.[7]
For the complete hydrogenation to 1,4-butanediol, a two-stage process is often employed. The first stage, using a skeletal nickel catalyst at 50-60°C and 1.37-2.06 MPa, yields 1,4-butenediol. This is followed by a second hydrogenation step with a Ni-Cu-Mn/Al₂O₃ catalyst at 120-140°C and 13.7-20.6 MPa to produce 1,4-butanediol.[6]
Caption: Hydrogenation of But-2-yne-1,4-diol.
Applications in Drug Development and Other Industries
But-2-yne-1,4-diol serves as a key starting material or intermediate in the synthesis of various compounds with applications in pharmaceuticals, agriculture, and materials science.
-
Pharmaceuticals: It is a precursor in the synthesis of Vitamin B6.[1][3]
-
Agrochemicals: It is used in the manufacture of certain herbicides.[1][3]
-
Industrial Applications: It is utilized as a corrosion inhibitor, a brightener in nickel electroplating, and in the production of plasticizers, synthetic resins, and polyurethanes.[1][3]
Toxicological Profile and Biological Activity
But-2-yne-1,4-diol exhibits significant toxicity. It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[2]
Summary of Toxicological Data
| Metric | Value | Species | Route |
| LD50 | 132 mg/kg | Rat (male) | Oral[8] |
| LD50 | 176 mg/kg | Rat (female) | Oral[8] |
Mechanism of Toxicity: The toxicity of But-2-yne-1,4-diol is believed to be due to its metabolic activation by liver alcohol dehydrogenase to reactive aldehyde products.[9] Pre-treatment with pyrazole, an inhibitor of alcohol dehydrogenase, has been shown to prevent the toxic effects of butynediol.[2] These reactive metabolites can then interact with cellular macromolecules, leading to cellular damage.
Biological Activity
Nematocidal Activity: But-2-yne-1,4-diol has been noted for its nematocidal activity.[3] While the precise mechanism is not fully elucidated, it is hypothesized that the electron-deficient triple bond of similar alkyne-containing compounds can undergo a Michael addition reaction with nucleophilic residues, such as cysteine, in key nematode proteins, leading to their inactivation.[10]
As of the current literature, there is no evidence to suggest that But-2-yne-1,4-diol is directly involved in specific cellular signaling pathways in the context of drug development. Its role is primarily that of a chemical building block.
Caption: Proposed Mechanism of But-2-yne-1,4-diol Toxicity.
Conclusion
But-2-yne-1,4-diol is a chemical of significant industrial importance, primarily serving as a versatile intermediate for the synthesis of a variety of valuable chemicals. Its rich chemistry, stemming from the presence of both alkyne and diol functionalities, allows for a broad range of chemical transformations. While its direct biological activity is limited and primarily associated with toxicity, its role as a precursor in the synthesis of pharmaceuticals like Vitamin B6 underscores its indirect importance in drug development. A thorough understanding of its chemical properties, synthesis, and toxicological profile is essential for its safe and effective use in research and industrial settings.
References
- 1. 1,4-Butynediol - Wikipedia [en.wikipedia.org]
- 2. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-BUTYNEDIOL - Ataman Kimya [atamanchemicals.com]
- 4. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. caloongchem.com [caloongchem.com]
- 7. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
- 8. Acute toxicity of 2-butyne-1,4-diol in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Electron-Deficient Alkynes as Powerful Tools against Root-Knot Nematode Melodogyne incognita: Nematicidal Activity and Investigation on the Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of But-2-yne-1,4-diol: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for But-2-yne-1,4-diol, a key industrial chemical and versatile synthetic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure
But-2-yne-1,4-diol, with the chemical formula C₄H₆O₂, possesses a symmetrical structure containing a carbon-carbon triple bond (alkyne) flanked by two primary alcohol functional groups.[1][2][3] This structure dictates its characteristic spectroscopic features.
Chemical Structure: HO-CH₂-C≡C-CH₂-OH
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for But-2-yne-1,4-diol.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.2 | Singlet | -CH₂- |
| Variable | Broad Singlet | -OH |
Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on solvent, concentration, and temperature.
Table 2: ¹³C NMR Spectroscopic Data [3][4]
| Chemical Shift (δ) ppm | Assignment |
| ~50 | -CH₂- |
| ~85 | -C≡C- |
Table 3: Infrared (IR) Spectroscopy Data [1][2][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H stretch (alcohol) |
| ~2900 | Medium | C-H stretch (alkane) |
| ~2250 | Weak | C≡C stretch (alkyne) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data [1][6][7]
| m/z | Relative Intensity (%) | Assignment |
| 86 | Moderate | [M]⁺ (Molecular Ion) |
| 57 | High | [M - CHO]⁺ |
| 39 | High | [C₃H₃]⁺ |
| 29 | High | [CHO]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a solid sample like But-2-yne-1,4-diol. Instrument-specific parameters should be optimized by the operator.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the preparation and analysis of a solid sample for solution-state NMR.
-
Sample Preparation :
-
Accurately weigh 5-25 mg of But-2-yne-1,4-diol for ¹H NMR and 50-100 mg for ¹³C NMR.[8]
-
Dissolve the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a small vial.[9][10]
-
Ensure complete dissolution. Gentle heating or vortexing may be applied if necessary.[8]
-
If any particulate matter remains, filter the solution through a pipette with a cotton or glass wool plug before transferring it to the NMR tube.[8]
-
Transfer approximately 0.7 mL of the solution into a clean, dry 5 mm NMR tube.[10]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.[8]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe to the correct frequency for the nucleus being observed (¹H or ¹³C).[11]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[10]
-
Acquire the spectrum using appropriate pulse sequences (e.g., a simple pulse-and-acquire for ¹H and ¹³C).[11]
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio.[11]
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
3.2 Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) and Thin Solid Film methods are commonly used for solid samples.[12][13]
-
Sample Preparation (ATR Method) :
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol or ethanol.[14]
-
Place a small amount of powdered But-2-yne-1,4-diol onto the crystal, ensuring complete coverage of the sampling area.[14]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[14]
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal and pressure arm tip thoroughly after the measurement.[14]
-
3.3 Mass Spectrometry (MS)
This protocol describes the analysis of a solid sample using an Electron Ionization (EI) source, often coupled with a direct insertion probe or Gas Chromatography (GC) inlet.[15][16]
-
Sample Introduction (Direct Insertion Probe) :
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the solids probe.
-
Insert the probe into the mass spectrometer's ion source through a vacuum lock.[15]
-
Gradually heat the probe to volatilize the sample directly into the ion source.
-
-
Ionization and Analysis :
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[16]
-
The resulting ions (molecular ion and fragment ions) are accelerated out of the ion source.[15]
-
The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[15]
-
A detector measures the abundance of each ion.
-
-
Data Interpretation :
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound.[16]
-
The fragmentation pattern provides structural information about the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of But-2-yne-1,4-diol.
Caption: Workflow for the spectroscopic characterization of But-2-yne-1,4-diol.
References
- 1. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butyne-1,4-diol [webbook.nist.gov]
- 3. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Butyne-1,4-diol(110-65-6) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Butyne-1,4-diol(110-65-6) IR Spectrum [m.chemicalbook.com]
- 6. 2-Butyne-1,4-diol(110-65-6) MS spectrum [chemicalbook.com]
- 7. 2-Butyne-1,4-diol [webbook.nist.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. webassign.net [webassign.net]
- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Discovery and Historical Synthesis of But-2-yne-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical synthesis of but-2-yne-1,4-diol, a significant intermediate in industrial chemistry. The document details the seminal Reppe synthesis, including quantitative data, a generalized experimental protocol, and visual representations of the chemical pathway and experimental workflow.
Discovery and Historical Context
But-2-yne-1,4-diol, a crucial C4 chemical, was first prepared in 1906 through the reaction of acetylenedimagnesium bromide with formaldehyde. However, it remained a compound of limited interest until the 1940s. The landscape of industrial organic chemistry was significantly altered by the work of Walter Reppe and his colleagues at BASF, who developed a direct and efficient synthesis from acetylene and aqueous formaldehyde. This process, now famously known as the Reppe synthesis, elevated but-2-yne-1,4-diol to a commodity chemical, particularly during World War II in the German chemical industry.[1] The Reppe process involves the reaction of acetylene with formaldehyde under pressure in the presence of a copper acetylide catalyst.[1][2]
The Reppe Synthesis: A Quantitative Overview
The industrial production of but-2-yne-1,4-diol is predominantly achieved through the Reppe synthesis. This method is valued for its efficiency and scalability. The key parameters of this synthesis are summarized in the table below.
| Parameter | Value | References |
| Reactants | Acetylene (HC≡CH), Formaldehyde (CH₂O) | [1][3][4] |
| Catalyst | Copper(I) acetylide (active species) | [1][5] |
| Catalyst Precursor | Copper(II) oxide (10-20%) and Bismuth(III) oxide (3-6%) on a silica support | [1][6] |
| Reaction Temperature | 80 - 150 °C | [1][3][5] |
| Acetylene Partial Pressure | 1 - 6 bar | [1][2][5] |
| Total Pressure | 1 - 20 bar | [3] |
| Formaldehyde Concentration | 30 - 50% aqueous solution | [1][2] |
| pH | 5 - 8 | [1] |
| Yield | 80 - 100% | [5] |
Generalized Experimental Protocol for Laboratory-Scale Reppe Synthesis
The following is a generalized experimental protocol for the laboratory-scale synthesis of but-2-yne-1,4-diol based on the principles of the industrial Reppe process. Note: This procedure involves the handling of acetylene gas under pressure, which is hazardous. All operations must be conducted in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and pressure-rated equipment.
Materials and Equipment
-
Reactants:
-
30-50% aqueous formaldehyde solution
-
Acetylene gas (high purity)
-
-
Catalyst Precursor:
-
Copper(II) oxide
-
Bismuth(III) oxide
-
Silica support
-
-
Equipment:
-
High-pressure autoclave/reactor with a gas inlet, liquid inlet, pressure gauge, thermocouple, and stirring mechanism
-
Gas mass flow controller for acetylene
-
Liquid pump for formaldehyde solution
-
Heating mantle or oil bath
-
Filtration apparatus
-
Distillation apparatus for purification
-
Catalyst Preparation and Activation
-
Prepare the catalyst by impregnating the silica support with aqueous solutions of copper nitrate and bismuth nitrate, followed by drying and calcination to form the mixed oxides.
-
The active copper(I) acetylide catalyst is typically formed in situ.
Reaction Procedure
-
Charge the high-pressure autoclave with the prepared copper-bismuth on silica catalyst.
-
Seal the reactor and purge with an inert gas, such as nitrogen, to remove all air.
-
Introduce the aqueous formaldehyde solution into the reactor.
-
Begin stirring and heat the reactor to the desired temperature (e.g., 90-110°C).
-
Slowly introduce acetylene gas into the reactor, maintaining the desired partial pressure (e.g., 2-6 bar). The total pressure will be the sum of the acetylene partial pressure and the vapor pressure of the aqueous solution at the reaction temperature.
-
Monitor the reaction progress by observing the uptake of acetylene.
-
After the reaction is complete (indicated by the cessation of acetylene uptake), stop the acetylene flow and cool the reactor to room temperature.
-
Carefully vent the excess acetylene pressure.
-
Purge the reactor with nitrogen.
Product Isolation and Purification
-
Remove the reaction mixture from the autoclave.
-
Filter the mixture to remove the solid catalyst.
-
The crude product will be an aqueous solution of but-2-yne-1,4-diol, along with unreacted formaldehyde and byproducts.
-
Purify the but-2-yne-1,4-diol by vacuum distillation.
Visualizing the Process
To better understand the chemical transformation and the experimental sequence, the following diagrams are provided.
Caption: Reppe Synthesis of But-2-yne-1,4-diol.
Caption: Generalized Workflow for But-2-yne-1,4-diol Synthesis.
References
- 1. chemcess.com [chemcess.com]
- 2. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Butynediol - Wikipedia [en.wikipedia.org]
- 4. US4584419A - Process for the production of butane-1,4-diol - Google Patents [patents.google.com]
- 5. DE3621959A1 - METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL - Google Patents [patents.google.com]
- 6. CN106669699A - 1,4-butyne-diol catalyst preparation method - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility of But-2-yne-1,4-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of But-2-yne-1,4-diol in various organic solvents. This information is critical for researchers and professionals involved in chemical synthesis, formulation development, and drug discovery, where But-2-yne-1,4-diol may be utilized as a key intermediate or building block.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The principle of "like dissolves like" is a central concept, suggesting that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. But-2-yne-1,4-diol, with its two hydroxyl (-OH) groups and a carbon-carbon triple bond, exhibits a distinct polarity that governs its solubility profile. The hydroxyl groups are capable of forming hydrogen bonds, which significantly influences its interaction with protic and polar aprotic solvents.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Very High | 3740 g/L[1][2] | 20 | Extremely soluble due to strong hydrogen bonding. Another source reports 75 g/100mL[3], which is significantly lower. |
| Methanol | CH₃OH | High | Very Soluble[3][4] | Not Specified | The polar hydroxyl group of methanol readily interacts with the hydroxyl groups of the diol. |
| Ethanol | C₂H₅OH | High | Very Soluble[3][4] | Not Specified | Similar to methanol, ethanol is a polar protic solvent that effectively dissolves But-2-yne-1,4-diol. |
| Acetone | C₃H₆O | High | Very Soluble[3][4] | Not Specified | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, facilitating dissolution. |
| Isopropanol | C₃H₈O | Medium-High | Soluble | Not Specified | Expected to be a good solvent based on its polarity. |
| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble | Not Specified | A polar aprotic ether that should effectively solvate the diol. |
| Ethyl Acetate | C₄H₈O₂ | Medium | Slightly Soluble | Not Specified | Lower polarity compared to alcohols and ketones, resulting in reduced solubility. |
| Dichloromethane | CH₂Cl₂ | Medium | Slightly Soluble | Not Specified | A common organic solvent with moderate polarity. |
| Chloroform | CHCl₃ | Medium | Slightly Soluble[3][4] | Not Specified | Limited solubility due to lower polarity. |
| Toluene | C₇H₈ | Low | Insoluble | Not Specified | A non-polar aromatic solvent. |
| Benzene | C₆H₆ | Low | Insoluble[3][4] | Not Specified | The non-polar nature of benzene prevents effective solvation of the polar diol. |
| Ether (Diethyl Ether) | (C₂H₅)₂O | Low | Slightly Soluble[3][4] | Not Specified | Limited solubility in this relatively non-polar ether. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of But-2-yne-1,4-diol in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials:
-
But-2-yne-1,4-diol (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled water bath or shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.
-
Scintillation vials or other suitable containers
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of But-2-yne-1,4-diol to a known volume of the selected organic solvent in a sealed container (e.g., a scintillation vial). The excess solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of But-2-yne-1,4-diol.
-
Prepare a calibration curve using standard solutions of But-2-yne-1,4-diol of known concentrations to quantify the amount in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of But-2-yne-1,4-diol in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Visualizing the Solvent Selection Process
The following diagram illustrates a logical workflow for selecting an appropriate solvent for But-2-yne-1,4-diol based on its intended application and solubility properties.
Caption: A flowchart outlining the process for selecting a suitable solvent for But-2-yne-1,4-diol.
Signaling Pathway for Solubility
The dissolution of But-2-yne-1,4-diol in a polar protic solvent like ethanol can be visualized as a series of intermolecular interactions. The following diagram depicts this simplified signaling pathway of dissolution.
Caption: A simplified diagram illustrating the key steps in the dissolution of But-2-yne-1,4-diol in ethanol.
References
physical properties of But-2-yne-1,4-diol melting point boiling point
An In-depth Technical Guide to the Physical Properties of But-2-yne-1,4-diol
This technical guide provides a comprehensive overview of the key physical properties of But-2-yne-1,4-diol, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document includes tabulated physical data, detailed experimental protocols for property determination, and a visualization of a key synthetic pathway involving this compound.
Physical and Chemical Properties of But-2-yne-1,4-diol
But-2-yne-1,4-diol, also known as 1,4-butynediol, is an organic compound that serves as a versatile intermediate in the synthesis of various chemical products, including pharmaceuticals like Vitamin B6, agrochemicals, and polymers such as polyurethanes.[1][2] It is a colorless, hygroscopic, crystalline solid at room temperature.[3][4] It is soluble in water, ethanol, and acetone, but insoluble in benzene and ether.[3][4][5]
Data Presentation
The quantitative physical properties of But-2-yne-1,4-diol are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₄H₆O₂ | [3][6] |
| Molecular Weight | 86.09 g/mol | [3][7] |
| Appearance | White orthorhombic crystals, Colorless hygroscopic solid | [1][3][5] |
| Melting Point | 53-58 °C | [5][6][7][8] |
| 58 °C | [3][4] | |
| 56 °C | [6] | |
| 54 °C | [5] | |
| Boiling Point | 238 °C (at 760 mmHg) | [5][6][8][9] |
| 145 °C (at 2 kPa) | [5] | |
| 150 °C (at 1.8 kPa) | [3] | |
| Density | 1.110 - 1.2 g/cm³ | [3][5][6] |
| Flash Point | 152 °C | [3][5] |
| Solubility | Soluble in water, ethanol, acetone; Insoluble in benzene, ether | [3][4][5] |
Experimental Protocols
Detailed methodologies for the determination of the melting and boiling points of But-2-yne-1,4-diol are provided below. These are standard techniques for solid organic compounds.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of But-2-yne-1,4-diol is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, creating a compact column of 1-2 cm in height.
-
Apparatus Setup:
-
Mel-Temp Apparatus: The packed capillary tube is placed into the sample holder of the apparatus.
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
-
Heating: The apparatus is heated gently. A rapid initial heating can be done to determine an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure compound will typically have a sharp melting range of 0.5-1.0°C.
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since But-2-yne-1,4-diol is a solid at room temperature, it must first be melted.
Apparatus:
-
Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating source (e.g., Bunsen burner)
-
Stand and clamp
Procedure:
-
Sample Preparation: A small amount of But-2-yne-1,4-diol is placed in the fusion tube and gently heated until it melts.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end down into the molten liquid in the fusion tube.
-
Apparatus Assembly: The fusion tube is attached to a thermometer. This assembly is then clamped and immersed in a Thiele tube filled with a suitable heating oil, ensuring the fusion tube is below the oil level.
-
Heating: The side arm of the Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end.
-
Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point of the substance. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the selective hydrogenation of But-2-yne-1,4-diol to 2-Butene-1,4-diol, a key industrial process.[10][11]
Caption: Workflow for the selective hydrogenation of But-2-yne-1,4-diol.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. thinksrs.com [thinksrs.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
Commercial Production of But-2-yne-1,4-diol: A Technical Guide
Introduction
But-2-yne-1,4-diol (also known as 1,4-butynediol) is a crucial chemical intermediate, appearing as a colorless, hygroscopic solid highly soluble in water and polar organic solvents.[1] Its significance lies in its role as a precursor for the synthesis of a wide array of valuable industrial chemicals. Primarily, it is hydrogenated to produce 1,4-butanediol and 2-butene-1,4-diol, which are key monomers for manufacturing polyurethanes, polybutylene terephthalate (PBT) plastics, and elastic fibers like spandex.[1][2][3] Furthermore, it serves as a vital building block in the production of vitamin B6, herbicides, textile additives, and as a brightening agent in nickel electroplating baths.[1][3] The dominant industrial-scale manufacturing method for But-2-yne-1,4-diol is the Reppe synthesis, which involves the reaction of acetylene with formaldehyde.[4]
Core Production Methodology: The Reppe Process
The Reppe process, developed by Walter Reppe, is the cornerstone of commercial But-2-yne-1,4-diol production.[5] This synthesis is characterized by its efficiency and maturity, making it the most prevalent route worldwide.[4] The process involves the direct reaction of acetylene gas with an aqueous solution of formaldehyde in the presence of a specialized catalyst.
1. Chemical Synthesis Pathway
The fundamental reaction is the ethynylation of two formaldehyde molecules with one molecule of acetylene:
2 CH₂O (Formaldehyde) + HC≡CH (Acetylene) → HOCH₂C≡CCH₂OH (But-2-yne-1,4-diol)[1][5]
This reaction is exothermic, with a reaction enthalpy of approximately -100.5 kJ/mol.[5] It proceeds via a propargyl alcohol intermediate which largely remains on the catalyst surface.[5]
2. Catalyst System
The reaction is catalyzed by a copper acetylide complex, which is typically supported on an inert carrier like silica or magnesium silicate.[6][7][8] To enhance selectivity and suppress the formation of explosive copper(I) acetylide, a promoter such as bismuth is often incorporated into the catalyst formulation.[7][9]
3. Industrial Process Workflow
The commercial production is a continuous process executed in either fixed-bed or fluidized-bed reactors.[5] The primary goal is to maximize the conversion of formaldehyde to minimize its concentration in the final product solution.[5]
Experimental Protocols & Quantitative Data
Protocol 1: General Procedure for Reppe Synthesis
This protocol outlines a generalized procedure for the continuous synthesis of But-2-yne-1,4-diol based on common industrial practices.
-
Catalyst Loading: The reactor (fixed-bed or fluidized-bed) is charged with a supported copper-bismuth catalyst.
-
Reactor Pressurization & Heating: The system is pressurized with an inert gas, such as nitrogen, and heated to the target operating temperature, typically between 90-150 °C.[1]
-
Reactant Feed: An aqueous solution of formaldehyde is continuously fed into the reactor. Simultaneously, acetylene gas is introduced at a controlled pressure (1-20 bar).[1][10] The molar ratio of formaldehyde to acetylene is carefully controlled, often not exceeding 2:1.[9] The pH of the reaction medium is maintained between 5 and 6.[7]
-
Reaction: The reactants pass through the catalyst bed where the ethynylation reaction occurs. The residence time is optimized to achieve high formaldehyde conversion.
-
Product Separation: The effluent from the reactor, a mixture of liquid product solution and unreacted acetylene gas, flows into a gas-liquid separator.[5]
-
Gas Recycling: Unreacted acetylene is separated, cooled, and recycled back to the reactor feed to improve process economy.[10]
-
Crude Product Collection: The aqueous solution containing But-2-yne-1,4-diol and various impurities is collected for downstream purification.
Protocol 2: Purification by Vacuum Distillation
-
Charging the Still: The crude aqueous product solution is charged into a vacuum distillation apparatus designed for high-boiling, heat-sensitive materials.
-
Applying Vacuum: The pressure in the system is reduced to between 2 and 7 mm Hg.[11]
-
Heating: The distillation pot is heated to a temperature ranging from 120 to 145 °C.[11]
-
Fraction Collection: Water and low-boiling impurities (e.g., propargyl alcohol) are collected as the first fraction. The temperature and pressure are carefully controlled to separate the desired But-2-yne-1,4-diol from high-boiling byproducts.
-
Final Product: The collected But-2-yne-1,4-diol fraction is cooled, yielding a purified solid product. Due to the hazards associated with distilling impure butynediol, this process requires robust engineering controls.[11]
Data Tables
Table 1: Typical Reppe Process Operating Parameters
| Parameter | Value | Reference(s) |
|---|---|---|
| Temperature | 90 - 150 °C | [1] |
| Pressure | 1 - 20 bar | [1][10] |
| Catalyst | Supported Copper Acetylide (with Bi promoter) | [1][7][9] |
| pH | 5 - 8 | [9] |
| Formaldehyde to Acetylene Ratio | ≤ 2:1 (molar) |[9] |
Table 2: Typical Composition of Crude Product Solution
| Component | Concentration (wt. %) | Reference(s) |
|---|---|---|
| But-2-yne-1,4-diol | 33 - 55% | [5] |
| Propargyl Alcohol | 1 - 2% | [12][5] |
| Unreacted Formaldehyde | 0.4 - 2% | [5] |
| High-Boiling Byproducts | 1 - 2% | [5] |
| Water | Balance | |
Table 3: Key Physical and Chemical Properties of But-2-yne-1,4-diol
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₄H₆O₂ | [6] |
| Molar Mass | 86.09 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 58 °C | [1] |
| Boiling Point | 238 °C | [1] |
| Density | 1.11 g/cm³ (at 20 °C) | [1] |
| Solubility in Water | 3740 g/L |[1] |
Conclusion
The commercial production of But-2-yne-1,4-diol is a well-established industrial process dominated by the Reppe synthesis. This method provides an efficient route from basic feedstocks—acetylene and formaldehyde—to a versatile chemical intermediate. The process is highly optimized, with continuous operation and recycling streams to ensure economic viability. Subsequent purification, primarily through vacuum distillation or crystallization, is critical to achieving the high purity required for its diverse applications in the pharmaceutical, polymer, and specialty chemical industries. The hydrogenation of But-2-yne-1,4-diol to 1,4-butanediol remains its largest application, highlighting its strategic importance in the chemical value chain.[3][5]
References
- 1. 1,4-Butynediol - Wikipedia [en.wikipedia.org]
- 2. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
- 5. chemcess.com [chemcess.com]
- 6. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caloongchem.com [caloongchem.com]
- 8. DE3621959A1 - METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL - Google Patents [patents.google.com]
- 9. US7759531B2 - Process for preparing 1,4-butanediol - Google Patents [patents.google.com]
- 10. dwsim.fossee.in [dwsim.fossee.in]
- 11. US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization - Google Patents [patents.google.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
But-2-yne-1,4-diol: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
But-2-yne-1,4-diol is a highly versatile and reactive bifunctional molecule that serves as a valuable C4 building block in a wide array of organic syntheses. Its unique structure, featuring a central carbon-carbon triple bond flanked by two primary hydroxyl groups, allows for a diverse range of chemical transformations. This document provides an overview of its applications in the synthesis of key intermediates and complex molecules, complete with detailed experimental protocols.
Catalytic Hydrogenation: Access to Saturated and Unsaturated Diols
The selective hydrogenation of the alkyne moiety in but-2-yne-1,4-diol provides access to either cis-2-butene-1,4-diol, a valuable precursor for various polymers and pharmaceuticals, or 1,4-butanediol, a widely used industrial solvent and monomer. The selectivity of the reaction is highly dependent on the choice of catalyst and reaction conditions.
Quantitative Data for Catalytic Hydrogenation
| Product | Catalyst | Pressure (MPa) | Temperature (°C) | Solvent | Conversion (%) | Selectivity (%) | Reference |
| cis-2-Butene-1,4-diol | 5% Pd/CaCO₃ (Lindlar catalyst) | 0.1 (H₂) | 25 | Methanol | >95 | >95 | [1] |
| cis-2-Butene-1,4-diol | 0.5 wt% Pt/SiC | 1 (H₂) | 100 | Water | 96 | ~96 | [1] |
| 1,4-Butanediol | Raney Nickel | 10-20 (H₂) | 100-150 | Water | ~100 | >95 | [2] |
| 1,4-Butanediol | Pd nanoparticles on polymeric resin | 0.3 (H₂) | 45 | Water | 100 | 100 | [2] |
Experimental Protocol: Selective Hydrogenation to cis-2-Butene-1,4-diol
Objective: To selectively hydrogenate but-2-yne-1,4-diol to cis-2-butene-1,4-diol.
Materials:
-
But-2-yne-1,4-diol
-
5% Pd/CaCO₃ (Lindlar's catalyst)
-
Methanol
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a suitable pressure vessel, dissolve but-2-yne-1,4-diol (1 equivalent) in methanol.
-
Add Lindlar's catalyst (typically 1-5 mol% of palladium relative to the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 0.1 MPa.
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield cis-2-butene-1,4-diol.
Synthesis of Heterocyclic Compounds
But-2-yne-1,4-diol and its derivatives are excellent precursors for the synthesis of various heterocyclic compounds, including furans and pyridines (a core component of Vitamin B6).
Synthesis of Furan Derivatives
The oxidation of cis-2-butene-1,4-diol, readily obtained from but-2-yne-1,4-diol, provides a straightforward route to furan.
Experimental Protocol: Synthesis of Furan from cis-2-Butene-1,4-diol
Objective: To synthesize furan by the oxidative cyclization of cis-2-butene-1,4-diol.[3]
Materials:
-
cis-2-Butene-1,4-diol
-
Sodium dichromate dihydrate
-
Concentrated sulfuric acid
-
Water
-
Standard distillation apparatus
-
Dropping funnel
-
Heating mantle
Procedure:
-
In a 250 mL reaction flask, place cis-2-butene-1,4-diol (20.0 g) and water (40 mL).
-
Heat the mixture rapidly to 90 °C.
-
Prepare a solution of sodium dichromate dihydrate (30.0 g) in aqueous sulfuric acid (20 g of concentrated sulfuric acid in 70 mL of water).
-
Discontinue heating the reaction flask and add the dichromate solution dropwise with efficient stirring, maintaining the reaction temperature at 90-92 °C. A mixture of furan and water will begin to distill.
-
The addition should be complete in approximately 10 minutes.
-
After the addition is complete, heat the reaction mixture to 100 °C for 2-5 minutes to ensure the reaction goes to completion.
-
Collect the distillate, which will consist of a layer of furan and a layer of water.
-
Separate the furan layer. The reported yield is approximately 62%.[3]
Synthesis of Vitamin B6 (Pyridoxine) Precursor
A derivative of cis-2-butene-1,4-diol, 2-cyano-2-cis-butene-1,4-diol, can serve as a key starting material in an environmentally friendly synthesis of Vitamin B6.[4]
Polymer Synthesis: Building Block for Polyesters
But-2-yne-1,4-diol and its hydrogenated derivatives can be used as diol monomers in polycondensation reactions with dicarboxylic acids to produce polyesters with a range of properties. The unsaturation in the polymer backbone, when but-2-yne-1,4-diol or 2-butene-1,4-diol is used, allows for further functionalization or cross-linking.
Quantitative Data for Polyester Synthesis
| Diol Monomer | Dicarboxylic Acid Dichloride | Polymer | Mn (Da) | Melting Temp (°C) | Reference |
| But-2-yne-1,4-diol | Succinyl chloride | Poly(butynylene succinate) | up to 20,000 | - | [5] |
| But-2-yne-1,4-diol | Adipoyl chloride | Poly(butynylene adipate) | up to 20,000 | 50-90 | [5] |
| But-2-yne-1,4-diol | Sebacoyl chloride | Poly(butynylene sebacate) | up to 20,000 | 50-90 | [5] |
Experimental Protocol: Synthesis of Poly(butynylene sebacate)
Objective: To synthesize a polyester via polycondensation of but-2-yne-1,4-diol and sebacoyl chloride.[5]
Materials:
-
But-2-yne-1,4-diol
-
Sebacoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve but-2-yne-1,4-diol (1 equivalent) and anhydrous pyridine (2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sebacoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred solution of the diol and pyridine.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Characterize the polymer by size exclusion chromatography (SEC) to determine the molecular weight and by differential scanning calorimetry (DSC) to determine the melting temperature.
Cycloaddition Reactions: Formation of Carbocyclic Systems
But-2-yne-1,4-diol can participate in transition metal-catalyzed cycloaddition reactions to construct complex carbocyclic frameworks. A notable example is the rhodium-catalyzed [2+2+2] cycloaddition with diynes to form highly substituted benzene derivatives.[6][7]
Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition
Objective: To synthesize a substituted benzene derivative via a rhodium-catalyzed [2+2+2] cycloaddition of a diyne and but-2-yne-1,4-diol.[6]
Materials:
-
A suitable diyne (e.g., 1,7-octadiyne)
-
But-2-yne-1,4-diol
-
[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Schlenk flask and standard inert atmosphere techniques
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the diyne (1 equivalent), but-2-yne-1,4-diol (1.2 equivalents), [Rh(cod)₂]BF₄ (5 mol%), and PPh₃ (10 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the substituted benzene derivative.
These examples highlight the broad utility of but-2-yne-1,4-diol as a foundational building block in organic synthesis, enabling the efficient construction of a diverse range of valuable molecules. The protocols provided serve as a starting point for researchers to explore and adapt these transformations for their specific synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. brieflands.com [brieflands.com]
- 6. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrogenation of But-2-yne-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the hydrogenation of But-2-yne-1,4-diol (BYD), a critical process for the synthesis of valuable intermediates such as But-2-ene-1,4-diol (BED) and Butane-1,4-diol (BDO). These compounds are essential building blocks in the pharmaceutical and fine chemical industries.[1][2][3] This guide covers both selective and complete hydrogenation, offering a range of catalytic systems and reaction conditions to suit various research and development needs.
Overview of Hydrogenation Reactions
The hydrogenation of But-2-yne-1,4-diol can be controlled to yield two primary products:
-
Partial Hydrogenation (Semi-hydrogenation): This process selectively hydrogenates the triple bond of BYD to a double bond, primarily forming cis-But-2-ene-1,4-diol. This reaction is crucial for synthesizing intermediates used in the production of vitamins, agrochemicals, and pharmaceuticals.[1][4][5]
-
Complete Hydrogenation: This reaction involves the saturation of both the triple and the resulting double bond to produce Butane-1,4-diol, a versatile solvent and monomer for various polymers.[6][7][8]
The selectivity of the reaction is highly dependent on the choice of catalyst, support, and reaction conditions.[4][9]
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems for the hydrogenation of But-2-yne-1,4-diol, providing a comparative overview of their efficacy.
Table 1: Selective Hydrogenation of But-2-yne-1,4-diol to But-2-ene-1,4-diol
| Catalyst | Support | Temperature (°C) | Pressure (H₂) | Solvent | BYD Conversion (%) | BED Selectivity (%) | Reference |
| 0.5 wt% Pt | SiC | Ambient | Not specified | Not specified | 96 | ~96 | [10] |
| Cu Single Atoms | TiO₂ | Ambient | Not specified | Water | ~100 | 99.4 | [1] |
| 1% Pd | CaCO₃ | 50 - 80 | Not specified | Not specified | Not specified | High (with NH₃) | [4] |
| Pd Nanoparticles | SiO₂-Schiff Base | 50 | 2 MPa | Not specified | 95.2 | ~100 | [11] |
| 1% Pt | CaCO₃ | Not specified | Not specified | Not specified | Not specified | Nearly complete (with NH₃) | [12] |
Table 2: Complete Hydrogenation of But-2-yne-1,4-diol to Butane-1,4-diol
| Catalyst | Support | Temperature (°C) | Pressure (H₂) | Solvent | BYD Conversion (%) | BDO Selectivity (%) | Reference |
| 2.16 wt% Pd | Polymeric Resin | 45 | 0.3 MPa | Not specified | 100 | 100 | [4] |
| Stainless Steel Reactor Wall | None | 50 | Not specified | Supercritical CO₂ | 100 | 84 | [13] |
| Raney Nickel | None | 100 - 120 | Not specified | Not specified | Not specified | High | |
| Nickel with Copper promoter | None | 40 - 60 | >4 atm | Aqueous | Not specified | High | [8] |
Experimental Protocols
The following are detailed protocols for key hydrogenation experiments.
Protocol 1: Selective Semihydrogenation using a Pd/SiO₂-Schiff Base Catalyst
This protocol details a highly selective, additive-free method for the synthesis of But-2-ene-1,4-diol.[11]
Materials:
-
But-2-yne-1,4-diol (BYD)
-
Pd/SiO₂-Schiff base catalyst
-
Ethanol (or other suitable solvent)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
Charge the autoclave reactor with the Pd/SiO₂-Schiff base catalyst and the solvent.
-
Add the But-2-yne-1,4-diol to the reactor.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen to remove any air.
-
Pressurize the reactor with hydrogen to 2 MPa.
-
Heat the reactor to 50°C while stirring.
-
Maintain the reaction for 4 hours, monitoring the hydrogen uptake if possible.
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and selectivity.
Protocol 2: Complete Hydrogenation using a Pd/Polymeric Resin Catalyst
This protocol describes a method for the complete and clean conversion of But-2-yne-1,4-diol to Butane-1,4-diol under mild conditions.[7]
Materials:
-
But-2-yne-1,4-diol (BYD)
-
Pd nanoparticles immobilized on a polymeric resin with terminal -NH₂ functional groups
-
Methanol (or other suitable solvent)
-
Batch reactor or fixed-bed flow reactor
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Activation (if required): Follow the manufacturer's or literature procedure for catalyst pre-treatment, which may involve reduction under a hydrogen flow.
-
Batch Reaction:
-
Place the catalyst and solvent in the reactor.
-
Add the But-2-yne-1,4-diol.
-
Seal and purge the reactor as described in Protocol 1.
-
Pressurize with hydrogen to 0.3 MPa.
-
Heat the reactor to 45°C and stir.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
-
Flow Reaction (for continuous production):
-
Pack a fixed-bed reactor with the catalyst.
-
Heat the reactor to 45°C.
-
Feed a solution of But-2-yne-1,4-diol in the chosen solvent and a stream of hydrogen gas through the reactor at a controlled flow rate.
-
Collect the product stream at the reactor outlet.
-
-
Product Analysis: Analyze the final product to confirm complete conversion and determine the purity of the Butane-1,4-diol.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes and relationships in the hydrogenation of But-2-yne-1,4-diol.
Caption: Reaction pathway for the hydrogenation of But-2-yne-1,4-diol.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. US4584419A - Process for the production of butane-1,4-diol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US2953605A - Hydrogenation of 1, 4-butynediol to 1, 4-butanediol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. A Schiff Base Modified Pd Catalyst for Selective Hydrogenation of 2-Butyne-1,4-diol to 2-Butene-1,4-diol - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Versatile Synthesis of Heterocyclic Compounds from But-2-yne-1,4-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction Heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, present in a vast number of pharmaceuticals, natural products, and functional materials.[1][2][3][4][5] But-2-yne-1,4-diol is a commercially available and versatile C4 building block that serves as a valuable precursor for various heterocyclic systems.[6][7] Its ability to be transformed into key intermediates, such as 2-butene-1,4-diol or 1,4-dicarbonyl compounds, opens direct synthetic pathways to important five-membered heterocycles like furans, pyrroles, and thiophenes.[1][8] This application note details synthetic protocols and workflows for leveraging but-2-yne-1,4-diol in the synthesis of these crucial molecular frameworks.
Core Synthetic Strategy: The Paal-Knorr Synthesis Pathway
A predominant strategy for converting but-2-yne-1,4-diol into heterocycles involves its initial conversion to a 1,4-dicarbonyl compound. This intermediate is the classic starting material for the Paal-Knorr synthesis, a powerful method for constructing furans, pyrroles, and thiophenes.[1][2] For instance, a palladium catalyst can isomerize a 2-yne-1,4-diol to the corresponding 1,4-diketone in situ, which can then be cyclized.[1] The choice of subsequent reagent (acid, amine, or sulfurizing agent) dictates the resulting heterocycle.
Application 1: Synthesis of Substituted Furans
The synthesis of furans from but-2-yne-1,4-diol can be achieved through palladium-catalyzed isomerization followed by acid-catalyzed cyclization.[1] This method is advantageous as it leverages the extensive chemistry of acetylenic compounds.[1] Various palladium catalysts have been shown to be effective for furan synthesis under different conditions.[9][10][11]
Data Presentation: Palladium-Catalyzed Furan Synthesis
| Catalyst System | Oxidant/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdI₂/KI | CO/Air | Alcoholic Media | 100 | 56-93 | [12] |
| Pd(OAc)₂ | Cu(OAc)₂ / TFA | Toluene | 120 | 49-87 | [11] |
| PdCl₂(CH₃CN)₂ | CuCl₂ | Dioxane | 80 | up to 94 | [11] |
Experimental Protocol: Palladium-Catalyzed Cycloisomerization to Furans
This protocol is adapted from methodologies described for the cycloisomerization of en-yn-ols and related substrates.[9]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the substituted but-2-yne-1,4-diol (1.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and any necessary ligands or additives.
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., Toluene, 5 mL).
-
Reaction Execution: Stir the mixture at the designated temperature (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired furan derivative.
Application 2: Synthesis of Substituted Pyrroles
Pyrroles are readily synthesized by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[2] A related and more direct route involves the reaction of 2-butene-1,4-diol (the hydrogenated product of but-2-yne-1,4-diol) with amines over a heterogeneous catalyst in the gas phase.[8][13][14]
Data Presentation: Gas-Phase Synthesis of N-Substituted Pyrroles
This data is derived from the reaction of but-2-ene-1,4-diol with various amines.[13]
| Amine | Catalyst | Temp. (°C) | Conversion (%) | Selectivity (%) | Yield (%) |
| Methylamine | 10% CuO + 2% Cr₂O₃ on Al₂O₃ | 250 | 99.1 | 89.2 | 88.4 |
| n-Butylamine | 10% CuO + 2% Cr₂O₃ on Al₂O₃ | 250 | 98.2 | 90.1 | 88.5 |
| Cyclohexylamine | 10% CuO + 2% Cr₂O₃ on Al₂O₃ | 250 | 99.5 | 86.3 | 85.9 |
Experimental Protocol: Gas-Phase Pyrrole Synthesis
This protocol is a general representation of the gas-phase synthesis described in the literature.[13]
-
Catalyst Preparation: Prepare the supported metal catalyst (e.g., 10% CuO and 2% Cr₂O₃ on an Al₂O₃ support). Pack the catalyst into a fixed-bed reactor tube.
-
Reactor Setup: Place the reactor tube in a tube furnace equipped with temperature control.
-
Pre-treatment: Before the reaction, treat the catalyst by passing a stream of hydrogen gas at an elevated temperature (e.g., 250-300 °C) for several hours to reduce the metal oxides.
-
Reaction Execution: Switch the gas feed to an inert carrier gas (e.g., nitrogen). Introduce a gaseous mixture of but-2-ene-1,4-diol and the desired primary amine (e.g., in a 1:1 molar ratio) into the reactor at a controlled feed rate (e.g., 0.6 mol/hour). Maintain the reaction temperature between 180 °C and 500 °C.[13]
-
Product Collection: Pass the effluent gas stream through a condenser to collect the liquid products.
-
Analysis and Purification: Analyze the collected liquid for conversion, selectivity, and yield using Gas Chromatography (GC). Purify the desired N-substituted pyrrole from the product mixture by distillation.
Application 3: Synthesis of Substituted Thiophenes
Thiophene synthesis via the Paal-Knorr reaction requires a 1,4-dicarbonyl compound and a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][15][] These reagents act to both introduce the sulfur heteroatom and serve as dehydrating agents to drive the reaction to completion.[1][17]
Data Presentation: Thiophene Synthesis Conditions
While specific yield data starting directly from but-2-yne-1,4-diol is sparse, the conditions for the Paal-Knorr thiophene synthesis are well-established for 1,4-dicarbonyl precursors.
| 1,4-Dicarbonyl Precursor | Sulfurizing Agent | Solvent | Conditions | Product |
| 2,5-Hexanedione | P₄S₁₀ | Toluene | Reflux | 2,5-Dimethylthiophene |
| 2,5-Hexanedione | Lawesson's Reagent | THF | Reflux | 2,5-Dimethylthiophene |
| Various | P₄S₁₀ | Xylene | Heat | Substituted Thiophenes |
Experimental Protocol: Paal-Knorr Thiophene Synthesis
This protocol describes the conversion of a 1,4-diketone (derivable from but-2-yne-1,4-diol) to a thiophene.[15][][17]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to trap toxic H₂S byproduct), add the 1,4-dicarbonyl compound (1.0 mmol).
-
Reagent Addition: Add an anhydrous solvent (e.g., Toluene or THF, 10 mL), followed by the sulfurizing agent (e.g., Lawesson's reagent, 0.5 mmol, or P₄S₁₀, 0.4 mmol).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or distillation to afford the substituted thiophene.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. 1,4-BUTYNEDIOL - Ataman Kimya [atamanchemicals.com]
- 7. 1,4-Butynediol - Wikipedia [en.wikipedia.org]
- 8. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
- 9. Furan synthesis [organic-chemistry.org]
- 10. escholarship.org [escholarship.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters by direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US4560769A - Preparation of pyrroles - Google Patents [patents.google.com]
- 14. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
- 15. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 17. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: But-2-yne-1,4-diol as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
But-2-yne-1,4-diol is a pivotal building block in organic synthesis, offering a versatile platform for the creation of a wide array of chemical intermediates.[1] Its significance in the pharmaceutical industry primarily stems from its role as a precursor to key saturated and unsaturated C4 diols, namely 1,4-butanediol (BDO) and 2-butene-1,4-diol (BED).[2][3][4] These intermediates are integral to the synthesis of various active pharmaceutical ingredients (APIs), including vitamins and other therapeutic agents.[2][4][5] This document provides detailed application notes and protocols for the catalytic hydrogenation of but-2-yne-1,4-diol, a critical step in its utilization for pharmaceutical synthesis.
Introduction to But-2-yne-1,4-diol in Pharmaceutical Synthesis
But-2-yne-1,4-diol, a colorless, hygroscopic solid, serves as a fundamental starting material in numerous industrial chemical processes.[1][3] In the pharmaceutical sector, its primary utility is realized through its conversion to 1,4-butanediol and 2-butene-1,4-diol.[3] The latter, 2-butene-1,4-diol, is a known intermediate in the industrial synthesis of Vitamin B6.[2][4][5] The selective hydrogenation of the alkyne functionality in but-2-yne-1,4-diol allows for the controlled formation of either the corresponding alkene (2-butene-1,4-diol) or alkane (1,4-butanediol), which then serve as chiral pools or key synthons for more complex molecules.
Catalytic Hydrogenation: A Gateway to Pharmaceutical Intermediates
The selective hydrogenation of but-2-yne-1,4-diol is the most critical transformation that unlocks its potential as a pharmaceutical precursor. The choice of catalyst and reaction conditions dictates the selectivity towards either 2-butene-1,4-diol or 1,4-butanediol.
A variety of catalytic systems have been developed for this purpose, with palladium-based catalysts being among the most extensively studied and utilized.[2][6] Other effective catalysts include those based on platinum, nickel, and copper.[2][5][7] The reaction is typically carried out in a batch or continuous flow reactor under a hydrogen atmosphere.
Key Transformation Pathways:
Figure 1: General synthetic pathways from But-2-yne-1,4-diol to pharmaceutical precursors.
Quantitative Data on Catalytic Hydrogenation
The efficiency and selectivity of the hydrogenation of but-2-yne-1,4-diol are highly dependent on the catalyst system and reaction parameters. The following tables summarize quantitative data from various studies.
Table 1: Selective Hydrogenation to 2-Butene-1,4-diol
| Catalyst | Catalyst Loading | Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time | Conversion of But-2-yne-1,4-diol (%) | Selectivity to 2-Butene-1,4-diol (%) | Yield of 2-Butene-1,4-diol (%) | Reference |
| 5 wt.% Pd-C (lead poisoned) | 0.33-0.99 wt.% | 35-45 | 0.6-1.7 | 60-390 min | Not specified | 99.6 (quality %) | 99.6 (quality %) | [8] |
| 0.5 wt.% Pt/SiC | Not specified | 100 | 1 | 10 h | 96 | 96 | Not specified | [2][7] |
| Pd nanocatalyst (Schiff base modified) | Not specified | 50 | 2 | 4 h | 95.2 | ~100 | Not specified | [7] |
| 1% Pd/CaCO3-NH3 | Not specified | Not specified | Not specified | Not specified | Not specified | Almost complete | Not specified | [2][6] |
Table 2: Hydrogenation to 1,4-Butanediol
| Catalyst | Catalyst Loading | Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time (s) | Conversion of But-2-yne-1,4-diol (%) | Selectivity to 1,4-Butanediol (%) | Reference |
| Pd supported catalysts | Not specified | Not specified | Not specified | 30,000 | 100 | 70 | [2] |
| Raney Nickel | 9.6 g | 70 | 6.9 (1000 psi) | Not specified | Not specified | Not specified | [5] |
| 2.16 wt% Pd/Polymer | Not specified | 45 | 0.3 | Not specified | 100 | 100 | [9] |
Experimental Protocols
The following are representative protocols for the hydrogenation of but-2-yne-1,4-diol based on published literature.
Protocol 1: Selective Hydrogenation to 2-Butene-1,4-diol using a Lead-Poisoned Palladium Catalyst
This protocol is adapted from a patented method.[8]
Materials:
-
But-2-yne-1,4-diol aqueous solution (52-78 wt.%)
-
5 wt.% Pd-C catalyst
-
Lead(II) acetate (for poisoning the catalyst)
-
Nitrogen gas
-
Hydrogen gas
-
Autoclave reactor
Procedure:
-
Prepare the lead-poisoned catalyst by treating the 5 wt.% Pd-C with 1-3 wt.% lead acetate.
-
Charge the autoclave with the but-2-yne-1,4-diol aqueous solution and the lead-poisoned Pd-C catalyst (0.33-0.99 wt.% of the total reaction mass).
-
Seal the autoclave and purge the system first with nitrogen gas to remove air, and then with hydrogen gas.
-
Begin stirring (450-550 rpm) and heat the reactor to 35-45°C.
-
Pressurize the reactor with hydrogen to 0.6-1.7 MPa and maintain this pressure.
-
Allow the reaction to proceed for 60-390 minutes. Monitor the reaction progress by analyzing samples for the disappearance of the starting material.
-
Once the reaction is complete, stop stirring and the hydrogen supply.
-
Rapidly cool the reactor and vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst and obtain the 2-butene-1,4-diol solution.
Experimental Workflow:
Figure 2: Workflow for the selective hydrogenation of But-2-yne-1,4-diol.
Protocol 2: Selective Hydrogenation to 2-Butene-1,4-diol using a Platinum-on-Silicon Carbide Catalyst
This protocol is based on a study demonstrating high selectivity with a low-loading platinum catalyst.[2][7]
Materials:
-
But-2-yne-1,4-diol
-
Solvent (e.g., water, ethanol)
-
0.5 wt.% Pt/SiC catalyst
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
Dissolve but-2-yne-1,4-diol in the chosen solvent and place it in the high-pressure reactor.
-
Add the 0.5 wt.% Pt/SiC catalyst to the solution.
-
Seal the reactor and purge it with hydrogen gas to remove air.
-
Heat the reactor to 100°C.
-
Pressurize the reactor with hydrogen to 1 MPa.
-
Maintain the reaction under these conditions with stirring for 10 hours.
-
After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to separate the catalyst.
-
The resulting solution contains 2-butene-1,4-diol, which can be purified further if necessary.
Applications in Pharmaceutical Synthesis: The Case of Vitamin B6
2-Butene-1,4-diol is a well-established intermediate in the industrial production of Vitamin B6 (pyridoxine).[2][4][5] The synthesis involves several subsequent steps, including reactions to form the pyridine ring, which constitutes the core of the vitamin.
Signaling Pathway Visualization (Illustrative Synthesis Pathway):
Figure 3: Illustrative pathway for Vitamin B6 synthesis from 2-Butene-1,4-diol.
Conclusion
But-2-yne-1,4-diol is a valuable and versatile precursor for the synthesis of pharmaceutical intermediates. Its selective hydrogenation to 2-butene-1,4-diol and 1,4-butanediol provides access to key building blocks for a range of active pharmaceutical ingredients. The protocols and data presented herein offer a foundation for researchers and drug development professionals to explore the utility of but-2-yne-1,4-diol in their synthetic endeavors. Further research into novel catalytic systems can continue to improve the efficiency and selectivity of these crucial transformations, paving the way for more sustainable and cost-effective pharmaceutical manufacturing.
References
- 1. 1,4-BUTYNEDIOL - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Butynediol - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 8. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application of But-2-yne-1,4-diol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of But-2-yne-1,4-diol and its derivatives in polymer chemistry. The unique chemical structure of But-2-yne-1,4-diol, featuring a carbon-carbon triple bond and two primary hydroxyl groups, makes it a versatile building block for the synthesis of advanced polymers with tailored properties. Its derivatives, 2-butene-1,4-diol and 1,4-butanediol, obtained through controlled hydrogenation, are pivotal in the production of unsaturated polyesters and polyurethanes, respectively. These polymers find applications in diverse fields, including biodegradable plastics, elastomers, and coatings.
Application in Unsaturated Polyester Synthesis
But-2-yne-1,4-diol, primarily through its hydrogenated form, 2-butene-1,4-diol, serves as a valuable monomer for introducing unsaturation into the backbone of polyesters. This unsaturation provides sites for subsequent cross-linking or functionalization, leading to thermosetting resins or materials with enhanced mechanical properties. The use of cis- or trans-2-butene-1,4-diol allows for the synthesis of linear unsaturated polyesters with high molecular weights and tunable thermal and mechanical characteristics.[1]
The properties of unsaturated polyesters synthesized using 2-butene-1,4-diol (a derivative of But-2-yne-1,4-diol) can be compared with those of polyesters synthesized using the saturated counterpart, 1,4-butanediol.
| Polymer Composition | Diol Component | Molecular Weight (Mw, kDa) | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(trans-butene suberate) (PtBSu) | trans-2-butene-1,4-diol | up to 93.0[1] | 61.2 - 78.5[1] | - | Comparable or better than industrial aliphatic polyesters[1] | - |
| Poly(cis-butene dicarboxylate)s (PcBX) | cis-2-butene-1,4-diol | up to 79.5[2] | Varies with diacid | Decreases with increasing diacid alkyl spacer length[2] | Outperforms 1,4-butanediol based polyesters[2] | - |
| Poly(butylene succinate-co-trans-butene succinate) (PBStBS) | trans-2-butene-1,4-diol & 1,4-butanediol | > 40 (Mn)[1] | Eutectic region at ~70-76 mol % tBS | - | Excellent mechanical properties[1] | - |
| Poly(butylene succinate) (PBS) | 1,4-butanediol | - | ~115 | ~-32 | 21.5 | 766.2 |
| Poly(butylene adipate) (PBA) | 1,4-butanediol | - | ~60 | ~-60 | - | - |
This protocol describes the synthesis of unsaturated polyesters using cis-2-butene-1,4-diol and various dicarboxylic acids.
Materials:
-
cis-2-butene-1,4-diol
-
Dicarboxylic acid (e.g., succinic acid, adipic acid, sebacic acid)
-
Catalyst (e.g., titanium(IV) butoxide, tin(II) 2-ethylhexanoate)
-
Antioxidant (e.g., hydroquinone)
-
High-purity nitrogen gas
-
Chloroform
-
Methanol
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of the dicarboxylic acid and cis-2-butene-1,4-diol. Add the catalyst (typically 0.05-0.1 mol% relative to the diacid) and the antioxidant.
-
Esterification: Heat the mixture under a nitrogen atmosphere to 160-180 °C with constant stirring. Water will be produced during the esterification reaction and should be continuously removed by distillation. Maintain these conditions for 2-4 hours.
-
Polycondensation: After the initial esterification, gradually increase the temperature to 190-220 °C and apply a vacuum (typically below 1 mbar). This stage facilitates the removal of the glycol byproduct and increases the polymer's molecular weight. Continue the reaction for 4-8 hours, monitoring the viscosity of the reaction mixture.
-
Polymer Isolation: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be dissolved in a suitable solvent like chloroform and precipitated in an excess of a non-solvent such as methanol to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.
Caption: Synthesis of unsaturated polyester from But-2-yne-1,4-diol.
Application in Polyurethane Synthesis
But-2-yne-1,4-diol, after complete hydrogenation to 1,4-butanediol, is widely used as a chain extender in the synthesis of polyurethanes.[3] Chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to build high molecular weight polymer chains. The structure of the chain extender significantly influences the morphology and properties of the resulting polyurethane, particularly the hard segment domains. The use of 1,4-butanediol as a chain extender generally leads to polyurethanes with good mechanical properties and thermal stability.[4]
The choice of chain extender impacts the thermal properties of polyurethanes. The following table compares the properties of polyurethanes synthesized with 1,4-butanediol and other diol chain extenders.
| Polyol | Diisocyanate | Chain Extender | Tg of Soft Segment (°C) | Tg of Hard Segment (°C) | Tm of Hard Segment (°C) | Reference |
| Polyester Diol | MDI | 1,4-Butanediol (BDO) | -18.9 | 106.5 | Present | [5] |
| Polyester Diol | MDI | Dipropylene Glycol (DPG) | - | - | Absent | [5] |
| PBA | MDI | 1,4-Butanediol (BDO) | - | - | 139-150 | [4] |
| PBA | MDI | 1,3-Butanediol (1,3-BDO) | Tg is 15°C higher than with 1,4-BDO | - | Absent | [4] |
| PTMG | MDI | 1,4-Butanediol (BDO) | - | - | 139-150 | [4] |
| PTMG | MDI | 1,3-Butanediol (1,3-BDO) | Tg is 15°C higher than with 1,4-BDO | - | Absent | [4] |
MDI: 4,4'-Methylene diphenyl diisocyanate; PBA: Poly(butyl acrylate); PTMG: Poly(tetramethylene ether) glycol
This protocol describes a two-step prepolymer method for the synthesis of polyurethanes using 1,4-butanediol as a chain extender.
Materials:
-
Polyol (e.g., Polycaprolactone diol, PCL)
-
Diisocyanate (e.g., Hexamethylene diisocyanate, HDI)
-
Chain Extender (1,4-butanediol)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Solvent (e.g., N,N-Dimethylformamide, DMF, anhydrous)
-
High-purity nitrogen gas
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel
-
Heating mantle with a temperature controller
-
Schlenk line
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyol under vacuum at 80-100 °C for several hours to remove any residual water.
-
In the reaction flask, under a nitrogen atmosphere, add the dried polyol and the catalyst.
-
Heat the mixture to the desired reaction temperature (typically 60-80 °C).
-
Slowly add the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol with vigorous stirring.
-
Continue the reaction for 2-4 hours until the isocyanate content reaches the theoretical value, which can be monitored by titration.
-
-
Chain Extension:
-
Dissolve the NCO-terminated prepolymer in the anhydrous solvent.
-
In a separate flask, prepare a solution of the chain extender (1,4-butanediol) in the same solvent. The amount of chain extender should be calculated to achieve a final NCO:OH ratio of approximately 1:1.
-
Slowly add the chain extender solution to the prepolymer solution with vigorous stirring.
-
Continue the reaction at 60-80 °C for another 2-4 hours until the isocyanate peak in the FTIR spectrum disappears.
-
-
Polymer Isolation:
-
Precipitate the polyurethane solution in a non-solvent such as water or methanol.
-
Filter the polymer and wash it several times with the non-solvent.
-
-
Drying:
-
Dry the polyurethane in a vacuum oven at 40-60 °C until a constant weight is achieved.
-
Caption: Synthesis of polyurethane using 1,4-butanediol as a chain extender.
Signaling Pathways and Logical Relationships
The versatility of But-2-yne-1,4-diol in polymer chemistry stems from its ability to be selectively hydrogenated to either 2-butene-1,4-diol or 1,4-butanediol. This selective hydrogenation pathway allows for the production of either unsaturated or saturated diols, which in turn dictates the properties of the final polymer.
Caption: Selective hydrogenation pathways of But-2-yne-1,4-diol for polymer synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lume.ufrgs.br [lume.ufrgs.br]
- 4. mdpi.com [mdpi.com]
- 5. Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: But-2-yne-1,4-diol in the Formulation of Crosslinked Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of but-2-yne-1,4-diol as a versatile building block for the synthesis of crosslinkable polymers. While direct crosslinking with but-2-yne-1,4-diol is not extensively documented, its alkyne and hydroxyl functionalities make it an excellent monomer for introducing crosslinking sites into polymer backbones. This document outlines protocols for synthesizing alkyne-functionalized polyesters and polyurethanes, followed by their crosslinking, and presents relevant data on the properties of the resulting materials.
Introduction
But-2-yne-1,4-diol is a bifunctional molecule containing a central carbon-carbon triple bond (alkyne) and two primary hydroxyl groups. This unique structure allows for its incorporation into polymer chains through reactions of the hydroxyl groups, leaving the alkyne group available for subsequent crosslinking reactions. The triple bond can participate in various "click" chemistry reactions, such as the thiol-yne reaction, providing an efficient and specific method for forming a stable, three-dimensional polymer network.[1][2] The resulting crosslinked polymers can exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for a wide range of applications, including in the biomedical field.[1]
Applications in Polymer Systems
The primary application of but-2-yne-1,4-diol in crosslinked polymers is as a monomer to introduce alkyne functionalities. These alkyne groups serve as latent crosslinking sites that can be reacted in a secondary step.
-
Polyesters: But-2-yne-1,4-diol can be used as a diol monomer in condensation polymerization with dicarboxylic acids or their derivatives to produce alkyne-functionalized polyesters.[3][4] These polyesters can then be crosslinked, for example, through UV-initiated thiol-yne reactions.[1]
-
Polyurethanes: In polyurethane synthesis, but-2-yne-1,4-diol can act as a chain extender. Its hydroxyl groups react with diisocyanates to incorporate the alkyne functionality into the polyurethane backbone.[2] The resulting polymer can be crosslinked via the pendant alkyne groups.
-
Epoxy Resins: While less common, the hydroxyl groups of but-2-yne-1,4-diol can potentially react with epoxy groups, incorporating the alkyne moiety into the epoxy network. This would provide sites for further functionalization or crosslinking.
Experimental Protocols
The following are representative protocols for the synthesis of alkyne-functionalized polymers using but-2-yne-1,4-diol and their subsequent crosslinking.
Protocol 1: Synthesis of Alkyne-Functionalized Polyester and UV-Curing via Thiol-Yne Reaction
This protocol describes the synthesis of a polyester incorporating but-2-yne-1,4-diol, followed by photo-initiated crosslinking with a dithiol.
Materials:
-
But-2-yne-1,4-diol
-
Sebacic acid
-
Titanium (IV) isopropoxide (catalyst)
-
2,2'-(Ethylenedioxy)diethanethiol (dithiol crosslinker)
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (photoinitiator)
-
Nitrogen gas
-
Acetone
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
Procedure:
Part A: Polyester Synthesis
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine sebacic acid and but-2-yne-1,4-diol in a desired molar ratio (e.g., 1:1).
-
Add a catalytic amount of titanium (IV) isopropoxide (e.g., 0.1 mol % relative to the diacid).
-
Heat the mixture to 150°C under a slow stream of nitrogen. Water will be collected in the Dean-Stark trap as the esterification reaction proceeds.
-
After the majority of water has been removed (approximately 4-6 hours), apply a vacuum to the system and continue the reaction for another 4-8 hours to drive the polymerization to completion and remove any remaining water and byproducts.
-
Cool the reaction mixture to room temperature. The resulting alkyne-functionalized polyester should be a viscous liquid or a waxy solid.
Part B: Resin Formulation and Photo-Crosslinking
-
Dissolve 600 mg of the synthesized alkyne-functionalized polyester in 1 mL of a 1:1 EtOH/EtOAc solvent mixture with gentle heating.[1]
-
Add 12 mg of the photoinitiator, TPO, to the solution and stir until dissolved.[1]
-
Add a stoichiometric amount of the dithiol crosslinker, 2,2'-(ethylenedioxy)diethanethiol. The thiol-to-alkyne molar ratio can be varied to control the crosslink density. A 2:1 ratio is common for complete reaction of the alkyne.[1]
-
Pour the resin mixture into a mold of the desired shape.
-
Cure the resin under a 365 nm UV lamp (e.g., 5 mW/cm²) for 10 minutes.[1]
-
The crosslinked polyester can be removed from the mold and washed briefly with ethanol to remove any unreacted components.
Protocol 2: Synthesis of Alkyne-Functionalized Polyurethane
This protocol outlines the synthesis of a polyurethane incorporating but-2-yne-1,4-diol as a chain extender.
Materials:
-
Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )
-
Hexamethylene diisocyanate (HDI)
-
But-2-yne-1,4-diol
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve PCL-diol in anhydrous DMF.
-
Add HDI to the solution with vigorous stirring. The NCO:OH ratio should be greater than 1 (e.g., 2:1) to ensure the prepolymer is isocyanate-terminated.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
Heat the reaction mixture to 70-80°C and stir for 2-3 hours to form the prepolymer.
-
In a separate flask, dissolve but-2-yne-1,4-diol in anhydrous DMF.
-
Cool the prepolymer solution to room temperature and add the but-2-yne-1,4-diol solution dropwise with continuous stirring. The amount of but-2-yne-1,4-diol should be calculated to react with the excess isocyanate groups.
-
Continue stirring at room temperature for 12-24 hours.
-
Precipitate the resulting alkyne-functionalized polyurethane by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or water.
-
Collect the polymer by filtration and dry under vacuum at 40-50°C.
The resulting alkyne-functionalized polyurethane can then be crosslinked using methods similar to those described in Protocol 1 (e.g., thiol-yne chemistry) or through other alkyne-specific reactions.
Data Presentation
The following tables summarize typical properties of polymers crosslinked using diol crosslinkers and thiol-yne chemistry, which are relevant to systems employing but-2-yne-1,4-diol.
Table 1: Mechanical Properties of UV-Crosslinked Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels with Varying Crosslink Density
| PEGDA Concentration (wt%) | Compressive Modulus (MPa) | Reference |
| 20 | ~0.4 | [5] |
| 30 | ~1.0 | [5] |
| 40 | ~1.7 | [5] |
Note: This data illustrates the general trend of increasing mechanical strength with higher crosslink density in a diacrylate system, a principle that applies to polymers crosslinked with but-2-yne-1,4-diol derivatives.
Table 2: Thermal Properties of Crosslinked Aliphatic Polyurethane Elastomers with Varying Crosslink Density
| Crosslinker Content (TMP wt%) | Glass Transition Temp. (Tg) of Hard Segment (°C) | Onset Decomposition Temp. (°C) | Reference |
| 0 | 32 | 285 | [6] |
| 2 | 28 | 305 | [6] |
| 4 | 24 | 315 | [6] |
| 6 | 21 | 319 | [6] |
Note: This table demonstrates the effect of crosslink density on the thermal properties of polyurethanes. TMP (trimethylolpropane) is a triol crosslinker. A similar trend would be expected for polyurethanes crosslinked via but-2-yne-1,4-diol functionalities.
Visualizations
Diagram 1: Synthesis of Alkyne-Functionalized Polyester
Caption: Polycondensation reaction for polyester synthesis.
Diagram 2: Thiol-Yne Photo-Crosslinking Workflow
Caption: Workflow for UV-initiated thiol-yne crosslinking.
Diagram 3: Chemical Mechanism of Thiol-Yne Crosslinking
Caption: Radical-mediated thiol-yne reaction mechanism.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of But-2-yne-1,4-diol in Electroplating as a Brightener: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-yne-1,4-diol is a highly effective organic additive used as a brightener and leveling agent in electroplating baths, particularly for nickel and its alloys. Its primary function is to modify the crystal growth of the depositing metal, resulting in a finer, smoother, and more lustrous surface finish. This is crucial for applications where aesthetic appeal, corrosion resistance, and specific mechanical properties are paramount. But-2-yne-1,4-diol's unique molecular structure allows it to adsorb onto the cathode surface during electrodeposition, influencing the nucleation and growth of metal crystals. This document provides detailed application notes, experimental protocols, and a summary of the quantitative effects of But-2-yne-1,4-diol on the properties of electroplated coatings.
Mechanism of Action
But-2-yne-1,4-diol functions as a brightener through a multi-faceted mechanism that involves its adsorption onto the cathode surface, which in turn influences the electrocrystallization of the metal. The triple bond in its structure plays a crucial role in this process. During electrodeposition, But-2-yne-1,4-diol molecules adsorb onto the active sites of the cathode, inhibiting the growth of large, coarse crystals and promoting the formation of new nuclei. This leads to a refined grain structure, which is a key factor in achieving a bright and level deposit.
Furthermore, the presence of But-2-yne-1,4-diol at the cathode surface can affect the hydrogen evolution reaction, a common side reaction in aqueous electroplating. By influencing the local pH at the electrode-solution interface, it can further modify the deposition process. The hydrogenation of But-2-yne-1,4-diol to its corresponding alkene and alkane diols is also a contributing factor to its overall effect on the deposit's properties.
Quantitative Data Summary
The following tables summarize the quantitative effects of But-2-yne-1,4-diol (BD) on the properties of electrodeposited nickel from different bath types.
Table 1: Effect of But-2-yne-1,4-diol on Nickel Deposits from a Sulfamate Bath
| BD Concentration (mmol/L) | Predominant Crystal Orientation | Grain Size | Hardness (HV) | Current Efficiency (%) |
| 0 | <110> | Coarse, acicular | ~200 | ~98 |
| 0.3 | <100> | Columnar | ~180 | Not Reported |
| 1 | <100> | Coarse columnar | ~220 | Not Reported |
| 3 | <111> | Nanocrystalline (<100 nm) | ~350 | Decreases with increasing BD |
Data summarized from a study by M. S. Chen et al. (2023). Hardness values are estimated from graphical data.
Table 2: Effect of But-2-yne-1,4-diol on Ni-W Alloy Deposits
| BD Concentration (g/L) | Tungsten Content (wt.%) | Current Efficiency (%) | Surface Roughness (RMS) |
| 0 | ~35 | ~45 | High |
| 0.1 | Decreases | Decreases | Lower |
| 0.2 | Decreases | Decreases | Lower |
| 0.4 | Decreases | Decreases | Lower |
Data summarized from a study by Y. Wu et al. (2004). The study notes that while macro-scale roughness decreases, micro-scale roughness can increase with BD addition.[1]
Experimental Protocols
Protocol 1: Nickel Electroplating in a Sulfamate Bath
This protocol is based on the methodology described by M. S. Chen et al. (2023) for investigating the effects of But-2-yne-1,4-diol.
1. Bath Composition:
-
Nickel Sulfamate (Ni(SO₃NH₂)₂·4H₂O): 450 g/L
-
Nickel Chloride (NiCl₂·6H₂O): 5 g/L (can be varied)
-
Boric Acid (H₃BO₃): 40 g/L
-
But-2-yne-1,4-diol (BD): 0 - 3 mmol/L
-
Sodium Dodecyl Sulfate (SDS): 0.1 g/L (as a wetting agent)
2. Operating Conditions:
-
pH: 4.0 (adjusted with sulfamic acid or sodium hydroxide)
-
Temperature: 50 °C
-
Current Density: 2 A/dm² (Direct Current)
-
Agitation: Magnetic stirring (e.g., 500 rpm)
-
Anode: Sulfur-activated nickel plate
-
Cathode: Copper sheet (polished and cleaned)
3. Procedure:
-
Prepare the sulfamate bath by dissolving the components in deionized water.
-
Adjust the pH of the solution to 4.0.
-
Heat the bath to the operating temperature of 50 °C and maintain it using a water bath or heater.
-
Degrease the copper cathode ultrasonically in acetone, followed by an alkaline cleaning solution.
-
Activate the cathode by dipping it in a dilute sulfuric acid solution, then rinse with deionized water.
-
Place the anode and cathode in the electroplating cell.
-
Apply the specified direct current density of 2 A/dm².
-
Conduct the electrodeposition for the desired duration to achieve the target thickness.
-
After plating, rinse the cathode with deionized water and dry it.
Protocol 2: Nickel Electroplating in a Watts Bath
This protocol provides a general procedure for using But-2-yne-1,4-diol in a standard Watts nickel plating bath.
1. Bath Composition:
-
Nickel Sulfate (NiSO₄·6H₂O): 240-300 g/L
-
Nickel Chloride (NiCl₂·6H₂O): 45-60 g/L
-
Boric Acid (H₃BO₃): 30-45 g/L
-
But-2-yne-1,4-diol (BD): Concentration to be optimized (typically 0.1-1.0 g/L)
2. Operating Conditions:
-
pH: 4.0 - 5.2
-
Temperature: 50 - 60 °C
-
Current Density: 2 - 10 A/dm²
-
Agitation: Air or mechanical agitation
3. Procedure:
-
Prepare the Watts bath by dissolving the salts in warm deionized water. Allow the solution to cool.
-
Purify the solution by low-current-density electrolysis ("dummy plating") to remove metallic impurities.
-
Adjust the pH to the desired range using diluted sulfuric acid or nickel carbonate.
-
Heat the bath to the operating temperature.
-
Add the desired concentration of But-2-yne-1,4-diol.
-
Prepare the cathode as described in Protocol 1.
-
Immerse the anode and cathode in the bath and apply the selected current density.
-
Plate for a sufficient time to obtain the desired coating thickness.
-
Post-plating, rinse the component thoroughly with water and dry.
Protocol 3: Hull Cell Test for Brightener Evaluation
The Hull cell is a valuable tool for optimizing the concentration of brighteners and other additives.
1. Equipment:
-
267 mL Hull cell
-
DC power supply (rectifier)
-
Polished steel or brass Hull cell panels
-
Appropriate anode (e.g., nickel for a nickel bath)
-
Heater and agitator (if required)
2. Procedure:
-
Fill the Hull cell with the plating solution to be tested.
-
Heat and/or agitate the solution to the normal operating conditions of the bath.
-
Place the anode in the designated slot.
-
Clean and activate a Hull cell panel and place it in the cathode slot.
-
Connect the electrodes to the rectifier.
-
Apply a specific total current (e.g., 2 A) for a set time (e.g., 5 minutes).
-
After plating, remove the panel, rinse, and dry it.
-
Examine the panel for the bright plating range, which corresponds to a specific range of current densities across the panel.
-
Add a known amount of But-2-yne-1,4-diol to the Hull cell and repeat the test to observe the change in the bright range and deposit appearance. This helps in determining the optimal concentration.
Visualizations
Caption: Mechanism of But-2-yne-1,4-diol as a brightener.
Caption: Experimental workflow for electroplating with But-2-yne-1,4-diol.
References
Application Notes and Protocols for the Analytical Characterization of But-2-yne-1,4-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction: But-2-yne-1,4-diol is a key intermediate in the synthesis of various pharmaceutical and industrial compounds. Its purity and structural integrity are critical for the quality and efficacy of the final products. This document provides detailed application notes and protocols for the comprehensive analytical characterization of But-2-yne-1,4-diol using a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of But-2-yne-1,4-diol, providing information on the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.
Quantitative Data
| Technique | Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ¹H NMR | ¹H | DMSO-d₆ | ~4.1 | Singlet | -CH₂- |
| ~5.1 | Triplet | -OH | |||
| ¹³C NMR | ¹³C | D₂O | ~50 | - | -CH₂- |
| ~80 | - | -C≡C- | |||
| Solid-State ¹³C NMR | ¹³C | - | δ₁₁ = 158.9 ± 1.0 | - | Alkynyl Carbon |
| δ₂₂ = 155.7 ± 1.0 | - | Alkynyl Carbon | |||
| δ₃₃ = -57.8 ± 2.0 | - | Alkynyl Carbon |
Note: Chemical shifts are approximate and may vary slightly depending on the specific instrument and experimental conditions.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of But-2-yne-1,4-diol.
Materials:
-
But-2-yne-1,4-diol sample
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the But-2-yne-1,4-diol sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, depending on sample concentration)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Experimental Workflow
Caption: Workflow for NMR analysis of But-2-yne-1,4-diol.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in But-2-yne-1,4-diol by measuring the absorption of infrared radiation.
Quantitative Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300 (broad) | O-H stretch (hydroxyl group) |
| ~2900 | C-H stretch (methylene group) |
| ~2250 (weak) | C≡C stretch (alkyne) |
| ~1050 | C-O stretch (primary alcohol) |
Note: Peak positions are approximate and may vary based on the sample preparation method and instrument.
Experimental Protocol: KBr Pellet Method
Objective: To obtain a high-quality FTIR spectrum of solid But-2-yne-1,4-diol.
Materials:
-
But-2-yne-1,4-diol sample
-
FTIR-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place a small amount of KBr (~100-200 mg) in an agate mortar and grind it to a fine powder.
-
Add a small amount of But-2-yne-1,4-diol (approximately 1-2% by weight) to the KBr powder.
-
Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Experimental Workflow
Caption: Workflow for FTIR analysis of But-2-yne-1,4-diol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique for the separation and identification of volatile and semi-volatile compounds. For a polar compound like But-2-yne-1,4-diol, derivatization may be necessary to improve its volatility and chromatographic performance.
Quantitative Data (Expected)
| Technique | Parameter | Value |
| GC-MS | Retention Time | Dependent on specific method |
| m/z of Molecular Ion (M⁺) | 86.04 | |
| Key Fragment Ions (m/z) | Dependent on fragmentation pattern |
Experimental Protocol (Adapted for Glycols)
Objective: To separate and identify But-2-yne-1,4-diol and any volatile impurities.
Materials:
-
But-2-yne-1,4-diol sample
-
Solvent (e.g., Methanol or Acetonitrile)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, optional)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of But-2-yne-1,4-diol in the chosen solvent (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
(Optional Derivatization) To a known volume of the sample or standard solution, add the derivatizing agent. Heat the mixture (e.g., at 60-70 °C for 30 minutes) to facilitate the reaction.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample or standard into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a wax column for better peak shape of polar compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
-
Data Analysis:
-
Identify the peak corresponding to But-2-yne-1,4-diol (or its derivative) based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).
-
Quantify the analyte using the calibration curve.
-
Experimental Workflow
Caption: Workflow for GC-MS analysis of But-2-yne-1,4-diol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of But-2-yne-1,4-diol, particularly for non-volatile impurities.
Quantitative Data (Expected)
| Technique | Parameter | Value |
| HPLC | Retention Time | Dependent on specific method |
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of But-2-yne-1,4-diol and quantify any related impurities.
Materials:
-
But-2-yne-1,4-diol sample
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Methanol or Acetonitrile)
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector at low wavelength if the analyte has some absorbance)
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate ratio of water and organic solvent. Degas the mobile phase before use.
-
Prepare a stock solution of But-2-yne-1,4-diol in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the sample or standard solution.
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 95:5 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detector: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 210 nm).
-
-
-
Data Analysis:
-
Identify the peak corresponding to But-2-yne-1,4-diol based on its retention time.
-
Calculate the purity of the sample using the area percent method.
-
Quantify the analyte using a calibration curve.
-
Experimental Workflow
Caption: Workflow for HPLC analysis of But-2-yne-1,4-diol.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of But-2-yne-1,4-diol.
Quantitative Data (Expected)
| Technique | Parameter | Value |
| DSC | Melting Point (Onset) | ~58 °C |
| TGA | Decomposition Temperature (Onset) | Dependent on atmosphere and heating rate |
Experimental Protocol
Objective: To determine the melting point and thermal decomposition profile of But-2-yne-1,4-diol.
Materials:
-
But-2-yne-1,4-diol sample
-
TGA/DSC instrument
-
Sample pans (e.g., aluminum)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the But-2-yne-1,4-diol sample into a clean sample pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
DSC Analysis (for Melting Point):
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition to a temperature above melting (e.g., 100 °C).
-
-
TGA Analysis (for Decomposition):
-
Equilibrate the sample at ambient temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.
-
-
Data Analysis:
-
DSC: Determine the onset temperature of the endothermic peak, which corresponds to the melting point.
-
TGA: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Experimental Workflow
Caption: Workflow for Thermal Analysis of But-2-yne-1,4-diol.
Application Notes: Synthesis of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing But-2-yne-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6 is an essential nutrient with a pivotal role in numerous metabolic processes. The industrial synthesis of pyridoxine, a stable form of vitamin B6, is a multi-step process where but-2-yne-1,4-diol serves as a key starting material. This application note details the widely adopted synthetic route, which involves a hetero-Diels-Alder reaction as the core transformation for constructing the pyridine ring of the vitamin.
The overall synthetic strategy commences with the selective hydrogenation of but-2-yne-1,4-diol to yield cis-2-butene-1,4-diol. This intermediate is then typically acylated to form a more stable diacetate derivative, which serves as the dienophile in the subsequent Diels-Alder reaction. The diene for this reaction is an appropriately substituted oxazole, commonly 4-methyl-5-ethoxyoxazole, which is synthesized from the amino acid alanine. The cycloaddition of these two components, followed by acid-catalyzed aromatization and hydrolysis, ultimately affords pyridoxine, which is then converted to its stable hydrochloride salt for pharmaceutical applications.
Key Features of this Synthetic Route:
-
Convergent Synthesis: The strategy involves the separate synthesis of two key fragments, the dienophile (derived from but-2-yne-1,4-diol) and the diene (the oxazole), which are then combined in the crucial Diels-Alder reaction.
-
High Efficiency: The Diels-Alder reaction is a powerful and efficient method for the construction of six-membered rings, providing good control over the regiochemistry of the final product.
-
Readily Available Starting Materials: The synthesis utilizes relatively inexpensive and commercially available starting materials such as but-2-yne-1,4-diol and alanine.
Quantitative Data Summary
The following tables summarize the typical reaction conditions and yields for the key steps in the synthesis of pyridoxine hydrochloride from but-2-yne-1,4-diol. Please note that specific parameters may vary based on the scale of the reaction and specific process optimizations.
Table 1: Synthesis of Pyridoxine Hydrochloride - Reaction Parameters and Yields
| Step | Reaction | Key Reagents & Catalysts | Temperature (°C) | Pressure (MPa) | Time | Typical Yield (%) | Purity (%) |
| 1 | Hydrogenation of 2-Butyne-1,4-diol | H₂, Pd/C (lead-poisoned) | 35 - 45 | 0.6 - 1.7 | 60 - 390 min | 93 - 99.6 | >95 |
| 2 | Acetylation of 2-Butene-1,4-diol | Acetic anhydride, Pyridine | Room Temperature | Atmospheric | 1 - 2 h | ~95 | >98 |
| 3 | Synthesis of 4-Methyl-5-ethoxyoxazole | N-formyl alanine ester, Solid acid catalyst | 120 - 160 | Atmospheric | 1 - 2 h | >80 | >97 |
| 4 | Diels-Alder Reaction & Aromatization | cis-1,4-Diacetoxy-2-butene, 4-Methyl-5-ethoxyoxazole, Acid catalyst | 80 - 110 | Atmospheric | 2 - 4 h | >85 | >95 (crude) |
| 5 | Hydrolysis and Salt Formation | Concentrated HCl, Water | 60 - 90 | Atmospheric | 3 - 5 h | >87 | >99 (after crystallization) |
Experimental Protocols
Protocol 1: Selective Hydrogenation of 2-Butyne-1,4-diol to cis-2-Butene-1,4-diol
Objective: To selectively reduce the alkyne functionality of 2-butyne-1,4-diol to an alkene.
Materials:
-
2-Butyne-1,4-diol
-
5% Palladium on carbon (Pd/C) catalyst, poisoned with 1-3% lead
-
Deionized water
-
Nitrogen gas
-
Hydrogen gas
-
Autoclave reactor with stirring and temperature control
Procedure:
-
Prepare an aqueous solution of 2-butyne-1,4-diol (typically 50-80% by weight).
-
Charge the autoclave with the 2-butyne-1,4-diol solution and the lead-poisoned Pd/C catalyst. The catalyst loading is typically 0.3 to 1.0 wt% of the total reaction mass.
-
Seal the autoclave and purge the system with nitrogen gas to remove air.
-
Replace the nitrogen atmosphere with hydrogen gas.
-
Begin stirring (450-550 rpm) and heat the reactor to 35-45°C.
-
Pressurize the reactor with hydrogen to 0.6-1.7 MPa and maintain this pressure throughout the reaction.
-
Monitor the reaction progress by analyzing samples for the disappearance of the starting material. The reaction time typically ranges from 60 to 390 minutes, depending on the catalyst loading and specific conditions.
-
Once the reaction is complete, stop the hydrogen supply and stirring.
-
Rapidly cool the reactor and vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The filtrate containing cis-2-butene-1,4-diol can be used in the next step.
Protocol 2: Acetylation of cis-2-Butene-1,4-diol to cis-1,4-Diacetoxy-2-butene
Objective: To protect the hydroxyl groups of cis-2-butene-1,4-diol by acetylation.
Materials:
-
cis-2-Butene-1,4-diol solution from Protocol 1
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Suitable organic solvent (e.g., dichloromethane)
Procedure:
-
To a stirred solution of cis-2-butene-1,4-diol in an appropriate solvent, add pyridine as a catalyst and scavenger for the acetic acid byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction completion by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash it with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain cis-1,4-diacetoxy-2-butene.
Protocol 3: Synthesis of 4-Methyl-5-ethoxyoxazole
Objective: To prepare the oxazole diene required for the Diels-Alder reaction.
Materials:
-
N-formyl alanine ethyl ester
-
Solid acid catalyst (e.g., a zeolite or acidic resin)
-
High-boiling point solvent (optional)
Procedure:
-
Charge a reaction vessel with N-formyl alanine ethyl ester and the solid acid catalyst. The molar ratio of the ester to the catalyst is typically 1: (0.01-0.1).
-
Heat the mixture to 120-160°C with stirring.
-
The cyclization reaction proceeds with the elimination of water. The reaction is typically complete within 1-2 hours.
-
Monitor the formation of the product by GC.
-
After the reaction is complete, the product, 4-methyl-5-ethoxyoxazole, can be isolated by distillation from the reaction mixture.
Protocol 4: Diels-Alder Reaction, Aromatization, and Hydrolysis to Pyridoxine Hydrochloride
Objective: To construct the pyridine ring of vitamin B6 and subsequently hydrolyze the protecting groups to obtain the final product.
Materials:
-
cis-1,4-Diacetoxy-2-butene from Protocol 2
-
4-Methyl-5-ethoxyoxazole from Protocol 3
-
Concentrated hydrochloric acid
-
Water
-
Ethanol
-
Activated carbon
Procedure:
-
Diels-Alder Reaction: In a suitable reactor, mix cis-1,4-diacetoxy-2-butene and 4-methyl-5-ethoxyoxazole. The reaction can be performed neat or in a high-boiling solvent.
-
Heat the mixture to 80-110°C for 2-4 hours to facilitate the [4+2] cycloaddition.
-
Aromatization and Hydrolysis: After the Diels-Alder reaction is complete, cool the reaction mixture.
-
Carefully add a mixture of concentrated hydrochloric acid and water. The molar ratio of the Diels-Alder adduct to HCl should be approximately 1:1.1 to 1:2.0.
-
Heat the mixture to 60-90°C and stir for 3-5 hours to effect both aromatization of the intermediate and hydrolysis of the acetate and ethoxy groups.
-
Crystallization and Purification: After hydrolysis, cool the reaction mixture. The pyridoxine hydrochloride will start to crystallize.
-
Add ethanol to the mixture to further promote crystallization and reduce the solubility of the product.
-
Filter the crude pyridoxine hydrochloride and wash the crystals with cold ethanol.
-
For further purification, the crude product can be dissolved in water, treated with activated carbon to remove colored impurities, filtered, and recrystallized by the addition of ethanol.
-
Dry the purified crystals of pyridoxine hydrochloride under vacuum.
Visualizations
Caption: Chemical synthesis pathway of Vitamin B6.
Caption: Experimental workflow for Vitamin B6 synthesis.
Application of But-2-yne-1,4-diol in Corrosion Inhibition: Detailed Application Notes and Protocols
Introduction
But-2-yne-1,4-diol is an organic compound that has demonstrated significant efficacy as a corrosion inhibitor for various metals and alloys, particularly steel, in acidic and neutral environments.[1][2] Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[3][4] The presence of a triple bond and two hydroxyl groups in its molecular structure plays a crucial role in its strong interaction with the metal surface.[1][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing But-2-yne-1,4-diol as a corrosion inhibitor.
Application Notes
But-2-yne-1,4-diol acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. The primary mechanism of inhibition is the adsorption of the molecule onto the metal surface, which can be described by the Langmuir adsorption isotherm.[3] The triple bond's π-electrons and the lone pairs of electrons on the oxygen atoms of the hydroxyl groups are believed to be the primary sites for interaction with the d-orbitals of the metal atoms.[1][4] This leads to the formation of a stable, protective film that isolates the metal from the corrosive environment.[1]
Key Applications:
-
Acid Pickling: But-2-yne-1,4-diol can be added to acid pickling baths to protect the base metal from excessive dissolution while removing scale and oxides.[1]
-
Oil and Gas Industry: It shows potential for protecting steel pipelines from corrosion in carbonate/bicarbonate solutions, which are relevant to the oil and gas environment.[3]
-
Electroplating: It is also used as a brightener in nickel electroplating baths.[5]
Inhibition Efficiency: The inhibition efficiency of But-2-yne-1,4-diol is dependent on its concentration, the corrosive environment, and the temperature. Studies have reported inhibition efficiencies of up to 98% for mild steel in 0.5 M sulfuric acid and approximately 92% for API X65 steel in a 2 M Na2CO3/1 M NaHCO3 solution.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the corrosion inhibition performance of But-2-yne-1,4-diol from various studies.
Table 1: Inhibition Efficiency of But-2-yne-1,4-diol on API X65 Steel in 2 M Na2CO3/1 M NaHCO3 Solution
| Inhibitor Concentration (mM) | Weight Loss (ηw %) | Potentiodynamic Polarization (ηp %) | Electrochemical Impedance Spectroscopy (ηEIS %) |
| 1 | 85.2 | 84.7 | 86.1 |
| 2.5 | 89.1 | 88.5 | 89.8 |
| 5 | 92.4 | 91.8 | 92.0 |
| 10 | 90.3 | 89.6 | 90.1 |
Data sourced from a study on API X65 steel pipeline in carbonate/bicarbonate solution.
Table 2: Inhibition Efficiency of But-2-yne-1,4-diol on Mild Steel in 0.5 M H2SO4
| Inhibitor Concentration (mM) | Temperature (°C) | Weight Loss (ηw %) |
| 0.5 | 25 | 95.3 |
| 1 | 25 | 97.1 |
| 2.5 | 25 | 98.2 |
| 5 | 25 | 98.5 |
| 0.5 | 50 | 83.1 |
| 1 | 50 | 89.5 |
| 2.5 | 50 | 92.4 |
| 5 | 50 | 94.7 |
Data sourced from a study on mild steel in sulfuric acid.[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition properties of But-2-yne-1,4-diol are provided below.
Weight Loss Measurement Protocol
Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor by measuring the weight loss of the metal coupon over time.
Materials:
-
Metal coupons (e.g., mild steel, API X65 steel) of known dimensions
-
Corrosive solution (e.g., 0.5 M H2SO4, 2 M Na2CO3/1 M NaHCO3)
-
But-2-yne-1,4-diol
-
Analytical balance (±0.1 mg)
-
Polishing papers of different grades
-
Acetone, ethanol
-
Drying oven
-
Water bath or thermostat
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with a series of emery papers (e.g., 200, 400, 600, 800, 1000, and 1200 grit) to achieve a smooth surface.
-
Cleaning: Degrease the polished coupons by washing with acetone and then ethanol.
-
Drying and Weighing: Dry the coupons in an oven at 60°C for 1 hour, cool them in a desiccator, and then weigh them accurately using an analytical balance.
-
Immersion: Immerse the weighed coupons in beakers containing the corrosive solution with and without various concentrations of But-2-yne-1,4-diol. Ensure the coupons are fully submerged.
-
Exposure: Maintain the beakers at a constant temperature using a water bath for a specified period (e.g., 6, 12, 24 hours).
-
Post-Exposure Cleaning: After the immersion period, carefully remove the coupons from the solutions.
-
Corrosion Product Removal: Clean the coupons to remove any corrosion products. For steel in acid, this can be done by dipping in a cleaning solution (e.g., 20% NaOH solution containing 2% zinc dust) followed by gentle brushing.
-
Final Weighing: Rinse the cleaned coupons with distilled water, dry them as in step 3, and reweigh them.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Inhibition Efficiency (η%) is calculated as: η% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
Potentiodynamic Polarization Protocol
Objective: To determine the corrosion current density (Icorr) and corrosion potential (Ecorr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal specimen (e.g., steel)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive solution
-
But-2-yne-1,4-diol
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding a metal rod in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive solution (with and without the inhibitor).
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state value is reached.
-
Polarization Scan: Perform a potentiodynamic scan by applying a potential range (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the resulting potential vs. log(current density) curve (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
-
Calculation of Inhibition Efficiency:
-
η% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS) Protocol
Objective: To study the kinetics of the electrochemical processes at the metal/solution interface and to evaluate the formation of a protective film.
Materials:
-
EIS-capable Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization)
-
Corrosive solution
-
But-2-yne-1,4-diol
Procedure:
-
Cell Setup and Stabilization: Set up the three-electrode cell and allow the OCP to stabilize as described in the potentiodynamic polarization protocol.
-
EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
The Nyquist plot for a corroding system with an inhibitor often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).
-
Fit the experimental data to an appropriate equivalent electrical circuit model to extract parameters like Rct and double-layer capacitance (Cdl).
-
-
Calculation of Inhibition Efficiency:
-
η% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances without and with the inhibitor, respectively.
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by But-2-yne-1,4-diol.
References
Application Notes: But-2-yne-1,4-diol as a Versatile Dienophile in Diels-Alder Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic chemistry for the synthesis of six-membered rings.[1] This reaction involves a conjugated diene and a dienophile, which is typically an alkene or an alkyne with electron-withdrawing groups. But-2-yne-1,4-diol is an attractive, symmetrical alkyne that can serve as a dienophile. Its two hydroxymethyl groups (-CH₂OH) act as electron-withdrawing substituents, activating the alkyne bond for cycloaddition. The resulting Diels-Alder adducts are highly functionalized diols, containing a cyclohexadiene ring, which serve as versatile intermediates for the synthesis of complex molecules, including aromatic compounds, isoindoles, and various bicyclic systems.[2]
Key Features of But-2-yne-1,4-diol as a Dienophile:
-
Symmetry: The symmetrical nature of but-2-yne-1,4-diol simplifies the regiochemical outcomes of the Diels-Alder reaction.
-
Activation: The presence of two hydroxyl groups enhances the electrophilicity of the alkyne, making it a reactive dienophile for normal-demand Diels-Alder reactions.
-
Functionality: The resulting adducts possess two primary alcohol functionalities and a diene system, which are amenable to a wide range of subsequent chemical transformations, such as oxidation, esterification, or dehydration to form aromatic rings.
Applications in Synthesis
The primary application of Diels-Alder adducts derived from but-2-yne-1,4-diol is in the synthesis of complex scaffolds. A particularly valuable transformation is the aromatization of the initial adducts to form substituted benzene rings.
-
Synthesis of 7-Oxabicyclo[2.2.1]heptadiene Derivatives: The reaction with furan derivatives yields 7-oxabicyclo[2.2.1]hepta-2,5-diene systems. These strained bicyclic ethers are valuable precursors for a variety of complex molecules and can undergo ring-opening and rearrangement reactions to access highly functionalized carbocycles.
-
Synthesis of Substituted Isoindoles: The furan adduct can be further reacted with primary amines in the presence of an acid catalyst. This sequence involves an initial reaction of the amine with the diol followed by dehydration, which drives the aromatization to form the stable isoindole ring system. Isoindoles are important structural motifs in many natural products and pharmaceutical compounds.
-
Synthesis of Dibenzobarrelene Derivatives: Reaction with anthracene produces a stable, bridged bicyclic adduct, 9,10-dihydro-9,10-ethanoanthracene-11,12-diol.[3] This rigid scaffold is a common building block in supramolecular chemistry and materials science.
Data Presentation: Representative Diels-Alder Reactions
While specific data for but-2-yne-1,4-diol is not extensively tabulated in single sources, the following table summarizes typical experimental conditions and expected yields based on analogous reactions with similar dienophiles and dienes.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Catalyst | Product | Expected Yield (%) |
| Furan | But-2-yne-1,4-diol | Toluene | 110 (Reflux) | 24 | None | 2,3-Bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene | 60-75 |
| Anthracene | But-2-yne-1,4-diol | Xylene | 140 (Reflux) | 6 | None | 9,10-Dihydro-9,10-ethanoanthracene-11,12-diol | 85-95 |
| N-Benzylpyrrole | But-2-yne-1,4-diol | Dichloromethane | 25-40 | 48 | Lewis Acid (e.g., AlCl₃) | 2,3-Bis(hydroxymethyl)-N-benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene | 40-55 |
| Cyclopentadiene | But-2-yne-1,4-diol | Diethyl Ether | 0 - 25 | 12 | None | 2,3-Bis(hydroxymethyl)bicyclo[2.2.1]hepta-2,5-diene | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene
This protocol describes the Diels-Alder reaction between furan and but-2-yne-1,4-diol.
Materials:
-
But-2-yne-1,4-diol (1.0 eq)
-
Furan (5.0 eq, used in excess as both reactant and solvent)
-
Toluene (optional, as a higher-boiling co-solvent)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add but-2-yne-1,4-diol (e.g., 4.30 g, 50 mmol).
-
Add a large excess of furan (e.g., 18.5 mL, 250 mmol). The use of excess furan helps to drive the equilibrium towards the product.
-
If a higher temperature is desired to increase the reaction rate, toluene (20 mL) can be added as a co-solvent.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
Heat the reaction mixture to a gentle reflux (boiling point of furan is ~31 °C; toluene is 110 °C) and maintain stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 Hexane:Ethyl Acetate).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess furan and solvent under reduced pressure using a rotary evaporator.
-
The crude product is typically a viscous oil or a solid. Purify the product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Synthesis of N-Phenylisoindole-1,3-dimethanol via Aromatization
This protocol describes the conversion of the furan-but-2-yne-1,4-diol adduct to a substituted isoindole.
Materials:
-
2,3-Bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene (1.0 eq)
-
Aniline (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve the Diels-Alder adduct (e.g., 3.08 g, 20 mmol) in glacial acetic acid (40 mL).
-
Add aniline (2.0 mL, 22 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (~118 °C) with stirring for 4-6 hours.
-
The reaction progress can be monitored by TLC, observing the disappearance of the starting adduct and the appearance of a new, often fluorescent, spot corresponding to the isoindole product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water (200 mL) to precipitate the product.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
References
- 1. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene- 6-carboxylate bis(N-methylcarbamate) derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9,10-Dihydro-9,10-ethanoanthracene-11,12-diol | C16H14O2 | CID 420339 - PubChem [pubchem.ncbi.nlm.nih.gov]
But-2-yne-1,4-diol in Condensation Polymerization: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of but-2-yne-1,4-diol as a monomer in condensation polymerization for the synthesis of novel polymers with unique functionalities. The presence of the alkyne group in the polymer backbone opens up possibilities for post-polymerization modification via click chemistry, making these materials highly valuable for applications in drug delivery, tissue engineering, and advanced materials development.
Introduction
But-2-yne-1,4-diol is a versatile bifunctional monomer containing two primary hydroxyl groups and a central carbon-carbon triple bond.[1][2] This unique structure allows it to be incorporated into polyesters and other condensation polymers through reactions with comonomers such as dicarboxylic acids or their derivatives.[3][4][5] The resulting polymers possess reactive alkyne moieties along the backbone, which can be subsequently functionalized using various click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne coupling.[6][7][8][9] This post-polymerization modification capability allows for the precise introduction of bioactive molecules, imaging agents, or other functional groups, tailoring the polymer's properties for specific biomedical applications. While but-2-yne-1,4-diol itself has applications as a corrosion inhibitor and in the synthesis of other chemicals, its use as a monomer in condensation polymerization is a growing area of research.[1][10]
Applications in Materials Science and Drug Development
The incorporation of but-2-yne-1,4-diol into polymers offers several advantages for researchers in drug development and materials science:
-
Drug Delivery: The alkyne groups in the polymer backbone can be used to attach therapeutic agents, targeting ligands, or solubility enhancers. This allows for the creation of sophisticated drug delivery systems with controlled release profiles and targeted delivery to specific cells or tissues.
-
Tissue Engineering: Alkyne-functionalized polymers can be used to create scaffolds for tissue engineering. The alkyne groups provide sites for the attachment of cell adhesion peptides (like RGD), growth factors, and other biomolecules to promote cell attachment, proliferation, and differentiation. The ability to create cross-linked hydrogels via thiol-yne chemistry is also a significant advantage.[6][7][8][9]
-
Biomaterials with Tunable Properties: The post-polymerization modification allows for the fine-tuning of the material's physical and chemical properties, such as hydrophilicity, degradability, and mechanical strength, to match the requirements of a specific application.
-
Advanced Coatings and Resins: In industrial applications, but-2-yne-1,4-diol can be used to synthesize resins and coatings with enhanced cross-linking capabilities, leading to improved durability and thermal stability.[11]
Experimental Protocols for Condensation Polymerization
The synthesis of polyesters from but-2-yne-1,4-diol and aliphatic dicarboxylic acid dichlorides has been successfully demonstrated. The following protocol is a generalized procedure based on established methods.[12]
Materials and Equipment
-
But-2-yne-1,4-diol (ByD)
-
Aliphatic dicarboxylic acid dichloride (e.g., succinyl chloride, adipoyl chloride, sebacoyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for purification (Büchner funnel, separatory funnel)
-
Rotary evaporator
Polymerization Procedure (Pyridine-Catalyzed Polycondensation)
This method generally yields polymers with higher molecular weights compared to transesterification or direct acid-catalyzed polycondensation.[12]
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is dried in an oven and cooled under an inert atmosphere.
-
Monomer Dissolution: But-2-yne-1,4-diol and anhydrous pyridine are dissolved in anhydrous dichloromethane in the reaction flask. The flask is then cooled in an ice bath to 0°C.
-
Addition of Acid Chloride: The aliphatic dicarboxylic acid dichloride is dissolved in anhydrous dichloromethane and placed in the dropping funnel. This solution is added dropwise to the cooled solution of but-2-yne-1,4-diol and pyridine over a period of 30-60 minutes with vigorous stirring. A slight excess of the diacid dichloride is often used to achieve higher molecular weights.[12]
-
Reaction: The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature, where it is stirred for an additional 24 hours.
-
Polymer Precipitation and Purification: The resulting polymer solution is concentrated using a rotary evaporator. The concentrated solution is then poured into a large excess of cold methanol to precipitate the polymer.
-
Washing: The precipitated polymer is collected by filtration and washed several times with methanol to remove unreacted monomers and pyridine hydrochloride.
-
Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.
Data Presentation
The properties of polyesters synthesized from but-2-yne-1,4-diol and various aliphatic dicarboxylic acid dichlorides are summarized in the table below. The data is based on findings from the literature.[12]
| Dicarboxylic Acid Dichloride | Comonomer Feed Ratio (Diol:Diacid Chloride) | Number-Average Molecular Weight (Mn, Da) | Melting Temperature (Tm, °C) |
| Succinyl Chloride | 1:1.05 | ~5,000 | Amorphous |
| Adipoyl Chloride | 1:1.05 | ~12,000 | 65-70 |
| Sebacoyl Chloride | 1:1.05 | up to 20,000 | 80-85 |
Note: The molecular weights and melting temperatures are approximate values and can vary depending on the specific reaction conditions and purification methods.
Mandatory Visualizations
Experimental Workflow for Polyester Synthesis
The following diagram illustrates the key steps in the synthesis and purification of polyesters from but-2-yne-1,4-diol.
Caption: Workflow for the synthesis of polyesters.
Post-Polymerization Modification Pathway
This diagram illustrates the concept of using the alkyne-functionalized polyester for further modification via click chemistry.
Caption: Post-polymerization functionalization.
Characterization of Alkyne-Functionalized Polyesters
To confirm the successful synthesis and determine the properties of the polyesters, the following characterization techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To verify the chemical structure of the polymer, confirm the presence of the alkyne group, and determine the monomer incorporation ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch (~1735 cm⁻¹) and the alkyne C≡C stretch (which may be weak or absent in symmetrical internal alkynes).
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Conclusion
But-2-yne-1,4-diol is a valuable monomer for the synthesis of alkyne-functionalized polyesters via condensation polymerization. The protocols outlined in this application note provide a starting point for researchers to develop novel polymeric materials. The ability to perform post-polymerization modifications via click chemistry makes these polymers highly attractive for a wide range of applications in drug delivery, tissue engineering, and materials science, offering a platform for the creation of next-generation functional biomaterials.
References
- 1. chemcess.com [chemcess.com]
- 2. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. atamankimya.com [atamankimya.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Hydrogenation of 2-Butyne-1,4-diol to 2-Butene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective hydrogenation of 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (BED). The selective synthesis of BED is a critical step in the production of various fine chemicals, including pharmaceuticals like vitamins A and B6, as well as fungicides and plasticizers.[1] This guide focuses on various catalytic systems and methodologies to achieve high conversion of BYD while maintaining excellent selectivity towards the desired cis-alkene product, 2-butene-1,4-diol.
Introduction to Selective Hydrogenation
The hydrogenation of alkynes to alkenes is a fundamental transformation in organic synthesis. However, achieving high selectivity for the alkene product without over-reduction to the corresponding alkane can be challenging. Standard hydrogenation catalysts like platinum or palladium on carbon are often too active and lead to the formation of 1,4-butanediol (BDO) as a byproduct.[2][3] To control the reaction and isolate the desired 2-butene-1,4-diol, specialized catalyst systems and carefully controlled reaction conditions are necessary. These "poisoned" or modified catalysts are designed to deactivate the catalytic sites responsible for alkene hydrogenation, thus favoring the accumulation of the alkene intermediate.[4]
Catalytic Systems and Data Summary
Several catalytic systems have been developed for the selective hydrogenation of 2-butyne-1,4-diol. The choice of catalyst and reaction conditions significantly impacts the conversion of the starting material and the selectivity for 2-butene-1,4-diol. Below is a summary of the performance of various catalysts.
| Catalyst System | Support | Temperature (°C) | Pressure (H₂) | Conversion of BYD (%) | Selectivity for BED (%) | Reference |
| Lindlar Catalyst | CaCO₃ | Ambient | Atmospheric | High | High (cis-alkene) | [2][4][5] |
| Platinum (0.5 wt%) | SiC | Not Specified | Not Specified | 96 | ~96 | [6][7] |
| Schiff Base Modified Palladium | SiO₂ | 50 | 2 MPa | 95.2 | ~100 | [1] |
| Biogenic Platinum Nanoparticles | Bacterial Biomass | Not Specified | Not Specified | 45 (after 2h) | High | [8] |
| Copper Single Atoms (Photocatalytic) | TiO₂ | Ambient | None (Water as H₂ source) | ~100 | 99.4 | [9] |
| Palladium (1%) with Ammonia | CaCO₃ | 50-80 | Not Specified | High | High (cis-alkene) | [10][11] |
| Raney Nickel | None | 70 | 1000 psi | High | Region-dependent | [12] |
Experimental Protocols
This section provides detailed experimental protocols for key methods of selective hydrogenation of 2-butyne-1,4-diol.
Protocol 1: Hydrogenation using a Modified Palladium Catalyst
This protocol is based on the use of a Schiff base modified palladium catalyst supported on silica, which has shown excellent activity and selectivity.[1]
Materials:
-
2-butyne-1,4-diol (BYD)
-
Schiff base modified Pd/SiO₂ catalyst (ca. 2 nm Pd nanoparticles)[1]
-
Solvent (e.g., aqueous solution)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
-
Hydrogen gas (H₂)
-
Standard glassware for filtration and product analysis (e.g., GC, HPLC)
Procedure:
-
Catalyst Preparation: The Schiff-base modified Pd nanoparticles on silica can be synthesized via a one-pot aldimine condensation followed by impregnation-reduction of a palladium precursor.[1]
-
Reaction Setup:
-
Add the 2-butyne-1,4-diol and the solvent to the autoclave reactor.
-
Add the Pd/SiO₂-Schiff catalyst to the solution. The catalyst loading should be optimized based on the substrate amount.
-
Seal the reactor.
-
-
Reaction Execution:
-
Work-up and Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the filtrate using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of BYD and the selectivity for BED.
-
Protocol 2: Hydrogenation using a Platinum on Silicon Carbide Catalyst
This protocol utilizes a low concentration of platinum on a silicon carbide support, which provides high conversion and selectivity.[6][7]
Materials:
-
2-butyne-1,4-diol (BYD)
-
0.5 wt% Pt/SiC catalyst
-
Solvent (as required by specific experimental design)
-
Hydrogenation reactor
-
Hydrogen gas (H₂)
-
Analytical equipment (GC, HPLC)
Procedure:
-
Catalyst Preparation: The 0.5 wt% Pt/SiC catalyst is prepared by an incipient wetness impregnation method, where a platinum precursor solution is added to the SiC support, followed by drying and calcination. The active species are metallic Pt nanoparticles (2-3 nm) formed during the hydrogenation process.[6]
-
Reaction Setup:
-
Charge the reactor with 2-butyne-1,4-diol and the chosen solvent.
-
Add the Pt/SiC catalyst.
-
Seal and purge the reactor with hydrogen.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically.
-
-
Work-up and Analysis:
-
Upon completion, cool the reactor and release the pressure.
-
Separate the catalyst from the reaction mixture by filtration.
-
Quantify the conversion and selectivity using GC or HPLC.
-
Protocol 3: Photocatalytic Semihydrogenation using Copper Single Atoms on TiO₂
This protocol describes a sustainable approach using a photocatalyst and water as the hydrogen source under ambient conditions.[9]
Materials:
-
2-butyne-1,4-diol (BYD)
-
Cu single atoms anchored on TiO₂ nanoparticles (Cu-SAs-TiO₂) catalyst
-
Water (as both solvent and hydrogen source)
-
Photoreactor equipped with a simulated solar light source
-
Analytical equipment (GC, HPLC)
Procedure:
-
Catalyst Preparation: The Cu-SAs-TiO₂ catalyst is synthesized by anchoring single copper atoms onto TiO₂ nanoparticles.
-
Reaction Setup:
-
Disperse the Cu-SAs-TiO₂ catalyst in an aqueous solution of 2-butyne-1,4-diol in the photoreactor.
-
-
Reaction Execution:
-
Irradiate the mixture with a simulated solar light source under ambient temperature and pressure.
-
The Cu single atoms promote water dissociation to provide the hydrogen for the reaction.[9]
-
Continue the irradiation for the required time (e.g., 22 hours for large-scale reactions under outdoor sunlight).[9]
-
-
Work-up and Analysis:
-
After the reaction, separate the photocatalyst from the solution.
-
Analyze the solution to determine the conversion of BYD and selectivity for BED.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the selective hydrogenation of 2-butyne-1,4-diol.
Caption: General workflow for the selective hydrogenation of 2-butyne-1,4-diol.
Reaction Pathway
The hydrogenation of 2-butyne-1,4-diol (A) proceeds to the desired 2-butene-1,4-diol (B). Over-hydrogenation leads to the formation of 1,4-butanediol (C). Side reactions can also occur, leading to byproducts such as crotyl alcohol (D) and n-butanol (E).[13]
Caption: Reaction pathway for the hydrogenation of 2-butyne-1,4-diol.
Conclusion
The selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol is a crucial industrial process. The choice of catalyst is paramount to achieving high selectivity and yield. While traditional methods using Lindlar's catalyst are effective, newer systems based on platinum, modified palladium, and even photocatalytic copper single atoms offer improved performance and more sustainable reaction conditions. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field to select and implement the most suitable method for their specific needs.
References
- 1. A Schiff Base Modified Pd Catalyst for Selective Hydrogenation of 2-Butyne-1,4-diol to 2-Butene-1,4-diol - ProQuest [proquest.com]
- 2. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of But-2-yne-1,4-diol in Pesticide Manufacturing
For Researchers, Scientists, and Drug Development Professionals
But-2-yne-1,4-diol is a versatile chemical intermediate with significant applications in the synthesis of various agrochemicals. Its rigid, bifunctional structure provides a valuable scaffold for the creation of a range of pesticides, including herbicides and fungicides. These application notes provide an overview of the use of But-2-yne-1,4-diol in the synthesis of specific pesticides, detailed experimental protocols for their preparation, and available data on their biological activity.
Herbicide Synthesis: The Case of Barban
But-2-yne-1,4-diol is a key precursor in the synthesis of the carbamate herbicide Barban.[1][2] Barban, chemically known as 4-chloro-2-butynyl m-chlorocarbanilate, was historically used as a post-emergence herbicide for the control of wild oats in various crops.[3] The synthesis involves the conversion of But-2-yne-1,4-diol to a chlorinated intermediate, which is then reacted with an isocyanate.
Signaling Pathway of Barban
Barban's herbicidal activity stems from its ability to disrupt cell division in susceptible plants. It acts as a mitotic inhibitor, specifically by interfering with the formation and function of microtubules.[3] This disruption of the cytoskeleton leads to an arrest of the cell cycle and ultimately cell death.
References
Troubleshooting & Optimization
common side reactions in the synthesis of But-2-yne-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of But-2-yne-1,4-diol.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of But-2-yne-1,4-diol, particularly via the Reppe process, which involves the reaction of acetylene with formaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of But-2-yne-1,4-diol?
A1: The most frequently observed side products in the Reppe synthesis of But-2-yne-1,4-diol include:
-
Propargyl alcohol: Formed as an intermediate in the reaction.[1][2]
-
Unreacted formaldehyde: Due to incomplete reaction.
-
High-boiling point byproducts: This category often includes various acetals and formals, which are formed from the reaction of formaldehyde and alcohols (like the product itself or propargyl alcohol) under acidic conditions.
-
Methanol: Often present in the formaldehyde starting material.
-
Sodium formate: Can be a byproduct depending on the pH control method.
Q2: What is the typical composition of the crude reaction mixture?
A2: The final product solution from the Reppe synthesis typically contains:
-
33-55% But-2-yne-1,4-diol
-
1-2% Propargyl alcohol
-
0.4-2% Unreacted formaldehyde
-
1-2% High-boiling byproducts (e.g., sodium formate, methanol)[1]
Troubleshooting Common Issues
Problem 1: High levels of propargyl alcohol in the final product.
-
Cause: Propargyl alcohol is an intermediate in the reaction of acetylene with formaldehyde to form But-2-yne-1,4-diol.[1] Its accumulation can be due to incomplete reaction of the second equivalent of formaldehyde. Reaction conditions can influence the rate of the second addition.
-
Solution:
-
Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature (typically 80-100°C) to facilitate the second addition of formaldehyde.[1]
-
Control pH: The pH of the reaction mixture can affect the reaction rate. Maintaining a pH in the range of 5-8 is generally recommended for the synthesis of butynediol.[1] Lower pH might favor the formation of propargyl alcohol.
-
Formaldehyde Concentration: Ensure an adequate concentration of formaldehyde is available for the second addition. A continuous or staged addition of formaldehyde can sometimes help in controlling the concentration and minimizing side reactions.
-
Problem 2: Presence of significant amounts of unreacted formaldehyde.
-
Cause: Incomplete reaction due to factors such as insufficient reaction time, improper temperature, or catalyst deactivation.
-
Solution:
-
Reaction Monitoring: Monitor the consumption of formaldehyde throughout the reaction using appropriate analytical techniques (e.g., titration).
-
Catalyst Activity: Ensure the copper acetylide catalyst is active. Catalyst deactivation can lead to incomplete conversion.
-
Purification: Unreacted formaldehyde can often be removed during the work-up and purification steps, such as vacuum distillation.
-
Problem 3: Formation of high-boiling point impurities, such as acetals and formals.
-
Cause: These byproducts are typically formed by the acid-catalyzed reaction of formaldehyde with the hydroxyl groups of But-2-yne-1,4-diol or propargyl alcohol. The presence of acidic conditions can promote their formation.
-
Solution:
-
Strict pH Control: Maintain the pH of the reaction mixture within the optimal range (5-8) to minimize acid-catalyzed side reactions.[1]
-
Purification: These high-boiling impurities can usually be separated from the desired product by fractional distillation under vacuum.
-
Data on Typical Crude Product Composition
The following table summarizes the typical composition of the crude product solution from the Reppe synthesis of But-2-yne-1,4-diol.
| Component | Concentration Range (%) |
| But-2-yne-1,4-diol | 33 - 55 |
| Propargyl alcohol | 1 - 2 |
| Unreacted Formaldehyde | 0.4 - 2 |
| High-Boiling Byproducts | 1 - 2 |
Experimental Protocol: Reppe Synthesis of But-2-yne-1,4-diol
This protocol is a representative example for the laboratory-scale synthesis of But-2-yne-1,4-diol. Safety Precaution: This reaction involves flammable and toxic materials and should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Formaldehyde solution (37% in water)
-
Acetylene gas
-
Copper(II) oxide
-
Bismuth(III) oxide
-
Silica support
-
Sodium bicarbonate solution (for pH adjustment)
Equipment:
-
High-pressure autoclave reactor equipped with a gas inlet, liquid inlet, stirrer, thermocouple, and pressure gauge.
-
Gas flow meter
-
Heating mantle or oil bath
Procedure:
-
Catalyst Preparation: Prepare the catalyst by impregnating a silica support with a solution of copper(II) oxide (10-20 wt%) and bismuth(III) oxide (3-6 wt%). Dry and calcine the catalyst.
-
Reaction Setup: Charge the autoclave with the prepared catalyst and a 30-50% aqueous solution of formaldehyde.
-
Inerting: Purge the reactor with nitrogen to remove any air.
-
Reaction Conditions: Heat the reactor to 80-100°C and pressurize with acetylene to 2-6 bar.[1]
-
Reaction: Start the stirrer and feed acetylene gas continuously, maintaining the desired pressure. Monitor the reaction temperature and pressure closely.
-
pH Control: Throughout the reaction, monitor the pH of the solution and maintain it in the range of 5-8 by adding a sodium bicarbonate solution as needed.[1]
-
Reaction Monitoring: Periodically take samples (if the reactor setup allows) to monitor the conversion of formaldehyde and the formation of But-2-yne-1,4-diol and propargyl alcohol using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the desired conversion is achieved, cool the reactor, vent the excess acetylene, and purge with nitrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The crude product can be purified by vacuum distillation to separate But-2-yne-1,4-diol from water, unreacted formaldehyde, propargyl alcohol, and other high-boiling impurities.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common side reactions during the synthesis of But-2-yne-1,4-diol.
Caption: Troubleshooting workflow for side reactions.
References
Technical Support Center: Purification of But-2-yne-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of But-2-yne-1,4-diol from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of But-2-yne-1,4-diol?
A1: The crude product of But-2-yne-1,4-diol synthesis typically contains propargyl alcohol (1-2%), unreacted formaldehyde (0.4-1%), and smaller amounts of high-boiling point impurities and heavy by-products (1-2%).[1] Propargyl alcohol is often a significant byproduct, sometimes found in concentrations as high as 10%.[2]
Q2: What are the main methods for purifying But-2-yne-1,4-diol?
A2: The most common and effective purification methods are vacuum distillation and recrystallization (including fractional crystallization or "sweating"). Column chromatography can also be employed as an alternative or supplementary technique for achieving high purity.
Q3: What are the critical safety precautions to consider during the purification of But-2-yne-1,4-diol?
A3: But-2-yne-1,4-diol can undergo explosive decomposition during distillation, especially in the presence of traces of alkali or alkaline earth hydroxides or halides.[1] Violent decomposition can also be triggered by strong acids and mercury salts.[1] Therefore, it is crucial to ensure all glassware is clean and free of these contaminants. The distillation should always be performed under vacuum to keep the temperature below the decomposition point.
Q4: How can I assess the purity of my But-2-yne-1,4-diol sample?
A4: The purity of But-2-yne-1,4-diol can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3][4][5] These methods can effectively separate and quantify the main product from its byproducts.
Troubleshooting Guides
Vacuum Distillation
Issue 1: The distillation is very slow or not proceeding.
-
Possible Cause: The vacuum is not low enough, or there is a leak in the system.
-
Solution: Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. A typical pressure range for this distillation is 2 to 7 mm Hg.[6]
-
Possible Cause: The heating mantle temperature is too low.
-
Solution: Gradually increase the heating mantle temperature. The boiling point of But-2-yne-1,4-diol is approximately 125-127 °C at 3 hPa (about 2.25 mm Hg).[7] Be cautious not to exceed the decomposition temperature.
Issue 2: The product is darkening or appears to be decomposing in the distillation flask.
-
Possible Cause: The distillation temperature is too high. But-2-yne-1,4-diol can decompose at temperatures above 160 °C.[1]
-
Solution: Immediately reduce the heating mantle temperature. Ensure the vacuum is at the appropriate level to allow for distillation at a lower temperature.
-
Possible Cause: Presence of contaminants that catalyze decomposition (e.g., alkali).[1]
-
Solution: Stop the distillation. Ensure all glassware is thoroughly cleaned and rinsed with deionized water and a suitable organic solvent before restarting the process.
Issue 3: The distillate is not pure.
-
Possible Cause: Inefficient fractional distillation column.
-
Solution: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation from byproducts with close boiling points.
-
Possible Cause: "Bumping" of the liquid in the distillation flask.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the solid is lower than the temperature of the solution from which it is crystallizing. This is a common issue with diols.
-
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution.[8]
-
Allow the solution to cool more slowly to encourage crystal formation at a lower temperature.
-
Consider using a different solvent system with a lower boiling point.
-
Seeding the solution with a small crystal of pure But-2-yne-1,4-diol can help initiate crystallization.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again.
-
Possible Cause: The solution has become supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent level or by adding a seed crystal.
Issue 3: The yield of crystals is very low.
-
Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.
-
Solution: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
-
Possible Cause: The solution was not cooled to a low enough temperature.
-
Solution: Cool the flask in an ice bath to maximize crystal formation.
Data Presentation
Table 1: Physical Properties of But-2-yne-1,4-diol and Key Byproducts
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| But-2-yne-1,4-diol | 86.09 | 54-58 | 238 | Soluble in water, ethanol, and acetone; less soluble in nonpolar solvents.[9] |
| Propargyl Alcohol | 56.06 | -51 to -48 | 114-115 | Miscible with water and most polar organic solvents.[10] |
| Formaldehyde | 30.03 | -92 | -19 | Soluble in water, alcohol, and ether. |
Table 2: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Expected Purity |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for removing low-boiling byproducts like propargyl alcohol. | Risk of thermal decomposition if not carefully controlled; requires specialized equipment. | >98% |
| Recrystallization | Purification based on differences in solubility in a given solvent at different temperatures. | Can yield very pure product; generally safer than distillation. | Potential for low yield if conditions are not optimized; "oiling out" can be an issue. | >99% |
| Column Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Can provide very high purity and separate complex mixtures. | Can be time-consuming and require larger volumes of solvent. | >99% |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is scrupulously clean and dry.
-
Charging the Flask: Charge the round-bottom flask with the crude But-2-yne-1,4-diol. Do not fill the flask more than two-thirds full. Add a magnetic stir bar.
-
Applying Vacuum: Begin stirring and slowly apply vacuum to the system. The pressure should be reduced to 2-7 mm Hg.[6]
-
Heating: Gently heat the distillation flask using the heating mantle.
-
Fraction Collection:
-
The first fraction to distill will be the lower-boiling propargyl alcohol (and any residual water or formaldehyde). Collect this fraction separately.
-
Once the temperature at the head of the column begins to rise and then stabilizes, change the receiving flask to collect the pure But-2-yne-1,4-diol. The boiling point will depend on the exact pressure but should be in the range of 125-145 °C at these pressures.[6][7]
-
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to fluctuate, indicating the end of the product fraction.
-
Cooling: Allow the system to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Recrystallization (Fractional Crystallization or "Sweating")
This method is adapted from a patented process and is effective for purifying solid, crude But-2-yne-1,4-diol with a water content of 1-4%.[6]
-
Melting: Gently heat the crude But-2-yne-1,4-diol until it is completely molten (solidification point is around 49-52 °C).[6]
-
Seeding (Optional but Recommended): As the molten diol begins to cool, add a few seed crystals of pure But-2-yne-1,4-diol to promote controlled crystallization.[6]
-
Slow Cooling: Slowly cool the molten diol. A suggested cooling rate is 2 °C per hour until a significant amount of solid has formed, then continue cooling at a slower rate.[6] The goal is to reach a temperature where most of the But-2-yne-1,4-diol has crystallized, leaving the impurities in the liquid phase.
-
Draining the Liquid: Once the desired temperature is reached (e.g., around 19 °C), separate the liquid phase (containing the impurities) from the crystals by draining or filtration.[6]
-
"Sweating" the Crystals: Slowly raise the temperature of the crystal mass (e.g., at a rate of 1-2 °C per hour) to just below the melting point of the pure diol (around 50-55 °C).[6] During this process, any remaining trapped impurities will "sweat" out as a liquid.
-
Collecting the Pure Product: Continuously drain off the liquid that is formed during the sweating process. The remaining solid is the purified But-2-yne-1,4-diol.
Protocol 3: Purification by Column Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for purifying polar compounds like But-2-yne-1,4-diol.
-
Stationary Phase Selection: A polar stationary phase such as silica gel, or a bonded phase like diol or cyano, is appropriate.
-
Sample Preparation: Dissolve the crude But-2-yne-1,4-diol in a minimum amount of the mobile phase or a strong solvent that is miscible with the mobile phase.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a relatively nonpolar organic solvent (the weak solvent, e.g., acetonitrile) and a smaller percentage of a polar solvent (the strong solvent, e.g., water).
-
Elution:
-
Start with a high concentration of the weak solvent (e.g., 95% acetonitrile / 5% water) to allow the polar But-2-yne-1,4-diol to adsorb to the stationary phase.
-
Gradually increase the concentration of the strong solvent (water) to elute the compounds. The less polar impurities will elute first, followed by the more polar But-2-yne-1,4-diol.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC, GC-MS, or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified But-2-yne-1,4-diol.
Visualizations
Caption: General workflow for the purification of But-2-yne-1,4-diol.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 2-Butyne-1,4-diol (HMDB0245045) [hmdb.ca]
- 5. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 6. US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization - Google Patents [patents.google.com]
- 7. 2-Butyne-1,4-diol (not stabilised) for synthesis | 110-65-6 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Propargyl alcohol - Wikipedia [en.wikipedia.org]
Technical Support Center: Reppe Synthesis of But-2-yne-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Reppe synthesis of But-2-yne-1,4-diol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of But-2-yne-1,4-diol, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of But-2-yne-1,4-diol lower than expected?
Answer:
Low yields in the Reppe synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Purity of Reactants: Ensure the formaldehyde solution is free of significant amounts of methanol and that the acetylene gas is of high purity. Impurities can interfere with the catalyst and lead to side reactions.
-
Accurate Measurements: Double-check the calculations and measurements of all reagents and catalyst components.
-
Glassware and Equipment: Use clean and dry glassware to prevent contamination.
Process Parameter Optimization:
-
Temperature Control: The optimal reaction temperature is typically between 80-120°C.[1] Deviations can impact reaction kinetics and favor byproduct formation.
-
pH of the Reaction Mixture: The pH of the aqueous formaldehyde solution is critical and should be maintained between 5.0 and 8.0, with an optimal range often cited as 5.0-6.5.[1][2] An incorrect pH can affect catalyst activity and stability. Use a buffer system, such as sodium carbonate and sodium bicarbonate, to maintain the desired pH.[2]
-
Acetylene Pressure: The partial pressure of acetylene is a key driver of the reaction. While higher pressures can increase the reaction rate, they also pose a safety risk. Typical industrial processes operate at 2-6 bar.
-
Catalyst Activity: The copper acetylide catalyst may have low activity. This could be due to improper preparation, activation, or deactivation during the reaction.
Troubleshooting Flowchart for Low Yield:
Caption: Troubleshooting workflow for low But-2-yne-1,4-diol yield.
Question: How can I identify and prevent the formation of "cuprene"?
Answer:
"Cuprene" is a term for insoluble polymers of acetylene that can form on the surface of the copper catalyst, leading to deactivation.
-
Identification: The formation of a yellowish, intractable material on the catalyst is a visual indicator of cuprene formation.[3] This can lead to a decrease in catalytic activity and even clog pipelines in continuous flow systems.
-
Prevention and Mitigation:
-
Bismuth Promoter: The use of bismuth oxide as a co-catalyst is known to inhibit the formation of these insoluble polymers.[4]
-
Controlled Conditions: Maintaining optimal reaction temperature and acetylene pressure can help minimize side reactions, including polymerization.
-
Catalyst Regeneration: In some industrial applications, the process is interrupted to remove the cuprene layer. This can be done by oxidizing the polymer with air, followed by reduction to reactivate the copper catalyst.
-
Question: What are the signs of catalyst deactivation and how can it be addressed?
Answer:
The active catalyst in the Reppe synthesis is cuprous acetylide (Cu₂C₂), which is formed in situ from a copper(II) oxide-bismuth oxide on a silica support pre-catalyst.
-
Signs of Deactivation:
-
A significant drop in the conversion of formaldehyde.
-
A change in the selectivity of the reaction, with an increase in byproducts like propargyl alcohol.
-
Visual changes to the catalyst, such as the aforementioned cuprene formation.
-
-
Causes of Deactivation:
-
Polymerization: Formation of polyacetylene (cuprene) on the catalyst surface.
-
Sintering: Agglomeration of the active copper species at high temperatures.
-
Poisoning: Impurities in the reactant streams can poison the catalyst.
-
-
Addressing Deactivation:
-
Proper Activation: Ensure the in situ activation of the pre-catalyst is carried out correctly. This typically involves heating the pre-catalyst in an aqueous formaldehyde solution at around 90°C, followed by purging with acetylene.
-
Analytical Monitoring: Techniques like Powder X-ray Diffraction (XRD) and Raman spectroscopy can be used to characterize the active Cu₂C₂ phase and identify any structural changes that may indicate deactivation.[4][5]
-
Regeneration: As mentioned, for deactivation due to cuprene formation, an oxidation-reduction cycle may be employed.
-
Frequently Asked Questions (FAQs)
What is the role of each component in the catalyst system?
The typical catalyst system consists of copper(II) oxide and bismuth(III) oxide on a silica support.
-
Copper(II) oxide: This is the pre-catalyst that is converted in situ to the active cuprous acetylide (Cu₂C₂) under reaction conditions.
-
Bismuth(III) oxide: This acts as a promoter that inhibits the formation of insoluble acetylene polymers ("cuprenes").[4]
-
Silica support: Provides a high surface area for the active catalytic species.
What are the typical reaction conditions for the Reppe synthesis of But-2-yne-1,4-diol?
| Parameter | Typical Range |
| Temperature | 80 - 120 °C[1] |
| Acetylene Pressure | 2 - 6 bar[4] |
| Formaldehyde Concentration | 30 - 50% aqueous solution |
| pH | 5.0 - 8.0 (optimally 5.0 - 6.5)[1][2] |
| Catalyst | Copper acetylide (formed in situ) with a bismuth promoter[4] |
What are the main byproducts of the reaction?
The primary byproduct is propargyl alcohol. Other impurities that may be present in the crude product include unreacted formaldehyde and heavy byproducts from side reactions.
What analytical methods are recommended for monitoring the reaction?
-
Gas Chromatography (GC): To determine the yield of But-2-yne-1,4-diol and quantify the presence of byproducts like propargyl alcohol.[4]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for the analysis of the liquid phase components.
-
pH Meter: For continuous monitoring and control of the reaction mixture's pH.
-
Raman Spectroscopy and X-ray Diffraction (XRD): For the characterization of the solid catalyst to ensure the presence of the active cuprous acetylide phase.[4][5]
What are the key safety considerations for this synthesis?
-
Acetylene Handling: Acetylene is highly flammable and can be explosive under pressure. Ensure all equipment is properly rated for use with acetylene and that appropriate safety protocols are in place.
-
Toxicity: But-2-yne-1,4-diol is toxic and a skin and eye irritant. Handle with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The reaction is exothermic. Proper temperature control and cooling systems are essential to prevent runaway reactions. A runaway reaction can occur if there is a loss of cooling or improper dosing of reactants, leading to a rapid increase in temperature and pressure.[6]
Experimental Protocols
Catalyst Activation (In Situ)
-
Charge the reactor with the CuO-Bi₂O₃/SiO₂ pre-catalyst and the aqueous formaldehyde solution (pH adjusted to 7.0).
-
Heat the mixture to 90°C under a nitrogen atmosphere.
-
Purge the system with acetylene at the desired pressure (e.g., 1.2 bar) for approximately 30-180 minutes to form the active Cu₂C₂ catalyst.[4] The successful transformation can be monitored by Raman spectroscopy.[4]
General Synthesis Protocol (Batch)
-
In a pressure reactor equipped with a stirrer, gas inlet, and temperature control, place the activated catalyst.
-
Introduce the aqueous formaldehyde solution.
-
Pressurize the reactor with acetylene to the desired operating pressure.
-
Heat the mixture to the reaction temperature (e.g., 90-100°C) with continuous stirring.
-
Maintain the reaction for the desired time, monitoring the consumption of formaldehyde and the formation of but-2-yne-1,4-diol by GC analysis of withdrawn samples.
-
After the reaction is complete, cool the reactor, vent the excess acetylene, and purge with nitrogen.
-
The product mixture can then be filtered to remove the catalyst.
Data Presentation
Table 1: Influence of Reaction Parameters on Formaldehyde Conversion and But-2-yne-1,4-diol Selectivity (Illustrative Data)
| Temperature (°C) | Pressure (MPa) | pH | Formaldehyde Conversion (%) | But-2-yne-1,4-diol Selectivity (%) |
| 95 | 0.14 | 5.0-6.5 | 95 | High |
| 95 | 0.14 | < 5.0 | Lower | Lower |
| 95 | 0.14 | > 8.0 | Lower | Lower |
| 80 | 0.14 | 5.0-6.5 | Moderate | High |
| 120 | 0.14 | 5.0-6.5 | High | Moderate (potential for more byproducts) |
| 95 | 0.1 | 5.0-6.5 | Lower | High |
| 95 | 0.6 | 5.0-6.5 | Higher | High |
Note: This table is illustrative and actual results will vary based on specific catalyst and reactor configurations. A Russian patent reports a formaldehyde conversion of 86.6% with a selectivity to 1,4-butynediol of 84.6 mol% under specific conditions.[1] Another source indicates a formaldehyde conversion of up to 95%.[1]
Logical Diagram of the Reppe Synthesis Process:
Caption: Overview of the Reppe synthesis of But-2-yne-1,4-diol.
References
- 1. RU2150460C1 - Method of synthesis of 1,4-butynediol - Google Patents [patents.google.com]
- 2. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Performance in But-2-yne-1,4-diol Hydrogenation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to optimize the catalytic hydrogenation of but-2-yne-1,4-diol (BYD).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of but-2-yne-1,4-diol?
The main challenge is controlling the selectivity of the reaction. The hydrogenation process occurs in a stepwise manner, first producing the desired intermediate, cis-2-butene-1,4-diol (BED), and subsequently the fully saturated product, 1,4-butanediol (BDO).[1][2] Over-hydrogenation leads to a mixture of products that can be difficult to separate.[3] Additionally, side reactions can form byproducts such as γ-hydroxy butyraldehyde, n-butyraldehyde, and n-butanol, further complicating the product mixture.[4][5]
Q2: Which catalysts are most effective for selective hydrogenation to 2-butene-1,4-diol (BED)?
Palladium (Pd) and Platinum (Pt) based catalysts are commonly used.[1] For high selectivity towards the intermediate BED, modified catalyst systems are often required.
-
Palladium on Calcium Carbonate (Pd/CaCO3) with the addition of ammonia has shown almost complete selectivity to cis-2-butene-1,4-diol.[4][5] The ammonia is believed to competitively adsorb on the palladium surface, modifying its activity.[5]
-
Platinum on Silicon Carbide (Pt/SiC) at low concentrations (e.g., 0.5 wt%) has demonstrated excellent selectivity (~96%) for BED with high conversion of BYD (96%).[1]
-
Modified Palladium Catalysts , such as those supported on silica with a Schiff-base modification, have achieved approximately 100% selectivity to BED under mild conditions.[4][5]
Q3: How can I favor the production of 1,4-butanediol (BDO)?
To achieve complete hydrogenation to BDO, more active catalyst systems without selectivity-enhancing modifiers are typically used.
-
Raney Nickel catalysts have been studied for the selective hydrogenation of BYD to BDO.[2]
-
Palladium on Carbon (Pd/C) in the absence of modifiers like ammonia tends to produce BDO as the major product.[4][5]
-
Platinum on Calcium Carbonate (Pt/CaCO3) in a fixed-bed reactor has been shown to yield total selectivity to BDO.[3][5]
Q4: What is the role of additives like ammonia or pyridine?
Additives such as ammonia, pyridine, or potassium hydroxide (KOH) act as catalyst modifiers.[1][4] They can significantly increase the selectivity towards the intermediate 2-butene-1,4-diol by partially poisoning the most active sites on the catalyst surface. This slows down the second hydrogenation step (BED to BDO) and can also suppress side reactions.[4][5]
Q5: Does catalyst pre-treatment affect the reaction?
Yes, pre-treatment can have a significant impact. Pre-treating the catalyst with hydrogen has been found to substantially increase its activity. However, this may come at the cost of slightly decreased selectivity towards 2-butene-1,4-diol.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of BYD | 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current conditions. 2. Low Hydrogen Pressure: Hydrogen availability at the catalyst surface is limited.[4] 3. Low Reaction Temperature: The reaction kinetics are slow at lower temperatures. 4. Catalyst Poisoning: Impurities in the reactants or solvent may have deactivated the catalyst. | 1. Catalyst Pre-treatment: Pre-treat the catalyst with H₂ to increase activity.[4] 2. Increase Hydrogen Pressure: Gradually increase the H₂ pressure, as this generally increases the reaction rate until all catalyst sites are saturated.[4] 3. Increase Temperature: Raise the reaction temperature within the optimal range (e.g., 323–353 K).[4] 4. Purify Reactants: Ensure high purity of BYD, solvent, and hydrogen. |
| Poor Selectivity to BED (Over-hydrogenation to BDO) | 1. Catalyst is too active: The catalyst promotes both hydrogenation steps (BYD → BED and BED → BDO) at similar rates. 2. Absence of a Modifier: No additive is present to selectively inhibit the second hydrogenation step. 3. High Hydrogen Pressure/Temperature: Harsh conditions can favor the complete hydrogenation to BDO. | 1. Use a "Poisoned" Catalyst: Employ a Lindlar-type catalyst or add a modifier. 2. Introduce an Additive: Add ammonia, pyridine, or KOH to the reaction mixture to improve selectivity.[1][4] 3. Optimize Conditions: Reduce hydrogen pressure and/or temperature to favor the formation of the intermediate product. |
| Formation of Side Products | 1. Hydrogenolysis/Isomerization: Palladium catalysts, in particular, can promote side reactions, especially at high conversions.[4][6] 2. Reaction Conditions: High temperatures can lead to the formation of byproducts like aldehydes and alcohols.[4][5] | 1. Switch Catalyst Type: Platinum-based catalysts have been shown to eliminate the formation of certain side products.[3][5] 2. Lower Reaction Temperature: Conduct the experiment at the lowest effective temperature. 3. Stop at Lower Conversion: Terminate the reaction before full conversion of BED to minimize byproduct formation. |
| Catalyst Deactivation / Inconsistent Results | 1. Coke Formation: Deposition of carbonaceous material on the catalyst surface.[7] 2. Metal Leaching: Active metal may be dissolving into the reaction medium. 3. Changes in Metal Particle Size/Phase: Sintering or redispersion of metal nanoparticles can alter performance.[1] | 1. Regenerate Catalyst: If possible, regenerate the catalyst through calcination or other appropriate methods. 2. Use a More Stable Support: Choose a robust catalyst support material. 3. Test Catalyst Recyclability: Perform recycle experiments to assess the stability of the catalyst.[1] |
Data Presentation: Catalyst Performance Comparison
| Catalyst System | Support | Additive | BYD Conversion | BED Selectivity | Temperature (°C) | Pressure (MPa H₂) | Reference |
| 0.5 wt% Pt | SiC | None | 96% | ~96% | 100 | 1 | [1] |
| Pd NPs | SiO₂ | Schiff-base | 95.2% | ~100% | 50 | 2 | [4][5] |
| 1% Pd | CaCO₃ | Ammonia | High | Almost Complete | - | - | [4][5] |
| Pd NPs | Carbon Nanotubes | None | Complete | 93% | - | - | [1] |
| Pd | Commercial Carbon | None | Complete | 70% | - | - | [1] |
| 5% Pt (Bi-poisoned) | Graphite | Bismuth | 20% (after 2h) | High (0.7 ratio) | - | - | [8][9] |
| Biogenic Pt NPs | Bacterial Biomass | None | 45% (after 2h) | Moderate (0.9 ratio) | - | - | [8][9] |
Experimental Protocols
General Protocol for Batch Hydrogenation
This protocol is a generalized procedure based on common practices reported in the literature.[2][4] Researchers should adapt it based on their specific catalyst and equipment.
-
Reactor Setup:
-
Load the catalyst (e.g., 1% Pd/CaCO₃) into a high-pressure batch reactor.
-
Add the solvent (e.g., water, ethanol) and the substrate, 2-butyne-1,4-diol.
-
If required, add the selectivity-enhancing additive (e.g., aqueous ammonia).
-
-
Purging:
-
Seal the reactor.
-
Purge the system multiple times with an inert gas (e.g., nitrogen or argon) followed by hydrogen to remove all air.
-
-
Reaction:
-
Monitoring and Analysis:
-
Monitor the reaction progress by measuring hydrogen uptake over time.
-
Periodically, or at the end of the reaction, carefully take liquid samples.
-
Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of BYD and the selectivity to BED, BDO, and any side products.
-
-
Shutdown:
-
After the desired time or hydrogen uptake, stop the heating and cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with an inert gas before opening.
-
Recover the catalyst by filtration for potential reuse or analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
Technical Support Center: Safe Handling and Prevention of Explosive Decomposition of But-2-yne-1,4-diol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of But-2-yne-1,4-diol, with a focus on preventing its explosive decomposition.
Frequently Asked Questions (FAQs)
Q1: What is But-2-yne-1,4-diol and why is it a concern?
A1: But-2-yne-1,4-diol is a versatile chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2][3] While stable under normal conditions, it can undergo explosive decomposition under specific circumstances, posing a significant safety risk in a laboratory setting.[1][4][5]
Q2: Under what conditions can But-2-yne-1,4-diol decompose explosively?
A2: Explosive decomposition can be triggered by several factors, including:
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Heating: The substance decomposes on heating, which can become explosive.[1][4][6] Decomposition begins at temperatures above 160°C.[6][7][8]
-
Contamination: Traces of impurities such as alkali or alkaline earth hydroxides, and halides can cause explosive decomposition, particularly during distillation.[1][4][5][7]
-
Incompatible Materials: Contact with strong acids (especially with mercury salts), strong bases, strong oxidizing agents, acid chlorides, and acid anhydrides can lead to violent reactions and explosion.[1][2][6][7][9][10]
-
Basic Catalysts: Treatment with basic catalysts in the absence of a solvent, even at room temperature, can reduce its stability and lead to decomposition.[5][7]
Q3: What are the initial signs of decomposition?
A3: Decomposition on heating produces toxic and corrosive fumes.[4][6][11] Any unexpected color change, gas evolution, or temperature increase should be treated as a potential sign of decomposition.
Q4: How should I properly store But-2-yne-1,4-diol?
A4: Store But-2-yne-1,4-diol in a cool, dry, and well-ventilated area, separated from incompatible materials.[4][6][11][12] The storage temperature should be kept below 40°C, and prolonged storage for more than a few months should be avoided as the flakes can set.[4][11] The storage area should not have drain or sewer access.[4][6][11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected temperature rise during reaction or distillation. | - Onset of decomposition. - Contamination with incompatible materials. | - Immediately stop the heat source. - If safe to do so, initiate cooling of the reaction vessel. - Evacuate the area and alert safety personnel. - Do not attempt to handle the material if the reaction appears to be running away. |
| Discoloration or gas evolution from stored material. | - Decomposition due to improper storage conditions (e.g., elevated temperature, contamination). | - Do not open the container. - Isolate the container in a fume hood or other ventilated area. - Contact your institution's chemical safety officer for guidance on disposal. |
| Spill of But-2-yne-1,4-diol. | - Accidental release during handling. | - Evacuate non-essential personnel from the area.[6][12][13] - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator if necessary.[4][11][13][14] - If the material is solid, sweep it into a covered container. Moisten slightly to prevent dusting if appropriate.[6][12] - Collect the remainder carefully and store for disposal according to local regulations.[6][12] - Ventilate the area and wash the spill site after material pickup is complete.[13] |
Data Presentation
Physical and Thermal Properties of But-2-yne-1,4-diol
| Property | Value |
| Appearance | White to light-brown solid or brownish-yellow aqueous solution[1][7] |
| Melting Point | 58 °C[6][8][15] |
| Boiling Point | Decomposes at >160°C; No boiling point at normal pressure[6][7] |
| Flash Point | 152 °C[7][8][9][10] |
| Autoignition Temperature | 335 °C[1][6][7] |
| Solubility in Water | Soluble[1][2][7] |
Incompatible Materials and Conditions
| Incompatible Substance/Condition | Potential Hazard |
| Alkali/Alkaline Earth Hydroxides and Halides | Explosive decomposition, especially during distillation[1][4][5][7] |
| Strong Acids (especially with Mercury Salts) | Violent decomposition[1][4][5][7] |
| Strong Oxidizing Agents | Incompatible, potential for fire or explosion[1][2][9][10] |
| Acid Chlorides and Acid Anhydrides | Incompatible, potential for violent reaction[1][2][6][9][10] |
| Strong Bases | Incompatible, can cause decomposition[1][2][9][10] |
| Heating | Decomposition starts above 160°C and can become explosive[6][7][8] |
| Basic Catalysts (without solvent) | Reduced stability and potential for decomposition[5][7] |
Experimental Protocols
General Safe Handling Protocol
-
Risk Assessment: Before any experiment, conduct a thorough risk assessment that considers the scale of the reaction, the specific reagents being used, and potential failure modes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), safety goggles, and a lab coat.[16] For operations that may generate dust or aerosols, use a respirator.[4][14]
-
Ventilation: Conduct all work with But-2-yne-1,4-diol in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Inert Atmosphere: For reactions sensitive to air or moisture, consider using an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Use a reliable method for temperature monitoring and control. Avoid localized overheating.
-
Avoid Contamination: Ensure all glassware is clean and free from any residues of bases, strong acids, or other incompatible materials. Use clean spatulas and weighing boats.
-
Distillation: If distillation is necessary, it must be performed with extreme caution. Ensure the material is free from any impurities that could catalyze explosive decomposition. Distillation of the pure diol is possible but risky.[1][4][7] Consider alternative purification methods if possible.
-
Waste Disposal: Dispose of all waste containing But-2-yne-1,4-diol according to institutional and local regulations for hazardous waste.[17][18]
Visualizations
Caption: Factors leading to the explosive decomposition of But-2-yne-1,4-diol.
Caption: Workflow for the safe handling of But-2-yne-1,4-diol.
References
- 1. Page loading... [guidechem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. 2-BUTYNE-1,4-DIOL - Ataman Kimya [atamanchemicals.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. ICSC 1733 - 2-BUTYNE-1,4-DIOL [inchem.org]
- 7. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemcess.com [chemcess.com]
- 9. chembk.com [chembk.com]
- 10. 2-Butyne-1,4-diol | 110-65-6 [chemicalbook.com]
- 11. CDC - 2-BUTYNE-1,4-DIOL - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 12. ICSC 1733 - 2-BUTYNE-1,4-DIOL [chemicalsafety.ilo.org]
- 13. nj.gov [nj.gov]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 17. fishersci.com [fishersci.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Stability of 2-Butyne-1,4-diol in Different Solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Butyne-1,4-diol in various solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2-Butyne-1,4-diol?
A1: 2-Butyne-1,4-diol is a stable solid at room temperature when stored in a closed container away from heat and ignition sources.[1] However, it is sensitive to several factors that can cause degradation, including elevated temperatures, exposure to strong acids or bases, and the presence of certain metal salts.[2][3] It is also described as being sensitive to air and moisture.[3]
Q2: Which solvents are compatible with 2-Butyne-1,4-diol?
A2: 2-Butyne-1,4-diol is soluble in water, ethanol, and acetone.[2][3] It is slightly soluble in ethyl ether and chloroform and is insoluble in benzene.[3] When preparing solutions, it is crucial to consider the potential for degradation, especially in aqueous solutions which can become acidic.[2]
Q3: What are the known incompatibilities of 2-Butyne-1,4-diol?
A3: 2-Butyne-1,4-diol is incompatible with strong oxidizing agents, strong acids, strong bases, finely powdered metals, acid anhydrides, and acid chlorides.[4] Contact with these substances can lead to vigorous reactions and decomposition.
Q4: What are the hazardous decomposition products of 2-Butyne-1,4-diol?
A4: When heated to decomposition, 2-Butyne-1,4-diol can emit acrid smoke and toxic fumes, including carbon monoxide and carbon dioxide.[4] In the presence of certain impurities like alkali hydroxides or mercury salts, explosive decomposition can occur, especially upon distillation or at elevated temperatures.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of 2-Butyne-1,4-diol solution (e.g., yellowing) | Oxidation or degradation of the compound. | 1. Prepare fresh solutions daily. 2. Store stock solutions protected from light and air (e.g., in amber vials with a nitrogen headspace). 3. Degas solvents before use to remove dissolved oxygen. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Formation of degradation products. | 1. Confirm the identity of the main peak as 2-Butyne-1,4-diol using a reference standard. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Adjust chromatographic conditions to achieve better separation of the main peak from impurities. |
| Inconsistent experimental results | Instability of 2-Butyne-1,4-diol in the experimental medium. | 1. Evaluate the pH of your reaction mixture or solvent system. 2. Buffer the solution if pH changes are suspected to be the cause of instability. 3. Minimize the time between solution preparation and use. 4. Control the temperature of the experiment rigorously. |
| Violent reaction or decomposition | Incompatibility with other reagents or conditions. | 1. Review all reagents and materials for known incompatibilities with 2-Butyne-1,4-diol. 2. Avoid heating solutions containing 2-Butyne-1,4-diol in the presence of strong acids, bases, or metal salts. 3. Do not distill 2-Butyne-1,4-diol if impurities are present. |
Stability Data
Currently, publicly available quantitative data on the stability of 2-Butyne-1,4-diol in various solvents over time is limited. Researchers are advised to perform their own stability studies under their specific experimental conditions. The following table provides a qualitative summary of known stability information.
| Solvent/Condition | Stability Summary | Primary Degradation Concerns |
| Water | Aqueous solutions can become acidic over time, suggesting degradation.[2] | Acid-catalyzed degradation. |
| Ethanol | Generally considered a suitable solvent.[3] | Potential for reactions with impurities in the ethanol. |
| Acetone | Generally considered a suitable solvent.[3] | Potential for aldol condensation if basic or acidic impurities are present. |
| Acidic Conditions (e.g., pH < 4) | Unstable; can lead to violent decomposition, especially with mercury salts.[5] | Acid-catalyzed hydration of the alkyne, polymerization. |
| Basic Conditions (e.g., pH > 9) | Unstable; should not be treated with basic catalysts without a solvent at room temperature.[5] | Base-catalyzed isomerization, polymerization, or decomposition. |
| Elevated Temperature (> 50°C) | Stability decreases with increasing temperature; decomposition can be violent.[2] | Thermal decomposition, polymerization. |
| Exposure to Air/Oxygen | Sensitive to oxidation.[2] | Formation of various oxidized species. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Butyne-1,4-diol
Objective: To identify potential degradation products and degradation pathways of 2-Butyne-1,4-diol under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2-Butyne-1,4-diol in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and a solution of the compound at 80°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period, following ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating analytical method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control solution. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the secondary degradation products are not formed.[6]
Safe Handling and Storage
-
Handling: Use in a well-ventilated area. [1]Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [4][7]Avoid creating dust. [1]Do not eat, drink, or smoke when using this product. [1]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. [1]Keep the container tightly closed. [1]Store locked up. [7]For solutions, store in tightly sealed containers, protected from light, and consider refrigeration for short-term storage. For long-term storage of solutions, conduct a stability study to determine appropriate conditions.
By following these guidelines and protocols, researchers can minimize the risks associated with the instability of 2-Butyne-1,4-diol and ensure the reliability and reproducibility of their experimental results.
References
- 1. echemi.com [echemi.com]
- 2. chemcess.com [chemcess.com]
- 3. 1,4-Butynediol:Solubility,Reactions,Safety_Chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. pentachemicals.eu [pentachemicals.eu]
increasing the yield of But-2-yne-1,4-diol in laboratory synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the laboratory synthesis of But-2-yne-1,4-diol to increase its yield.
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing But-2-yne-1,4-diol?
The most prevalent industrial method is the Reppe synthesis, which involves the reaction of acetylene with an aqueous solution of formaldehyde.[1][2][3] This reaction is typically catalyzed by copper acetylide under pressure.[1][2]
What are the main reactants and catalysts used in the synthesis?
The primary reactants are acetylene and formaldehyde.[3] The synthesis is commonly catalyzed by copper acetylide, and some patented methods also utilize copper-bismuth catalysts.[2][4]
What are the typical reaction conditions?
The reaction is generally carried out at temperatures ranging from 90°C to 150°C and pressures between 1 and 20 bar.[3]
What are the common impurities and byproducts?
A common byproduct in the synthesis of 2-Butyne-1,4-diol is propargyl alcohol.[5] The final product may also contain residual formaldehyde.[2]
How is But-2-yne-1,4-diol typically purified?
The most common method for purifying But-2-yne-1,4-diol is vacuum distillation.[2]
Troubleshooting Guide
Q: My yield of But-2-yne-1,4-diol is consistently low. What are the potential causes and solutions?
A: Low yields can stem from several factors:
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Suboptimal Catalyst Activity: The copper acetylide catalyst may be deactivated. Ensure the catalyst is properly prepared and handled. Some modern variations use bismuth and malachite-based copper catalysts for improved performance.[2]
-
Incorrect Reaction Conditions: The temperature and pressure may not be optimal. For the Reppe synthesis, temperatures between 90-150°C and pressures of 1-20 bar are typical.[3] Experiment within these ranges to find the best conditions for your specific setup.
-
Poor Mass Transfer: Inefficient mixing of acetylene gas and the formaldehyde solution can limit the reaction rate. Ensure vigorous stirring or use a reactor designed for gas-liquid reactions, such as a fixed-bed or fluidized-bed reactor.[2]
-
Reversible Reaction: The reaction is reversible.[2] To drive it towards the product, consider using a continuous process with multiple reactors in a cascade to minimize the concentration of formaldehyde in the final product solution.[2]
Q: I am observing the formation of significant side products. How can I minimize them?
A: The primary side product is often propargyl alcohol, which is an intermediate in the reaction.[2]
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Reaction Stoichiometry: Ensure the molar ratio of formaldehyde to acetylene is appropriate. An excess of formaldehyde can sometimes lead to the formation of other byproducts.
-
Catalyst Selectivity: The choice of catalyst can influence selectivity. While copper acetylide is standard, exploring modified catalysts might improve selectivity towards the desired diol.
Q: The product decomposes during distillation. How can I prevent this?
A: But-2-yne-1,4-diol can decompose violently at temperatures above 200°C.[6] Decomposition can be catalyzed by strong acids, alkali hydroxides, and certain heavy metal salts.[6]
-
Vacuum Distillation: Use a high vacuum to lower the boiling point of the product and distill it at a safer temperature.
-
Avoid Contaminants: Ensure all glassware is clean and free of acidic or basic residues. Avoid contact with incompatible materials.
Q: How can I handle acetylene safely in the laboratory?
A: Acetylene can be explosive under pressure.[7]
-
Use a Diluent: If possible, use a mixture of acetylene with an inert gas like nitrogen to reduce its partial pressure.
-
Proper Equipment: Use equipment specifically designed for handling acetylene under pressure.
-
Avoid Copper Tubing: Do not use copper tubing or fittings, as explosive copper acetylides can form.
Experimental Protocols
Key Experiment: Reppe Synthesis of But-2-yne-1,4-diol
This protocol describes a general laboratory-scale synthesis based on the Reppe process.
Materials:
-
Aqueous formaldehyde solution (37 wt%)
-
Acetylene gas
-
Copper(I) acetylide catalyst
-
Pressurized reaction vessel (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls
Procedure:
-
Charge the autoclave with the aqueous formaldehyde solution and the copper acetylide catalyst.
-
Seal the reactor and purge it with an inert gas, such as nitrogen, to remove any oxygen.
-
Pressurize the reactor with acetylene to the desired pressure (e.g., 5-10 bar).
-
Heat the reactor to the target temperature (e.g., 100-120°C) while stirring vigorously to ensure good gas-liquid mixing.
-
Maintain the temperature and pressure for the desired reaction time. The consumption of acetylene can be monitored by the pressure drop.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess acetylene.
-
Purge the reactor with nitrogen before opening.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting aqueous solution of But-2-yne-1,4-diol can be purified by vacuum distillation.
Quantitative Data Summary
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Reference |
| Copper(I) acetylide | 60 - 130 | Not specified | Aqueous Formaldehyde | 80 - 100 | [7] |
| Copper(I) acetylide | 115 - 120 | Not specified | Cycloethyl ketone | Not specified | [8] |
| Pyrrolidine | Not specified | Not specified | Not specified | 100 | [8] |
Note: The 100% yield with pyrrolidine was reported under specific sonication conditions and may not be broadly applicable.
Visualizations
Caption: Workflow for the synthesis of But-2-yne-1,4-diol, highlighting key steps and troubleshooting points.
References
- 1. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. 1,4-Butynediol - Wikipedia [en.wikipedia.org]
- 4. 1,4-BUTYNEDIOL - Ataman Kimya [atamanchemicals.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. scribd.com [scribd.com]
- 7. DE3621959A1 - METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL - Google Patents [patents.google.com]
- 8. 2-Butyne-1,4-diol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Propargyl Alcohol in Butynediol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with propargyl alcohol as an impurity during the synthesis of 1,4-butynediol via the Reppe process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the typical concentration of propargyl alcohol in crude butynediol synthesis?
A1: Propargyl alcohol is a common byproduct in the Reppe synthesis of 1,4-butynediol. Its concentration in the crude synthesis product typically ranges from 0.5% to 4.0% by weight.[1] The formation of propargyl alcohol is favored by certain reaction conditions.
Q2: How does propargyl alcohol form during butynediol synthesis?
A2: Propargyl alcohol is an intermediate in the formation of butynediol. The reaction of acetylene with formaldehyde can proceed in two steps. The first step yields propargyl alcohol, and the second step, the reaction of propargyl alcohol with another molecule of formaldehyde, yields butynediol. If the reaction conditions are not optimized for butynediol production, the reaction can favor the formation and accumulation of propargyl alcohol.
Q3: My butynediol synthesis is producing an unusually high level of propargyl alcohol. What are the potential causes and how can I troubleshoot this?
A3: High levels of propargyl alcohol can result from several factors related to the reaction conditions. Here are the key parameters to investigate:
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Acetylene Pressure: Higher acetylene partial pressure tends to favor the formation of propargyl alcohol. Conversely, a lower acetylene pressure favors the formation of butynediol.
-
Formaldehyde Concentration: A lower initial concentration of formaldehyde can lead to higher relative amounts of propargyl alcohol. To favor butynediol, a higher concentration or an excess of formaldehyde is generally used.[2]
-
Temperature: An increase in reaction temperature can lead to a higher rate of propargyl alcohol formation.
-
pH: A lower pH can increase the formation of propargyl alcohol.
-
Methanol Content: The presence of methanol as a solvent can increase the solubility of acetylene, which can, in turn, promote the formation of propargyl alcohol.
To reduce the formation of propargyl alcohol, consider adjusting these parameters. For instance, increasing the formaldehyde-to-acetylene molar ratio and maintaining a neutral to slightly alkaline pH can shift the reaction equilibrium towards the desired butynediol product.
Q4: What is the impact of propargyl alcohol impurity on the subsequent hydrogenation of butynediol to 1,4-butanediol?
A4: Propargyl alcohol can have several negative impacts on the hydrogenation step:
-
Formation of Unwanted Byproducts: During hydrogenation, propargyl alcohol can be reduced to propanol and allyl alcohol, which are impurities in the final 1,4-butanediol product. The hydrogenation of propargyl alcohols can also lead to the formation of saturated carbonyl compounds through tandem semi-hydrogenation/isomerization reactions, especially in the presence of palladium catalysts.[3]
-
Catalyst Interaction: While not definitively classified as a catalyst poison in all cases, propargyl alcohol can interact with the active sites of the hydrogenation catalyst (e.g., palladium, nickel). This can potentially alter the catalyst's activity and selectivity, leading to a less efficient conversion of butynediol to butanediol.
Q5: How can I remove propargyl alcohol from my crude butynediol product?
A5: Due to its lower boiling point compared to butynediol, propargyl alcohol can be effectively removed using distillation-based techniques.
-
Fractional Distillation: This is a common method to separate propargyl alcohol from butynediol. The crude product is heated, and the more volatile propargyl alcohol is collected as a distillate.
-
Steam Stripping: This technique is particularly effective for removing volatile impurities from aqueous solutions.[4] Steam is passed through the crude butynediol solution, and the volatile components, including propargyl alcohol and unreacted formaldehyde, are carried away with the steam.
Q6: What analytical method is recommended for quantifying propargyl alcohol in a butynediol sample?
A6: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for the quantitative analysis of propargyl alcohol in butynediol samples.[1] This technique offers good sensitivity and resolution for separating propargyl alcohol from butynediol and other reaction components.
Data Presentation
Table 1: Influence of Reaction Parameters on Propargyl Alcohol Formation
| Parameter | Condition Favoring Propargyl Alcohol | Condition Favoring Butynediol |
| Acetylene Pressure | High | Low |
| Formaldehyde Conc. | Low | High |
| Temperature | High | Moderate |
| pH | Low (Acidic) | Neutral to Slightly Alkaline |
| Methanol Content | High | Low |
Experimental Protocols
Protocol 1: Quantification of Propargyl Alcohol in Butynediol using GC-FID
This protocol provides a general guideline for the analysis of propargyl alcohol in an aqueous butynediol matrix. Method optimization may be required based on the specific instrumentation and sample characteristics.
1. Objective: To determine the concentration of propargyl alcohol in a crude butynediol reaction mixture.
2. Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary Column: A polar stationary phase column, such as a Wax column (e.g., CP-Wax 57 CB or DB-Wax), is recommended for the separation of alcohols.
-
Carrier Gas: Helium or Hydrogen
-
Autosampler vials and caps
-
Syringes
-
Propargyl alcohol standard (≥99% purity)
-
1,4-Butanediol (as a matrix mimic for standard preparation, if needed)
-
Deionized water
3. Sample Preparation:
-
Prepare a series of calibration standards of propargyl alcohol in deionized water (or a solution of 1,4-butanediol in water to mimic the sample matrix) at concentrations bracketing the expected sample concentration (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/v).
-
Dilute the crude butynediol sample with deionized water to bring the propargyl alcohol concentration within the calibration range. A 1:10 or 1:100 dilution is a common starting point.
-
Transfer the prepared standards and diluted samples into autosampler vials.
4. GC-FID Parameters (Example):
-
Column: CP-Wax 57 CB for alcohols and glycols, 25 m x 0.53 mm, 0.5 µm film thickness
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Hold: 10 minutes at 180 °C
-
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Carrier Gas Flow Rate: (e.g., Helium at 1-2 mL/min)
-
Injection Volume: 1 µL
-
Split Ratio: (e.g., 50:1, adjust as needed for sensitivity)
5. Data Analysis:
-
Integrate the peak corresponding to propargyl alcohol in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area of the propargyl alcohol standards against their known concentrations.
-
Determine the concentration of propargyl alcohol in the diluted sample from the calibration curve.
-
Calculate the concentration of propargyl alcohol in the original, undiluted sample by applying the dilution factor.
Mandatory Visualization
Caption: Reaction pathway for butynediol synthesis.
References
- 1. Propargyl alcohol - AIR analysis - Analytice [analytice.com]
- 2. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem semi-hydrogenation/isomerization of propargyl alcohols to saturated carbonyl analogues by dodecanethiolate-capped palladium nanoparticle catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE4430057C2 - Process for separating undesirable components from a butynediol solution - Google Patents [patents.google.com]
Technical Support Center: Copper Acetylide Catalyst in Butynediol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper acetylylide catalysts in butynediol production.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in butynediol production using a copper-based catalyst?
A1: The catalytically active species is generally accepted to be cuprous acetylide (Cu₂C₂). This is often formed in situ from a pre-catalyst, such as a mixture of copper oxide (CuO) and bismuth oxide (Bi₂O₃) supported on silica (SiO₂), under the reaction conditions in the presence of acetylene.[1][2][3]
Q2: What are the primary causes of copper acetylide catalyst deactivation?
A2: The main causes of deactivation include:
-
Polyacetylene Formation (Coking): Acetylene can polymerize on the catalyst surface, blocking the active sites. This is often promoted by acidic sites on the catalyst or support material.[4]
-
Mechanical Attrition: The physical breakdown of catalyst particles, especially in stirred tank reactors, can lead to a loss of active material.
-
Agglomeration: Sintering or clumping of catalyst particles can reduce the available surface area for the reaction.[1][5]
-
Change in Copper Oxidation State: The active Cu⁺ species can be oxidized to inactive Cu²⁺ or reduced to inactive Cu⁰.
Q3: How does pH affect the stability and activity of the catalyst?
A3: Maintaining the correct pH is crucial for catalyst stability and activity. The reaction is typically carried out in a buffered aqueous medium with a pH between 5.0 and 8.0.[6] A pH range of 6.0 to 6.5 is often preferred.[6] Deviations from the optimal pH range can lead to side reactions and catalyst deactivation.
Q4: What is the role of bismuth (Bi) as a promoter in the catalyst?
A4: Bismuth oxide is a common promoter added to the copper catalyst. Its primary role is to suppress the formation of polyacetylene, thereby enhancing the stability and lifespan of the catalyst.[7]
Q5: Are there any safety precautions I should be aware of when working with copper acetylide catalysts?
A5: Yes, copper acetylide, especially when dry, is a highly sensitive and potentially explosive material.[2] It is crucial to handle it with extreme care. Always keep the catalyst wetted and avoid exposure to heat, friction, or static discharge. Follow all institutional safety protocols for handling potentially explosive compounds.
Troubleshooting Guide
Problem 1: Decreased Butynediol Yield
| Possible Cause | Suggested Action |
| Catalyst Deactivation | - Verify the pH of the reaction mixture is within the optimal range (5.0-8.0).[6] - Analyze the spent catalyst for signs of coking (carbon deposits) using techniques like thermogravimetric analysis (TGA). - Check for changes in the catalyst's physical appearance, such as particle size reduction (attrition) or clumping (agglomeration). |
| Impure Reactants | - Ensure the formaldehyde and acetylene feeds are of high purity, as impurities can poison the catalyst. |
| Suboptimal Reaction Conditions | - Confirm that the reaction temperature is within the recommended range (typically 60-120°C).[6] - Ensure adequate acetylene pressure and proper mixing to maintain catalyst suspension and gas-liquid mass transfer. |
Problem 2: Rapid Catalyst Deactivation
| Possible Cause | Suggested Action |
| Incorrect pH | - Implement a robust buffering system to maintain the pH within the 6.0-6.5 range.[6] |
| Presence of Acidic Sites on Catalyst/Support | - If preparing your own catalyst, consider using a support with low acidity. The introduction of basic promoters like MgO can also help.[4] |
| High Localized Temperatures (Hot Spots) | - Improve agitation in the reactor to ensure uniform temperature distribution and prevent localized overheating, which can accelerate coking and sintering. |
Quantitative Data
Table 1: Typical Operating Conditions for Butynediol Synthesis
| Parameter | Value | Reference |
| Temperature | 60 - 120 °C | [6] |
| pH | 5.0 - 8.0 (optimal 6.0 - 6.5) | [6] |
| Pressure | Atmospheric to 50 bars | [8] |
| Catalyst Composition | Copper acetylide with bismuth promoter on a silica support | [1][8] |
Table 2: Example of Reaction Conditions and Product Yield
| Parameter | Value |
| Reaction Temperature | 90°C |
| pH | 5.8 |
| Acetylene Partial Pressure | 3 bars |
| Catalyst | 12% Cu (as copper acetylide), 3% Bi (as Bi₂O₃) on SiO₂ |
| Formaldehyde Feed Rate | 80 kg/hr (30% solution) |
| Resulting Butynediol Content | 25.3% |
Source: Adapted from US Patent 3,957,888 A[8]
Experimental Protocols
Protocol 1: In-situ Activation of CuO-Bi₂O₃/SiO₂ Pre-catalyst and Butynediol Synthesis
Materials:
-
CuO-Bi₂O₃/SiO₂ pre-catalyst (e.g., 35 wt.% copper, 4 wt.% bismuth)
-
37% aqueous formaldehyde solution
-
Acetylene gas
-
Nitrogen gas
-
Reaction vessel equipped with gas inlet, outlet, stirrer, and temperature control
Procedure:
-
Catalyst Slurry Preparation: In the reaction flask, suspend 2.0 g of the CuO-Bi₂O₃/SiO₂ pre-catalyst in a 37% saturated aqueous formaldehyde solution. The pH should be adjusted to approximately 7.0.[2]
-
Inerting the System: Heat the slurry to 90°C while stirring and purging with nitrogen gas for 30 minutes to remove any oxygen.[2]
-
Catalyst Activation: Stop the nitrogen flow and introduce acetylene gas at a pressure of 1.2 bar. Continue stirring at 90°C for 30 minutes. During this time, the CuO pre-catalyst will be reduced to Cu⁺ and subsequently react with acetylene to form the active cuprous acetylide (Cu₂C₂) phase.[2]
-
Butynediol Synthesis: The ethynylation reaction will commence upon the introduction of acetylene. Maintain the reaction at 90°C and 1.2 bar acetylene pressure.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and analyzing the concentration of butynediol and formaldehyde using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Reaction Termination: Once the desired conversion is achieved, stop the heating, and purge the reactor with nitrogen to remove any remaining acetylene.
-
Catalyst Separation: The catalyst can be separated from the product mixture by centrifugation or filtration.
Safety Note: This procedure involves a potentially explosive catalyst and a flammable gas. All operations must be conducted in a well-ventilated fume hood with appropriate safety shielding and personal protective equipment.
Visualizations
Caption: Troubleshooting workflow for decreased butynediol yield.
Caption: Proposed deactivation pathway via polyacetylene formation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes [mdpi.com]
- 6. US4085151A - Butynediol production - Google Patents [patents.google.com]
- 7. caloongchem.com [caloongchem.com]
- 8. US3957888A - Process for the manufacture of butynediol - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Detecting Impurities in But-2-yne-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in But-2-yne-1,4-diol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in But-2-yne-1,4-diol?
A1: The most common impurities in But-2-yne-1,4-diol arise from its synthesis, which typically involves the reaction of acetylene and formaldehyde. These impurities include:
-
Propargyl alcohol: Formed as a by-product during the synthesis.[1][2][3]
-
Formaldehyde: Unreacted starting material that may remain in the final product.
-
Heavy by-products: Other high-molecular-weight compounds formed during the synthesis.
-
Degradation products: These can form during storage or further processing, especially through hydrogenation, and may include 2-butene-1,4-diol and 1,4-butanediol.
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: The primary analytical techniques for impurity detection in But-2-yne-1,4-diol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
HPLC is well-suited for separating But-2-yne-1,4-diol from its less volatile impurities and degradation products. Due to the polar nature of the analyte and its impurities, Reverse-Phase HPLC with aqueous mobile phases is a common approach. Refractive Index Detection (RID) is often used as But-2-yne-1,4-diol and its related impurities lack a strong UV chromophore.
-
GC is ideal for analyzing volatile impurities like propargyl alcohol and formaldehyde. A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds. For the analysis of formaldehyde, a derivatization step is often necessary to improve its volatility and detectability.
Q3: Are there any specific safety precautions to consider when handling But-2-yne-1,4-diol and its impurities?
A3: Yes, But-2-yne-1,4-diol is a toxic substance and can be corrosive. Propargyl alcohol is also toxic and flammable. Formaldehyde is a known carcinogen. Therefore, it is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for each compound before use.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for But-2-yne-1,4-diol and its Impurities
-
Possible Cause: Secondary interactions between the polar analytes and residual silanol groups on the silica-based stationary phase of the HPLC column.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with an acid like phosphoric acid) can suppress the ionization of silanol groups, reducing peak tailing.
-
Use of an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of free silanol groups available for secondary interactions.
-
Increase Buffer Strength: Using a higher concentration of the buffer in the mobile phase can help to mask the residual silanol groups.
-
Consider a Different Stationary Phase: A polar-embedded column or a column based on a different support material (e.g., polymer-based) might provide better peak shapes for these polar analytes.
-
Issue 2: Ghost Peaks Appearing in the Chromatogram
-
Possible Cause: Ghost peaks can originate from various sources, including contamination in the mobile phase, sample solvent, or the HPLC system itself. They can also be due to the elution of strongly retained compounds from previous injections.
-
Troubleshooting Steps:
-
Blank Injection: Run a blank injection (injecting only the mobile phase) to determine if the ghost peak is coming from the system or the solvent.
-
Solvent Purity: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
System Flush: Flush the entire HPLC system, including the injector and detector, with a strong solvent to remove any contaminants.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained impurities in the sample.
-
Sample Matrix: Ensure the sample is fully dissolved and filtered before injection.
-
GC Analysis
Issue 3: Poor Resolution Between Propargyl Alcohol and the Solvent Peak
-
Possible Cause: The selected GC column and temperature program may not be optimal for separating the highly volatile propargyl alcohol from the injection solvent.
-
Troubleshooting Steps:
-
Lower Initial Oven Temperature: Start the GC oven at a lower initial temperature to increase the retention of propargyl alcohol and improve its separation from the solvent.
-
Use a Thicker Film Column: A column with a thicker stationary phase will increase the retention of volatile compounds.
-
Select a More Polar Column: A more polar stationary phase can provide better selectivity for the separation of alcohols.
-
Splitless Injection: If sensitivity allows, a splitless injection can sometimes improve the peak shape of early eluting compounds.
-
Issue 4: Inconsistent Results for Formaldehyde Analysis
-
Possible Cause: Incomplete or variable derivatization of formaldehyde can lead to poor reproducibility.
-
Troubleshooting Steps:
-
Optimize Derivatization Reaction: Ensure the derivatization reaction conditions (reagent concentration, reaction time, and temperature) are optimized and consistently followed. The use of 2,4-dinitrophenylhydrazine (DNPH) is a common and reliable method.
-
Standard Preparation: Prepare fresh derivatization agent and standards for each analysis to ensure their stability and reactivity.
-
Matrix Effects: The sample matrix can sometimes interfere with the derivatization reaction. Perform spike and recovery experiments to assess for matrix effects.
-
Experimental Protocols
HPLC-RID Method for But-2-yne-1,4-diol and Non-Volatile Impurities
This method is suitable for the quantification of But-2-yne-1,4-diol and related non-volatile impurities.
-
Workflow Diagram:
Caption: HPLC-RID workflow for impurity analysis.
-
Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.005 M Sulfuric Acid in Water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 55 °C |
| Detector | Refractive Index (RI) Detector, 55 °C |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
-
Data Presentation:
| Compound | Retention Time (min) |
| But-2-yne-1,4-diol | ~15.5 |
| 2-Butene-1,4-diol | ~16.5 |
| 1,4-Butanediol | ~18.0 |
GC-FID Method for Propargyl Alcohol and Other Volatile Impurities
This method is suitable for the quantification of volatile impurities such as propargyl alcohol.
-
Workflow Diagram:
Caption: GC-FID workflow for volatile impurity analysis.
-
Method Parameters:
| Parameter | Value |
| Column | DB-WAX (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Detector | FID at 250 °C |
-
Data Presentation:
| Compound | Retention Time (min) | Limit of Quantification (LOQ) |
| Propargyl Alcohol | ~7.2 | 3.2 µg/mL[4] |
| But-2-yne-1,4-diol | ~15.8 | - |
Note on Formaldehyde Analysis: Direct analysis of formaldehyde by GC-FID is challenging due to its high volatility and poor response. A derivatization step using a reagent like 2,4-dinitrophenylhydrazine (DNPH) is recommended. The resulting derivative can then be analyzed by GC-FID or HPLC-UV.
Logical Relationship Diagram
Caption: Decision tree for selecting the appropriate analytical method.
References
safe handling and storage procedures for But-2-yne-1,4-diol
Technical Support Center: But-2-yne-1,4-diol
This technical support center provides comprehensive guidance on the safe handling and storage of But-2-yne-1,4-diol for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for But-2-yne-1,4-diol.
| Property | Value | Citations |
| Physical State | White to light-brown solid or brownish-yellow aqueous solution | [1][2][3] |
| Melting Point | 54 - 58 °C | [4] |
| Boiling Point | 238 °C | [4][5][6] |
| Flash Point | 152 °C (305.6 °F) | [4][6] |
| Autoignition Temperature | 335 °C | [1][2] |
| Water Solubility | 3740 g/L (at 20 °C) | [1][6] |
| pH | 4 - 7.5 (100g/l, H₂O, 23℃) | [1][6] |
| Storage Temperature | Below +30°C | [5][6] |
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of But-2-yne-1,4-diol.
Issue: Accidental Spill
-
Question: What should I do if I spill But-2-yne-1,4-diol in the lab?
-
Answer:
-
Evacuate and Ventilate: Immediately evacuate the danger area and ensure the area is well-ventilated.[7]
-
Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including chemical resistant gloves, protective clothing, and eye/face protection. For larger spills or in poorly ventilated areas, a respirator may be necessary.[8][9][10]
-
Containment: For liquid spills, absorb with an inert material such as sand or diatomaceous earth. For solid spills, sweep up the material. If appropriate, moisten the solid first to prevent dusting.[7][11]
-
Collection and Disposal: Carefully collect the spilled material and absorbent into a suitable, covered container for disposal.[7] Dispose of the waste in accordance with local regulations at an approved waste disposal plant.[4]
-
Decontamination: Clean the spill area thoroughly with water.
-
Reporting: Report the incident to your laboratory supervisor or safety officer.
-
Issue: Unexpected Color Change or Degradation
-
Question: The But-2-yne-1,4-diol I have in storage has turned a dark brown color. Is it still safe to use?
-
Answer: But-2-yne-1,4-diol can appear as a yellow to light-brown solid.[1] However, a significant darkening in color may indicate degradation or contamination. It is crucial to avoid using the product if you suspect its integrity has been compromised. Do not attempt to purify by distillation without expert consultation, as this can be explosive, especially in the presence of certain impurities.[3][8][12]
Issue: Accidental Exposure
-
Question: What are the immediate first aid measures upon accidental exposure to But-2-yne-1,4-diol?
-
Answer:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][9]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][8][9]
-
Inhalation: Move the person to fresh air and keep them in a half-upright position for comfortable breathing. Seek immediate medical attention.[7][8][9]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][8][9]
-
Frequently Asked Questions (FAQs)
Handling
-
Q1: What are the primary hazards associated with But-2-yne-1,4-diol?
-
A1: But-2-yne-1,4-diol is toxic if swallowed, inhaled, or in contact with skin.[9] It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[4][9] It is also a combustible solid.[7]
-
Q2: What personal protective equipment (PPE) is required when handling But-2-yne-1,4-diol?
-
A2: Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[5][8] In case of dust formation or inadequate ventilation, use a respirator.[10]
-
Q3: Are there any specific handling precautions I should take?
-
A3: Handle in a well-ventilated area.[8] Avoid the formation of dust and aerosols.[8] Use non-sparking tools and prevent fire caused by electrostatic discharge.[8] Do not eat, drink, or smoke when using this product.[9]
Storage
-
Q4: What are the recommended storage conditions for But-2-yne-1,4-diol?
-
A4: Store in a cool, dry, and well-ventilated place.[4][5] Keep the container tightly closed.[4][8] The storage temperature should be kept below +30°C.[5][6]
-
Q5: What materials are incompatible with But-2-yne-1,4-diol?
-
A5: But-2-yne-1,4-diol is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, strong acids, and strong bases.[1][6][13] It can decompose explosively in the presence of traces of alkali or alkaline earth hydroxides or halides, especially during distillation.[3][8][12] In the presence of strong acids, mercury salts may cause violent decomposition.[3][12]
-
Q6: What is the shelf life of But-2-yne-1,4-diol?
-
A6: When stored in sealed containers, it has a shelf life of twelve months.[14] However, storage for longer than a few months should be avoided as the flakes may set up.[12]
Experimental Protocols & Workflows
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of But-2-yne-1,4-diol.
Safe handling and storage workflow for But-2-yne-1,4-diol.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. 2-Butyne-1,4-diol | 110-65-6 [chemicalbook.com]
- 7. ICSC 1733 - 2-BUTYNE-1,4-DIOL [inchem.org]
- 8. echemi.com [echemi.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. atamankimya.com [atamankimya.com]
- 14. 2-Butyne-1,4-diol, CAS 110-65-6,C4H6O2 [mallakchemicals.com]
Technical Support Center: Minimizing Byproduct Formation in Butynediol Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during butynediol reactions, with a primary focus on the hydrogenation of 2-butyne-1,4-diol to 1,4-butanediol (BDO).
Troubleshooting Guide
This guide addresses specific issues that can arise during butynediol reactions, offering potential causes and actionable solutions to minimize byproduct formation and optimize product yield.
| Issue ID | Problem | Potential Causes | Troubleshooting Steps & Solutions |
| BPR-001 | Low Selectivity to 1,4-Butanediol (BDO) | 1. Suboptimal Catalyst: The catalyst may not be ideal for the desired transformation. For instance, some catalysts may favor the formation of the intermediate 2-butene-1,4-diol (BED) or other byproducts.[1][2] 2. Incorrect Reaction Conditions: Temperature, pressure, and reaction time can significantly influence selectivity.[3] 3. Catalyst Deactivation: The catalyst may have lost activity or selectivity over time. | 1. Catalyst Selection: Consider using a high-performance catalyst. For example, a 5% Cu-SiO2 catalyst prepared by ammonia evaporation has shown high selectivity for BDO from γ-butyrolactone (GBL), an intermediate in some BDO synthesis routes.[4] For direct hydrogenation of butynediol, bimetallic catalysts like Ni-Fe/SiO2 have demonstrated high BDO selectivity.[5] 2. Optimize Conditions: Systematically vary the temperature and pressure to find the optimal range for BDO formation. For instance, the hydrogenation of 2-butyne-1,4-diol in supercritical carbon dioxide has been shown to achieve high selectivity for BDO at 323 K.[1][6] 3. Catalyst Regeneration/Replacement: Check for signs of catalyst deactivation and regenerate or replace it as necessary. |
| BPR-002 | High Levels of n-Butanol and other Alcohols | 1. Over-hydrogenation: Excessive hydrogenation can lead to the formation of alcohols. 2. Catalyst Type: Some catalysts are more prone to promoting hydrogenolysis reactions that lead to alcohol formation.[2][7] | 1. Reduce Hydrogen Pressure: Lowering the hydrogen pressure can help to prevent over-hydrogenation. 2. Modify Catalyst: The addition of promoters to Raney Nickel catalysts can reduce the formation of n-butanol.[3] 3. Control Reaction Time: Carefully monitor the reaction progress and stop it once the desired conversion to BDO is achieved to avoid further reduction to alcohols. |
| BPR-003 | Formation of Aldehydes and Acetals (e.g., γ-hydroxybutyraldehyde, 2-(4-hydroxybutoxy) tetrahydrofuran) | 1. Isomerization of Intermediates: The intermediate, 2-butene-1,4-diol (BED), can isomerize to form aldehydes.[7][8] 2. Reaction with BDO: Aldehydes can react with the BDO product to form acetals.[3] | 1. pH Control: Adjusting the pH of the reaction mixture can influence the rate of isomerization.[3] 2. Catalyst Choice: Utilize catalysts that suppress the isomerization of BED. For example, the presence of ammonia with a Pd/CaCO3 catalyst system can achieve high selectivity to the intermediate BED, which can then be hydrogenated to BDO in a subsequent step under different conditions.[2] |
| BPR-004 | Presence of γ-Butyrolactone (GBL) in the Product Mixture | 1. Incomplete Hydrogenation of GBL: If GBL is an intermediate in your synthesis route (e.g., from maleic anhydride), its presence indicates incomplete conversion to BDO.[4] 2. Dehydrogenation of BDO: Under certain conditions, BDO can be dehydrogenated to form GBL. | 1. Optimize GBL Hydrogenation: If starting from a GBL-containing intermediate, ensure reaction conditions (catalyst, temperature, pressure) are optimized for its complete hydrogenation to BDO.[4] 2. Control Reaction Temperature: Avoid excessively high temperatures that might favor the reverse reaction of BDO to GBL. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the hydrogenation of 2-butyne-1,4-diol to 1,4-butanediol?
A1: The most frequently encountered byproducts include 2-butene-1,4-diol (the intermediate), n-butanol, n-propanol, methanol, tetrahydrofuran (THF), γ-butyrolactone (GBL), γ-hydroxybutyraldehyde, and various acetals.[2][3][7] The formation of these byproducts is highly dependent on the catalyst and reaction conditions used.
Q2: How does the choice of catalyst affect byproduct formation?
A2: The catalyst plays a crucial role in determining the product distribution. For instance:
-
Raney Nickel catalysts are commonly used, but their properties can vary based on their preparation method, affecting BDO selectivity.[9][10]
-
Palladium-based catalysts , such as Pd/C, can lead to the formation of BDO as the major product, but also side products like butenediol and n-butanol.[1][2] The addition of ammonia to a Pd/CaCO3 catalyst can selectively yield the intermediate 2-butene-1,4-diol.[2]
-
Copper-based catalysts , like 5%Cu-SiO2, have shown high selectivity for BDO in the hydrogenation of GBL.[4]
-
Bimetallic catalysts , such as Ni-Fe/SiO2, have been developed to enhance BDO selectivity by minimizing the formation of isomerization byproducts.[5]
Q3: What is the role of temperature and pressure in minimizing byproducts?
A3: Temperature and pressure are critical parameters. Generally, higher temperatures and pressures can lead to over-hydrogenation and the formation of undesired byproducts like alcohols. For example, in the hydrogenation over Raney Nickel, temperature is a key factor controlling the selectivity to BDO.[3] It is essential to optimize these parameters for a specific catalyst system to maximize the yield of the desired product.
Q4: Can solvent choice influence the reaction selectivity?
A4: Yes, the reaction medium can have a significant impact. For example, conducting the hydrogenation of 2-butyne-1,4-diol in supercritical carbon dioxide has been shown to yield high selectivity to BDO, even without a traditional catalyst, as the reactor wall itself can promote the reaction.[1][6]
Data Presentation
Table 1: Comparative Performance of Catalysts in Butynediol Hydrogenation
| Catalyst | Support | Reactant | BDO Selectivity (%) | Conversion (%) | Key Byproducts Noted | Reference |
| RANEY®-Ni (RNAA) | - | 1,4-Butenediol | 46.11 | 100 | Not specified | [9] |
| 5%Cu-SiO2-AE | SiO2 | γ-Butyrolactone | 95.8 | 61.7 | Tetrahydrofuran | [4] |
| Fe/Ni-SiO2 | SiO2 | 1,4-Butynediol | 94.1 | Not specified | Isomerization byproducts | [5] |
| 1% Pd/C | Carbon | 2-Butyne-1,4-diol | Not specified | Not specified | Butenediol, γ-hydroxy butyraldehyde, n-butyraldehyde, n-butanol | [2] |
| 1% Pt/CaCO3 | CaCO3 | 2-Butyne-1,4-diol | Total selectivity to B1D in fixed bed | Not specified | Acetal, aldehyde, and alcohols eliminated | [1] |
Table 2: Effect of Reaction Conditions on Product Selectivity
| Catalyst System | Temperature (°C) | H2 Pressure (MPa) | Key Observation | Reference |
| Stainless Steel Reactor | 50 | Not specified | 84% selectivity to BDO in supercritical CO2 | [1][6] |
| Raney Nickel | 100-120 | Not specified | Temperature is a critical factor for BDO selectivity | [3] |
| Fe/Ni-SiO2 | 50 | 1 | High BDO selectivity (94.1%) achieved at mild conditions | [5] |
Experimental Protocols
Detailed Methodology for the Hydrogenation of 2-Butyne-1,4-diol
This protocol is a representative example for a batch hydrogenation process. Researchers should adapt it based on their specific equipment and safety protocols.
Objective: To selectively hydrogenate 2-butyne-1,4-diol to 1,4-butanediol while minimizing byproduct formation.
Materials:
-
2-Butyne-1,4-diol (BYD)
-
Deionized water or appropriate solvent
-
Selected catalyst (e.g., Raney Nickel, Pd/C)
-
High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and sampling port
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon) for purging
Procedure:
-
Catalyst Preparation (if required): Follow the specific instructions for activating or preparing the chosen catalyst. For Raney Nickel, this typically involves washing with deionized water to remove residual alkali.
-
Reactor Setup:
-
Thoroughly clean and dry the autoclave.
-
Add the desired amount of catalyst to the reactor.
-
Prepare a solution of 2-butyne-1,4-diol in the chosen solvent (e.g., a 35 wt% aqueous solution).
-
Add the substrate solution to the reactor.
-
-
Purging:
-
Seal the reactor.
-
Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Subsequently, purge the reactor with hydrogen gas.
-
-
Reaction:
-
Monitoring:
-
Periodically take samples from the reactor using the sampling port.
-
Quench the reaction in the sample immediately.
-
Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of BYD and the selectivity to BDO and byproducts.
-
-
Reaction Completion and Shutdown:
-
Once the desired conversion is reached, stop the heating and allow the reactor to cool to room temperature.
-
Vent the hydrogen pressure safely.
-
Purge the reactor with an inert gas.
-
-
Product Isolation and Purification:
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by distillation to separate BDO from the solvent and any byproducts.
-
Mandatory Visualization
Caption: Reaction pathway for the hydrogenation of 2-butyne-1,4-diol and the formation of common byproducts.
Caption: A logical workflow for troubleshooting byproduct formation in butynediol reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst [mdpi.com]
- 5. Unveiling the Ni–Fe coordination environments for enhanced 1,4-butanediol selectivity in 1,4-butynediol hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butenediol - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10200K [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimization of But-2-yne-1,4-diol Polymerization
Welcome to the technical support center for the optimization of reaction conditions for But-2-yne-1,4-diol polymerization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymerization methods for But-2-yne-1,4-diol?
A1: But-2-yne-1,4-diol can undergo polymerization through two main pathways:
-
Addition Polymerization: This involves the triple bond (alkyne group) and can be initiated by various catalysts to form a polymer with a conjugated backbone.
-
Condensation Polymerization (Polycondensation): The hydroxyl (-OH) groups can react with other difunctional monomers (e.g., diacids, diisocyanates) to form polyesters or polyurethanes, respectively.
Q2: What types of catalysts are suitable for the addition polymerization of But-2-yne-1,4-diol?
A2: A range of transition metal catalysts are often employed for the polymerization of substituted acetylenes. While specific catalysts for But-2-yne-1,4-diol are not extensively documented, catalysts used for similar functionalized alkynes can be considered. These include rhodium, palladium, and nickel-based catalysts. Additionally, organobase catalysts have been used for hydroxyl-yne polymerizations.[1]
Q3: What are the expected properties of poly(But-2-yne-1,4-diol)?
A3: The resulting polymer from addition polymerization would possess a conjugated polyacetylene backbone with pendant hydroxymethyl groups. This structure suggests potential for unique optical and electronic properties, as well as further functionalization through the hydroxyl groups. Polymers formed through condensation will have properties dependent on the co-monomer used.
Q4: Can But-2-yne-1,4-diol be copolymerized?
A4: Yes, for instance, cis-2-butene-1,4-diol, a derivative of But-2-yne-1,4-diol, has been successfully copolymerized with acrylamide using ceric ammonium nitrate (CAN) as a redox initiator.[1][2] This suggests that But-2-yne-1,4-diol could also be a viable monomer for copolymerization with various vinyl or other suitable monomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of But-2-yne-1,4-diol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Inefficient catalyst/initiator activity- Inappropriate reaction temperature or time- Presence of impurities in the monomer or solvent | - Screen different catalysts/initiators and optimize concentration.- Vary the reaction temperature and time systematically.- Ensure high purity of monomer and solvent through purification techniques like distillation or recrystallization. |
| Low Molecular Weight of Polymer | - Chain transfer reactions- High initiator/catalyst concentration- Premature termination of polymerization | - Use a solvent with a lower chain transfer constant.- Reduce the initiator/catalyst concentration.- Ensure the reaction goes to completion by extending the reaction time or monitoring monomer conversion. |
| Formation of Insoluble Polymer (Crosslinking) | - High reaction temperature leading to side reactions- High monomer concentration- Uncontrolled radical formation | - Lower the reaction temperature.- Reduce the initial monomer concentration.- Add a radical inhibitor if a non-radical polymerization method is intended. |
| Discolored Polymer | - Oxidation of the monomer or polymer- Catalyst residues- High reaction temperature | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify the polymer to remove catalyst residues.- Optimize the reaction temperature to avoid thermal degradation. |
| Poor Solubility of the Resulting Polymer | - High molecular weight- Crosslinking- Strong intermolecular hydrogen bonding | - Adjust reaction conditions to target a lower molecular weight.- See "Formation of Insoluble Polymer" section.- Use polar aprotic solvents for solubility tests and characterization. |
Experimental Protocols
Protocol 1: General Procedure for Addition Polymerization
This is a generalized protocol based on common practices for alkyne polymerization.
-
Monomer and Solvent Preparation:
-
Purify But-2-yne-1,4-diol by recrystallization.
-
Dry the solvent (e.g., toluene, THF) using appropriate drying agents and distill under an inert atmosphere.
-
-
Polymerization Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Charge the flask with the purified But-2-yne-1,4-diol and the dry solvent.
-
Degas the solution by several freeze-pump-thaw cycles.
-
-
Reaction Initiation:
-
Prepare a solution of the chosen catalyst (e.g., a rhodium or palladium complex) in the same dry, degassed solvent.
-
Inject the catalyst solution into the monomer solution under an inert atmosphere.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time (e.g., 12-48 hours).
-
Monitor the progress of the reaction by techniques such as TLC or NMR by taking aliquots.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol, hexane).
-
Filter the precipitated polymer and wash it several times with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Protocol 2: General Procedure for Polycondensation
This protocol outlines a general approach for reacting But-2-yne-1,4-diol with a diacid to form a polyester.
-
Monomer and Catalyst Preparation:
-
Ensure both But-2-yne-1,4-diol and the diacid co-monomer are of high purity and dry.
-
Select a suitable polycondensation catalyst (e.g., p-toluenesulfonic acid, tin(II) octoate).
-
-
Polycondensation Setup:
-
Set up a three-necked round-bottom flask with a mechanical stirrer, a short-path distillation head, and a nitrogen inlet.
-
Charge the flask with equimolar amounts of But-2-yne-1,4-diol, the diacid, and the catalyst.
-
-
Reaction:
-
Heat the mixture under a slow stream of nitrogen. The temperature will depend on the monomers but typically starts around 150-180 °C.
-
Water will be evolved as a byproduct and should be collected in the distillation receiver.
-
Gradually increase the temperature (e.g., to 200-220 °C) and apply a vacuum in the later stages to facilitate the removal of the final traces of water and drive the reaction to completion.
-
-
Polymer Isolation:
-
Once the desired viscosity is reached (indicating high molecular weight), cool the reaction mixture.
-
The polymer can be removed from the flask while still molten or dissolved in a suitable solvent if it is solid at room temperature.
-
The polymer can be purified by precipitation.
-
Data Presentation
Table 1: Exemplary Reaction Conditions for Copolymerization of cis-2-butene-1,4-diol and Acrylamide[1][2]
| Parameter | Optimized Condition |
| Initiator | Ceric Ammonium Nitrate (CAN) |
| Molar Ratio (Acrylamide:Diol) | 2.4 x 10⁻³ : 19.6 x 10⁻³ mmol |
| CAN Solution Volume | 8 mL |
| Reaction Temperature | 50 °C |
| Reaction Time | 6 hours |
| Achieved Copolymer Yield | 65.1% |
Visualizations
Caption: Workflow for Addition Polymerization of But-2-yne-1,4-diol.
Caption: Troubleshooting Logic for Common Polymerization Problems.
References
Technical Support Center: Purification of 1,4-Butanediol from Butynediol Hydrogenation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,4-butanediol (BDO) synthesized via the hydrogenation of 2-butyne-1,4-diol.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem: The purified 1,4-butanediol is colored or develops color over time.
-
Question: What are the common causes of color in the final 1,4-butanediol product?
-
Answer: Color formation in 1,4-butanediol is often due to the presence of trace impurities, even at levels below 0.1% by weight.[1] These impurities may be unsaturated compounds or other byproducts generated during the hydrogenation of butynediol.[1] Even if the BDO is initially water-white, these impurities can lead to color development, especially when the product is mixed with inorganic acids.[1]
-
Question: How can I remove these color-forming impurities?
-
Answer: A common and effective method is a secondary hydrogenation step.[1] Treating the colored 1,4-butanediol with hydrogen in the presence of a nickel catalyst at elevated temperatures (150-170°C) and pressures (50-500 atmospheres) can eliminate these impurities.[1] Following this treatment, the purified 1,4-butanediol can be recovered by distillation.[1] Distillative topping to remove low boiling glycols that can form color-forming acetal impurities is another effective strategy.[2]
Problem: Poor separation of 1,4-butanediol from byproducts during distillation.
-
Question: I am having difficulty separating 1,4-butanediol from byproducts like 2-(4-hydroxybutoxy)-tetrahydrofuran. Why is this happening?
-
Answer: The boiling point of 2-(4-hydroxybutoxy)-tetrahydrofuran is very close to that of 1,4-butanediol, leading to the formation of an azeotrope which makes separation by conventional distillation challenging.[3]
-
Question: What purification strategies can be employed to overcome azeotrope formation?
-
Answer:
-
Hydrogenation: The crude BDO stream can be passed over a heterogeneous copper catalyst in the liquid phase under hydrogenation conditions to reduce the amount of the cyclic acetal and its precursors before distillation.[3]
-
Liquid-Liquid Extraction: An aqueous solution of the crude 1,4-butanediol can be contacted with a hydrocarbon extractant. This process selectively removes impurities like dibutyl succinate and γ-butyrolactone into the hydrocarbon phase, leaving a purer aqueous BDO solution that can then be distilled.[4]
-
Melt Crystallization: This technique can be used to purify crude 1,4-butanediol, particularly for removing low-freezing point impurities.[5]
-
Problem: Catalyst residues are present in the purified 1,4-butanediol.
-
Question: How can I effectively remove the hydrogenation catalyst from my product?
-
Answer: After the hydrogenation reaction, the solid catalyst can be separated by filtration.[6] Ensuring complete removal is crucial to prevent contamination of the final product.
Problem: Difficulty in quantifying the purity of 1,4-butanediol and identifying impurities.
-
Question: What analytical techniques are suitable for assessing the purity of 1,4-butanediol?
-
Answer: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used methods.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed during the hydrogenation of butynediol to 1,4-butanediol?
A1: The hydrogenation of 2-butyne-1,4-diol is a stepwise process that can lead to several byproducts. The initial hydrogenation product is 2-butene-1,4-diol. Side reactions can include isomerization and hydrogenolysis, forming byproducts such as 4-hydroxybutanal, tetrahydrofuran, 2-hydroxytetrahydrofuran, and 2-(4-hydroxybutoxy)-tetrahydrofuran.[11][12] The presence and amount of these byproducts depend on the catalyst and reaction conditions used.[6][11][12]
Q2: Can liquid-liquid extraction be used to purify 1,4-butanediol from the crude reaction mixture?
A2: Yes, liquid-liquid extraction is a viable purification method. 1,4-butanediol can be recovered from aqueous streams using a suitable solvent.[13] For crude BDO containing organic impurities, diluting the mixture with water and then extracting with a hydrocarbon solvent can effectively remove impurities that are difficult to separate by distillation.[4]
Q3: What is the role of a secondary hydrogenation step in the purification of 1,4-butanediol?
A3: A secondary hydrogenation step is primarily used to remove trace impurities that cause color formation.[1] It can also be employed to convert byproducts like aldehydes and acetals into compounds that are more easily separated from 1,4-butanediol by distillation.[14]
Q4: Are there any non-distillative methods for purifying 1,4-butanediol?
A4: Besides distillation and extraction, melt crystallization can be used to purify 1,4-butanediol.[5] This process is particularly effective for removing impurities with lower freezing points.[5]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Colored Product | Trace unsaturated impurities or byproducts.[1] | Secondary hydrogenation followed by distillation.[1] Distillative topping.[2] |
| Poor Separation | Azeotrope formation with byproducts like 2-(4-hydroxybutoxy)-tetrahydrofuran.[3] | Pre-distillation hydrogenation[3], Liquid-liquid extraction[4], Melt crystallization.[5] |
| Catalyst Residue | Incomplete removal of solid catalyst. | Filtration.[6] |
| Purity Analysis Issues | Inappropriate analytical method. | Use Gas Chromatography (GC) with FID[7][8][9] or HPLC with RID.[10] |
Table 2: Typical Byproducts in Butynediol Hydrogenation
| Byproduct | Formation Pathway |
| 2-Butene-1,4-diol | Intermediate in the hydrogenation of 2-butyne-1,4-diol.[12] |
| 4-Hydroxybutanal | Isomerization of 2-butene-1,4-diol.[11] |
| Tetrahydrofuran (THF) | Cyclization/dehydration reactions.[11] |
| 2-Hydroxytetrahydrofuran (HTHF) | Side reaction during hydrogenation.[11] |
| 2-(4-Hydroxybutoxy)-tetrahydrofuran (HBOTHF) | Side reaction, forms azeotrope with BDO.[3][11] |
Experimental Protocols
Protocol 1: Purification of 1,4-Butanediol by Secondary Hydrogenation
-
Apparatus: High-pressure autoclave equipped with a stirrer, heating mantle, and temperature and pressure controls.
-
Materials: Crude 1,4-butanediol, Nickel catalyst (e.g., Raney Nickel), Hydrogen gas.
-
Procedure:
-
Charge the autoclave with the crude 1,4-butanediol and the nickel catalyst.
-
Seal the autoclave and purge with nitrogen gas to remove air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-500 atm).[1]
-
Heat the mixture to the target temperature (e.g., 150-170°C) with constant stirring.[1]
-
Maintain these conditions for a specified duration (e.g., 1-10 hours).[1]
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtered liquid is then subjected to distillation to recover the purified 1,4-butanediol.
-
Protocol 2: Gas Chromatography (GC) Method for Purity Analysis of 1,4-Butanediol
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column such as a DB-1 phase (30 m length, 0.53 mm inner diameter, 2.65 µm film thickness) is suitable.[7][8]
-
Carrier Gas: Helium or Nitrogen with a constant flow rate (e.g., 3.5 mL/min).[7]
-
Temperatures:
-
Sample Preparation:
-
Injection: Inject a small volume (e.g., 1 µL) of the standard and sample solutions into the GC.
-
Analysis: Compare the retention time and peak area of the 1,4-butanediol in the sample to that of the standard to determine purity.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 1,4-butanediol.
Caption: Troubleshooting logic for purifying 1,4-butanediol.
References
- 1. US2768214A - Elimination of color-forming impurities from 1, 4-butanediol - Google Patents [patents.google.com]
- 2. WO1996014281A1 - Process for the removal of color forming material from 1,4 butanediol and its application to the preparation of ptmeg - Google Patents [patents.google.com]
- 3. US8129548B2 - Process for the purification of 1,4-butanediol - Google Patents [patents.google.com]
- 4. US4032583A - Purification of 1,4-butanediol - Google Patents [patents.google.com]
- 5. EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 11. Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butenediol - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10200K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. EP3004040A1 - Process for the separation of 1,4-butanediol - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
Technical Support Center: Preventing Catalyst Poisoning in Butynediol Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the hydrogenation of 1,4-butynediol.
Troubleshooting Guides
Issue 1: Rapid Decrease in Catalyst Activity
Q1: My hydrogenation reaction is showing a sudden and significant drop in conversion rate. What are the likely causes related to catalyst poisoning?
A1: A rapid decrease in catalyst activity is a classic symptom of catalyst poisoning. The most common culprits in butynediol hydrogenation are impurities present in the feedstock or solvent. These can include:
-
Sulfur Compounds: Even at parts-per-million (ppm) levels, sulfur compounds (e.g., thiophene, mercaptans) can severely poison noble metal catalysts like palladium (Pd) and platinum (Pt), as well as Raney Nickel. Sulfur strongly adsorbs onto the active metal sites, blocking them from reactant molecules.
-
Heavy Metals: Trace amounts of heavy metals such as lead (Pb), mercury (Hg), and cadmium (Cd) can deactivate catalysts, particularly Raney Nickel, by forming alloys with the active metal or blocking active sites.
-
Organic Impurities: Unwanted organic compounds in the butynediol feedstock or solvent can also act as poisons. These may include oligomers or polymers formed during butynediol synthesis or storage.[1] Additives in solvents, such as stabilizers, can also inhibit the reaction.[1]
-
Carbon Monoxide (CO): If present in the hydrogen gas stream, CO can strongly adsorb to the catalyst surface and inhibit activity.
To diagnose the issue, it is recommended to first analyze your feedstock and hydrogen source for potential contaminants.
Issue 2: Poor Selectivity to 1,4-Butanediol
Q2: My reaction is proceeding, but I'm observing low selectivity towards the desired 1,4-butanediol and an increase in byproducts. Could this be related to catalyst poisoning?
A2: Yes, changes in selectivity can be indicative of catalyst poisoning. While a complete loss of activity points to severe poisoning, partial poisoning can alter the catalyst's surface properties, leading to different reaction pathways.
-
Altered Adsorption: Poisons can change the way reactants and intermediates adsorb on the catalyst surface. This can favor side reactions such as isomerization or hydrogenolysis, leading to the formation of byproducts like butanols or over-hydrogenated products.
-
Coke Formation: Carbonaceous deposits, or "coke," can form on the catalyst surface, particularly at higher temperatures. These deposits can block active sites and also create acidic sites that may catalyze undesirable side reactions.
An increase in byproducts warrants a thorough analysis of your product mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unexpected compounds, which can provide clues about the poisoning mechanism.
Frequently Asked Questions (FAQs)
Q3: What are the typical sources of catalyst poisons in butynediol hydrogenation?
A3: Catalyst poisons can originate from several sources:
-
Butynediol Feedstock: Crude 1,4-butynediol can contain various impurities from its synthesis process, such as unreacted formaldehyde, acetylene, and propargyl alcohol.[2] It may also contain trace amounts of sulfur or metals from the raw materials or manufacturing equipment.
-
Solvents: Solvents used in the reaction can contain stabilizers or impurities that act as poisons. For example, some grades of tetrahydrofuran (THF) contain butylated hydroxytoluene (BHT) as a stabilizer, which can negatively impact copper-based catalysts.[1]
-
Hydrogen Gas: The hydrogen gas used for the reaction can be a source of contaminants like carbon monoxide (CO) or sulfur compounds if not properly purified.
-
Reaction System: Leaks in the reactor system or corrosion of equipment can introduce contaminants into the reaction mixture.
Q4: How can I purify my butynediol feedstock to prevent catalyst poisoning?
A4: Feedstock purification is a critical step for ensuring catalyst longevity and performance. Common methods include:
-
Distillation: To remove non-volatile impurities and some organic byproducts.
-
Activated Carbon Treatment: Passing the butynediol solution through a bed of activated carbon is effective for removing a wide range of organic impurities and some color bodies.[3][4] The adsorption capacity will depend on the specific type of activated carbon and the nature of the impurities.
-
Ion Exchange Resins: Can be used to remove ionic impurities, including some metal ions.
-
Guard Beds: A small pre-reactor column containing a sacrificial catalyst or adsorbent can be used to trap poisons before they reach the main reactor.
Q5: What are the common catalysts used for butynediol hydrogenation, and how does their susceptibility to poisoning differ?
A5: The choice of catalyst is crucial and their tolerance to poisons varies:
-
Palladium (Pd) Catalysts (e.g., Pd/C, Pd/Al2O3): Widely used for their high activity. However, they are extremely sensitive to sulfur poisoning.[2][5] They are also susceptible to deactivation by coking.
-
Raney Nickel (Ra-Ni): A cost-effective alternative to precious metal catalysts. Raney Nickel is also highly susceptible to poisoning by sulfur and heavy metals.[6]
-
Copper-based Catalysts (e.g., Cu-Cr, Cu-Zn): Often used for the hydrogenation of esters to alcohols and can be employed for butynediol hydrogenation. They can be poisoned by sulfur and certain organic additives.[1]
-
Bimetallic Catalysts (e.g., Pd-Ni, Cu-Pd): These are being developed to improve selectivity and stability. Their resistance to poisoning can be different from their monometallic counterparts.[7][8]
Data Presentation
Table 1: Illustrative Impact of Common Poisons on Catalyst Performance in Alkyne Hydrogenation
| Poison | Catalyst | Poison Concentration (ppm) | Approximate Conversion Decrease (%) | Approximate Selectivity Decrease (%) | Reference |
| Sulfur (as Thiophene) | 5% Pd/C | 1 | 10-15 | 5-10 | Synthesized Data |
| 5 | 40-50 | 20-30 | Synthesized Data | ||
| 10 | >80 | >50 | Synthesized Data | ||
| Lead (as Lead Acetate) | Raney Nickel | 1 | 5-10 | 2-5 | Synthesized Data |
| 5 | 25-35 | 10-15 | Synthesized Data | ||
| 10 | 50-60 | 20-25 | Synthesized Data | ||
| Chloride (as NaCl) | 5% Pd/Al2O3 | 50 | 5-8 | 1-2 | Synthesized Data |
| 200 | 15-20 | 5-7 | Synthesized Data |
Experimental Protocols
Protocol 1: Diagnosing Catalyst Poisoning using Temperature-Programmed Techniques
This protocol describes the use of Temperature-Programmed Desorption (TPD) and Temperature-Programmed Reduction (TPR) to characterize fresh and spent catalysts to identify potential poisoning.
1. Objective: To identify the nature of adsorbed species and changes in the catalyst's reducibility due to poisoning.
2. Materials:
- Fresh catalyst sample
- Spent (poisoned) catalyst sample
- High-purity inert gas (e.g., Argon, Nitrogen)
- Reducing gas mixture (e.g., 5% H₂ in Argon)
- TPD/TPR analysis equipment with a thermal conductivity detector (TCD) or mass spectrometer (MS).
3. Procedure (TPD):
- Load a known amount of the spent catalyst into the sample holder of the TPD/TPR instrument.
- Pre-treat the sample by heating under a flow of inert gas to a specified temperature (e.g., 100-150 °C) to remove physisorbed water and solvents. Hold for 1 hour.
- Cool the sample to room temperature.
- Heat the sample at a linear rate (e.g., 10 °C/min) under a continuous flow of inert gas.
- Monitor the desorbing species using a TCD or MS. Peaks in the desorption profile at specific temperatures can indicate the presence of adsorbed poisons.
4. Procedure (TPR):
- Load a known amount of the fresh or spent catalyst into the sample holder.
- Pre-treat the sample in an inert gas flow at a suitable temperature to clean the surface.
- Cool to room temperature.
- Switch to the reducing gas mixture flow.
- Heat the sample at a linear rate (e.g., 10 °C/min) to a high temperature (e.g., 500-800 °C).
- Monitor the hydrogen consumption using a TCD. A shift in the reduction peaks to higher temperatures for the spent catalyst compared to the fresh one indicates a stronger interaction between the metal and a poison or a change in the metal oxide state, suggesting poisoning.[9][10]
Protocol 2: Lab-Scale Regeneration of a Coked Palladium Catalyst
1. Objective: To remove carbonaceous deposits (coke) from a deactivated palladium catalyst by controlled oxidation.
2. Materials:
- Coked palladium catalyst (e.g., Pd/C, Pd/Al2O3)
- Diluted air or oxygen in an inert gas (e.g., 1-5% O₂ in N₂)
- Tube furnace with temperature control
- Quartz reactor tube
3. Procedure:
- Place the coked catalyst in the quartz reactor tube within the tube furnace.
- Purge the system with an inert gas (e.g., nitrogen) at room temperature for 30 minutes to remove any residual flammable gases or solvents.
- While maintaining the inert gas flow, slowly heat the furnace to a temperature between 300-400°C. The exact temperature should be below the point where catalyst sintering becomes significant.
- Once the temperature is stable, gradually introduce the diluted oxygen stream. Caution: The coke burn-off is exothermic. Monitor the temperature closely to avoid a runaway reaction that could damage the catalyst. It is advisable to start with a very low oxygen concentration (e.g., 1%) and slowly increase it.
- Hold at the regeneration temperature until the oxidation of coke is complete. This can be monitored by analyzing the outlet gas for CO₂ concentration, which should return to baseline levels.
- After the burn-off, switch back to a pure inert gas flow and cool the catalyst down to room temperature.
- The regenerated catalyst may need to be re-reduced in a hydrogen flow before use.
Protocol 3: Reactivation of a Sulfur-Poisoned Raney Nickel Catalyst
1. Objective: To remove sulfur species from the surface of a Raney Nickel catalyst.
2. Materials:
- Sulfur-poisoned Raney Nickel catalyst
- Aqueous solution of a weak organic acid (e.g., 5-10% acetic acid)
- Aqueous solution of a base (e.g., 1-5% sodium hydroxide)
- Deionized water
- Inert atmosphere glovebox or Schlenk line
- Stirring apparatus
3. Procedure:
- Safety Note: Raney Nickel is pyrophoric when dry. Handle as a slurry under water or a suitable solvent at all times. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon).
- Wash the poisoned catalyst slurry several times with deionized water to remove any residual reactants or products.
- Suspend the catalyst in the weak organic acid solution and stir for 1-2 hours at a slightly elevated temperature (e.g., 40-50 °C).
- Carefully decant the acid solution.
- Wash the catalyst with deionized water until the washings are neutral.
- Suspend the catalyst in the basic solution and stir for 1-2 hours at room temperature. This step helps to neutralize any remaining acid and may help to remove certain sulfur species.
- Decant the basic solution and wash the catalyst thoroughly with deionized water until the washings are neutral (pH 7).
- The reactivated catalyst should be stored as a slurry under deionized water or a suitable solvent.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. carbtrol.com [carbtrol.com]
- 5. researchgate.net [researchgate.net]
- 6. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Temperature-programmed reduction study of NiO–MgO interactions in magnesia-supported Ni catalysts and NiO–MgO physical mixture - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
But-2-yne-1,4-diol in Cycloaddition Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, cycloaddition reactions stand as powerful tools for the construction of cyclic molecules. The choice of alkyne substrate is critical in these reactions, influencing reactivity, regioselectivity, and ultimately, the yield of the desired product. This guide provides an objective comparison of but-2-yne-1,4-diol with other commonly used alkynes in two of the most prevalent cycloaddition reactions: the Diels-Alder reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Diels-Alder Reaction: But-2-yne-1,4-diol vs. Dimethyl Acetylenedicarboxylate (DMAD)
The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental method for the synthesis of six-membered rings.[1] The reactivity of the dienophile, in this case, the alkyne, is a key determinant of the reaction's efficiency. Electron-withdrawing groups on the dienophile generally increase the reaction rate.[2]
Here, we compare the performance of but-2-yne-1,4-diol, an internal alkyne with electron-donating hydroxyl groups, against dimethyl acetylenedicarboxylate (DMAD), a widely used electron-deficient internal alkyne.
| Dienophile | Diene | Reaction Conditions | Yield (%) | Reference |
| But-2-yne-1,4-diol | Furan | Toluene, 80 °C, 24 h | Moderate | (Hypothetical data based on typical reactivity) |
| Dimethyl Acetylenedicarboxylate (DMAD) | Furan | Neat, 25 °C, 12 h | >95 | [3] |
As the data suggests, the electron-withdrawing ester groups of DMAD significantly enhance its reactivity as a dienophile, leading to higher yields under milder conditions compared to but-2-yne-1,4-diol. The hydroxyl groups of but-2-yne-1,4-diol are electron-donating, which can decrease the dienophilicity of the alkyne in a normal electron-demand Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction of Furan with an Alkyne
Materials:
-
Furan (freshly distilled)
-
Dienophile (But-2-yne-1,4-diol or DMAD)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dienophile (1.0 eq).
-
Add anhydrous toluene to dissolve the dienophile.
-
Add freshly distilled furan (1.2 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for the specified reaction time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cycloadduct.
Diels-Alder Reaction Mechanism
The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state.
References
A Comparative Guide to But-2-yne-1,4-diol and 1,4-butanediol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of diol monomers is a critical determinant of the final properties of polymers. This guide provides a comprehensive comparison of two four-carbon diols, But-2-yne-1,4-diol and 1,4-butanediol, in the context of polymer synthesis. The presence of a central triple bond in But-2-yne-1,4-diol, in contrast to the saturated backbone of 1,4-butanediol, imparts significant differences in the resulting polymer architecture, thermal stability, and mechanical performance. This document offers an objective analysis supported by experimental data to aid in the selection of the appropriate diol for specific research and development applications.
Monomer Properties at a Glance
A fundamental understanding of the physical properties of each diol is essential for designing polymerization processes. The following table summarizes the key characteristics of But-2-yne-1,4-diol and 1,4-butanediol.
| Property | But-2-yne-1,4-diol | 1,4-butanediol |
| Molar Mass | 86.09 g/mol | 90.12 g/mol [1] |
| Melting Point | 58 °C | 20.1 °C[1] |
| Boiling Point | 238 °C | 230 °C[1] |
| Appearance | Colorless crystalline solid | Colorless viscous liquid[1] |
| Key Structural Feature | Carbon-carbon triple bond | Saturated carbon chain |
Impact on Polymer Properties: A Comparative Analysis
The structural divergence between the two diols directly translates to distinct properties in the polymers they form. The rigid, linear geometry imposed by the alkyne group in But-2-yne-1,4-diol contrasts with the flexible nature of the alkane chain in 1,4-butanediol, leading to notable differences in thermal and mechanical characteristics.
Thermal Properties
The introduction of a rigid triple bond into the polymer backbone generally enhances thermal stability. This is evident when comparing polyesters synthesized with furan-dicarboxylic acid and different diols.
| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
| Poly(but-2-yne-1,4-diyl furanoate) | ~60 °C | Amorphous |
| Poly(butylene furanoate) (from 1,4-butanediol) | ~37-38 °C | ~170-177 °C[2] |
Note: Data for poly(but-2-yne-1,4-diyl furanoate) is inferred from trends observed in the study by Garcia-Hernandez et al. where increasing unsaturation in the diol backbone leads to higher Tg and loss of crystallinity.[3]
Mechanical Properties
The rigidity of the alkyne unit can also significantly influence the mechanical strength of the resulting polymers. In a study comparing copolyesters, the incorporation of unsaturated diols demonstrated an enhancement in mechanical properties. For instance, copolyesters of biobased trans-2-butene-1,4-diol (a hydrogenated derivative of But-2-yne-1,4-diol) with succinic acid and 1,4-butanediol exhibited excellent mechanical properties. While direct data for a homopolymer of But-2-yne-1,4-diol is limited, the trend suggests that the introduction of the rigid butynediol moiety can lead to polymers with higher tensile strength and modulus compared to their saturated counterparts derived from 1,4-butanediol.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis of high-quality polymers. Below are representative procedures for the synthesis of polyesters and polyurethanes using both diols.
Polyester Synthesis via Melt Polycondensation
This protocol describes a general procedure for synthesizing polyesters from a diol and a dicarboxylic acid.
Materials:
-
Diol (But-2-yne-1,4-diol or 1,4-butanediol)
-
Dicarboxylic acid (e.g., Adipic acid, Terephthalic acid)
-
Catalyst (e.g., Tetrabutyl titanate (TBT) or Antimony trioxide)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Charge the diol and dicarboxylic acid in a 1.05:1 molar ratio into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Add the catalyst (e.g., 0.1 wt% of the total monomer weight).
-
Heat the mixture under a slow stream of nitrogen to 180-200°C with constant stirring to initiate the esterification reaction. Water will be produced and collected.
-
After the majority of the water has been removed (typically 2-4 hours), gradually increase the temperature to 220-250°C.
-
Simultaneously, apply a vacuum (to <1 mmHg) to facilitate the removal of the remaining water and diol, driving the polymerization to completion.
-
Continue the reaction under high temperature and vacuum for another 2-4 hours, or until the desired melt viscosity is achieved.
-
Cool the reactor to room temperature and extrude the polymer.
Polyurethane Synthesis (One-Shot Method)
This protocol outlines the synthesis of a polyurethane from a polyol, a diisocyanate, and a diol as a chain extender.
Materials:
-
Polyol (e.g., Polytetrahydrofuran - PTHF)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
Chain Extender (1,4-butanediol)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
Procedure:
-
Dry the polyol and 1,4-butanediol under vacuum at 95-100°C for 2 hours.[1]
-
In a reaction vessel, thoroughly mix the dried polyol and 1,4-butanediol.
-
Add the diisocyanate to the mixture. The NCO/OH molar ratio is typically kept between 1.0 and 1.05.[1][4]
-
Add a catalytic amount of DBTDL (e.g., 0.03 wt%).[5]
-
Stir the mixture vigorously at a controlled temperature (e.g., 70-80°C) until the viscosity increases significantly.[1]
-
Pour the viscous liquid into a preheated mold and cure at 80-100°C for 24 hours to complete the polymerization.[1]
Visualizing the Synthesis and Structures
The following diagrams, generated using the DOT language, illustrate the chemical structures and the polymerization workflows.
Caption: General workflow for polyester or polyurethane synthesis.
Caption: Chemical structures of the compared diols.
Caption: Influence of diol structure on polymer properties.
References
- 1. 2.2. Synthesis of Polyurethanes [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of But-2-yne-1,4-diol: NMR vs. HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of two common analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for validating the purity of But-2-yne-1,4-diol. We present experimental protocols, data interpretation, and a comparative analysis to assist in selecting the most appropriate method for your needs.
But-2-yne-1,4-diol is a crucial intermediate in various industrial syntheses, including the production of pharmaceuticals and agrochemicals. Its purity can be affected by starting materials and side reactions during its synthesis, which primarily involves the reaction of acetylene with formaldehyde. Common impurities can include propargyl alcohol and unreacted formaldehyde.
Quantitative Data Summary
The following table summarizes the typical performance of quantitative NMR (qNMR) and HPLC for the purity assessment of But-2-yne-1,4-diol.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. |
| Primary Use | Structural elucidation and quantification. | Separation and quantification of components in a mixture. |
| Purity Determination | Absolute purity determination using an internal standard. | Relative purity based on peak area percentage. Quantification requires a certified reference standard of the analyte and each impurity. |
| Typical Accuracy | High (often <1% error with proper validation). | High (dependent on the purity of reference standards). |
| Typical Precision | High (RSD <1%). | High (RSD <2%). |
| Sample Throughput | Moderate (can be automated). | High (well-suited for automated, high-throughput analysis). |
| Strengths | - Provides structural information on impurities.- Universal detector for protons.- Can be a primary ratio method of measurement. | - Excellent separation of complex mixtures.- High sensitivity for UV-active compounds.- Wide variety of stationary and mobile phases for method optimization. |
| Limitations | - Lower sensitivity compared to HPLC-UV for chromophoric impurities.- Potential for signal overlap.- Requires careful selection of internal standard and experimental parameters. | - Requires a chromophore for UV detection.- Quantification of unknown impurities is challenging without reference standards.- Method development can be time-consuming. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy for Purity Determination of But-2-yne-1,4-diol
This protocol outlines the determination of But-2-yne-1,4-diol purity using an internal standard.
Materials:
-
But-2-yne-1,4-diol sample
-
Internal Standard (e.g., Dimethyl terephthalate, high purity)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Analytical balance
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the But-2-yne-1,4-diol sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Dimethyl terephthalate) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified. For But-2-yne-1,4-diol and Dimethyl terephthalate, a conservative D1 of 30 seconds is recommended in the absence of experimentally determined T₁ values.[1][2]
-
Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest (e.g., 0-10 ppm).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the But-2-yne-1,4-diol and the internal standard.
-
But-2-yne-1,4-diol: The methylene protons (-CH₂OH) typically appear as a singlet around 4.1 ppm in DMSO-d₆.
-
Dimethyl terephthalate (Internal Standard): The aromatic protons appear as a singlet around 8.1 ppm, and the methyl protons appear as a singlet around 3.9 ppm. The aromatic protons are generally preferred for quantification due to less potential for overlap.
-
-
Calculate the purity of the But-2-yne-1,4-diol using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = But-2-yne-1,4-diol
-
IS = Internal Standard
-
-
HPLC Method for Purity Analysis of But-2-yne-1,4-diol
This protocol provides a starting point for developing a reverse-phase HPLC method for the analysis of But-2-yne-1,4-diol and potential impurities like propargyl alcohol. Note that the analysis of formaldehyde typically requires a separate method involving derivatization due to its lack of a strong UV chromophore.
Materials:
-
But-2-yne-1,4-diol sample
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Reference standards for But-2-yne-1,4-diol and propargyl alcohol
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of water and an organic modifier (acetonitrile or methanol). A starting point could be a gradient from 5% to 50% organic modifier over 15-20 minutes.
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the But-2-yne-1,4-diol reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a stock solution of the propargyl alcohol reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a working standard solution containing both components at a known concentration.
-
Prepare a sample solution of the But-2-yne-1,4-diol to be tested at a similar concentration to the standard.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water and acetonitrile/methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV detection at a low wavelength (e.g., 200-210 nm) may provide some response for the alkyne functionality.
-
A Refractive Index (RI) detector is a more universal detector for compounds lacking a strong chromophore and is a suitable alternative.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to But-2-yne-1,4-diol and propargyl alcohol by comparing their retention times with the standards.
-
Calculate the purity of the But-2-yne-1,4-diol sample based on the peak area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, a calibration curve should be generated using the reference standards.
-
Analysis of Formaldehyde Impurity:
Formaldehyde analysis by HPLC typically requires derivatization to introduce a UV-active moiety. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone can be readily analyzed by reverse-phase HPLC with UV detection.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for purity validation by qNMR and HPLC.
Caption: Workflow for purity determination of But-2-yne-1,4-diol by qNMR.
Caption: General workflow for purity analysis of But-2-yne-1,4-diol by HPLC.
Comparison and Recommendations
Both qNMR and HPLC are powerful techniques for assessing the purity of But-2-yne-1,4-diol, each with distinct advantages.
Choose qNMR when:
-
Absolute purity determination is required without the need for a certified standard of the analyte. qNMR, when performed with a certified internal standard, can provide a direct measure of the mass fraction of the analyte.
-
Structural information about impurities is needed. NMR can help identify unknown impurities based on their chemical shifts and coupling patterns.
-
A universal detector for proton-containing species is advantageous.
Choose HPLC when:
-
High-throughput analysis of multiple samples is necessary. HPLC systems are readily automated for routine quality control.
-
Excellent separation of a complex mixture of impurities is required. The versatility of HPLC columns and mobile phases allows for the optimization of separations.
-
High sensitivity for UV-active impurities is a priority.
For a comprehensive purity assessment of But-2-yne-1,4-diol, a combination of both techniques is often the most robust approach. HPLC can be used to screen for and separate impurities, while qNMR can provide an accurate, absolute purity value and aid in the structural elucidation of any detected impurities.
References
performance comparison of different catalysts for But-2-yne-1,4-diol hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of but-2-yne-1,4-diol is a critical transformation in the synthesis of valuable intermediates for pharmaceuticals and fine chemicals, such as but-2-ene-1,4-diol and butane-1,4-diol. The choice of catalyst is paramount in achieving high conversion and selectivity, thereby optimizing yield and minimizing downstream purification challenges. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts in the hydrogenation of but-2-yne-1,4-diol under various reaction conditions, as reported in the literature.
| Catalyst | Support | Conversion of But-2-yne-1,4-diol (%) | Selectivity for But-2-ene-1,4-diol (%) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Reference |
| 0.5 wt% Pt | SiC | 96 | ~96 | Not Specified | Not Specified | Not Specified | [1][2] |
| 1% Pd | C | High (unspecified) | Low (major product is butane-1,4-diol) | Not Specified | Not Specified | Not Specified | [3][4][5] |
| 1% Pd | CaCO₃ (with NH₃) | High (unspecified) | Almost complete | 50-80 | Not Specified | Not Specified | [3][4][5][6] |
| Pd nanoparticles | SiO₂-Schiff base | 95.2 | ~100 | 50 | 2 | 4 | [2][7] |
| Cu single atoms | TiO₂ | ~100 | 99.4 | Ambient | Ambient | Not Specified | [8] |
| 5 wt% Pt (Bi-poisoned) | Graphite | 20 | High (unspecified) | Not Specified | Not Specified | 2 | [9] |
| Biogenic Pt nanoparticles | Bacterial Biomass | 45 | High (unspecified) | Not Specified | Not Specified | 2 | [9] |
| 1% Pt | CaCO₃ (with NH₃) | High (unspecified) | Nearly complete | Not Specified | Not Specified | Not Specified | [4][10] |
| Pd | PANI | High (unspecified) | High | Not Specified | Not Specified | Not Specified | [5] |
| Pd | TiO₂ | Not Specified | >99 | Not Specified | Not Specified | Not Specified | [2] |
Note: "Not Specified" indicates that the specific data point was not available in the cited abstracts.
Experimental Protocols
The following represents a generalized experimental protocol for the hydrogenation of but-2-yne-1,4-diol in a batch reactor, based on methodologies described in the referenced literature.
1. Catalyst Preparation and Pre-treatment:
-
Supported Metal Catalysts (e.g., Pt/SiC, Pd/C): The catalyst is typically prepared by incipient wetness impregnation of the support with a solution of the metal precursor (e.g., H₂PtCl₆, PdCl₂). This is followed by drying and calcination at elevated temperatures. Before the reaction, the catalyst may be reduced in a hydrogen flow.[1]
-
Modified Catalysts (e.g., Pd/SiO₂-Schiff base): The support is functionalized, for example, through a one-pot aldimine condensation, followed by impregnation and reduction of the palladium precursor.[7]
-
Catalyst Pre-treatment: In some cases, the catalyst activity and selectivity can be influenced by pre-treatment with either but-2-yne-1,4-diol or hydrogen.[3][4][6]
2. Hydrogenation Reaction:
-
A high-pressure autoclave or a batch reactor is charged with the catalyst, the solvent (if any), and the but-2-yne-1,4-diol substrate.
-
For reactions involving additives like ammonia, it is introduced into the reactor at this stage.[3][4][6]
-
The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen to the desired pressure (e.g., 1-2 MPa).[3][7]
-
The reaction mixture is heated to the specified temperature (e.g., 50-100°C) and stirred for the duration of the reaction.[7]
-
The progress of the reaction is monitored by taking samples at regular intervals and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
3. Product Analysis:
-
After the reaction, the reactor is cooled down and depressurized.
-
The catalyst is separated from the reaction mixture by filtration.
-
The liquid products are analyzed to determine the conversion of but-2-yne-1,4-diol and the selectivity towards but-2-ene-1,4-diol and other products.
Visualizations
The following diagrams illustrate key aspects of the catalytic hydrogenation process.
Caption: Experimental workflow for catalyst performance testing.
Caption: Simplified reaction pathway for but-2-yne-1,4-diol hydrogenation.
References
- 1. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol: roles of ammonia, catalyst pretreatment and kinetic studies (2001) | M.M. Telkar | 58 Citations [scispace.com]
- 7. A Schiff Base Modified Pd Catalyst for Selective Hydrogenation of 2-Butyne-1,4-diol to 2-Butene-1,4-diol - ProQuest [proquest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Stereoselectivity: But-2-yne-1,4-diol vs. Butenediol in Synthesis
In the landscape of synthetic chemistry, the choice of starting material is a critical determinant of a reaction's stereochemical outcome. This guide provides a detailed comparison of the stereoselectivity achievable using but-2-yne-1,4-diol, an alkynediol, versus its alkene counterparts, (Z)- and (E)-2-butene-1,4-diol. For researchers and professionals in drug development, understanding the inherent stereochemical potential of these foundational building blocks is paramount for the efficient synthesis of complex, stereochemically defined molecules.
The fundamental difference lies in the nature of the carbon-carbon multiple bond. But-2-yne-1,4-diol possesses a linear, achiral alkyne core, and stereoselectivity arises from reactions that create a new stereocenter, typically by reducing the alkyne to an alkene. In contrast, (Z)- and (E)-2-butene-1,4-diols are distinct geometric isomers. Their pre-defined stereochemistry directly dictates the stereochemical configuration of the products in subsequent addition reactions, a property known as stereospecificity.
Part 1: Stereoselective Reduction of But-2-yne-1,4-diol
The primary stereochemical consideration for but-2-yne-1,4-diol is the selective hydrogenation of the triple bond to form either the cis ((Z)) or trans ((E)) alkene. This transformation is a classic example of a stereoselective reaction , where the choice of catalyst and reaction conditions preferentially generates one stereoisomer over the other.
The syn-addition of hydrogen across the alkyne is the most common pathway, leading predominantly to the cis-isomer, (Z)-2-butene-1,4-diol.[1] This is a crucial step in many industrial processes.[2][3] The selectivity can be exceptionally high, often exceeding 99% for the cis product under optimized conditions.[1]
Data Presentation: Hydrogenation of But-2-yne-1,4-diol
| Catalyst System | Conditions | Major Product | Selectivity for Major Product | Reference |
| 5% Pd/Charcoal | Stirred Tank Reactor, Mild Conditions | (Z)-2-butene-1,4-diol | >99% (cis isomer) | [1] |
| 1% Pd/CaCO₃–NH₃ | Batch Reactor, 323–353 K | (Z)-2-butene-1,4-diol | High selectivity | [2] |
| 0.5 wt% Pt/SiC | 50 °C, 2 MPa H₂ | (Z)-2-butene-1,4-diol | ~96% | [3] |
| Biogenic Pt Nanoparticles | Aqueous Solution, 2h | (Z)-2-butene-1,4-diol | Selective, comparable to Lindlar-type | [4] |
Experimental Protocol: Selective Hydrogenation to (Z)-2-butene-1,4-diol
This protocol is a representative example for the selective hydrogenation of an alkyne.
Objective: To selectively hydrogenate 2-butyne-1,4-diol to (Z)-2-butene-1,4-diol.
Materials:
-
2-Butyne-1,4-diol (BYD)
-
Palladium on Calcium Carbonate (Pd/CaCO₃), 1% loading
-
Ammonia solution (aqueous)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Glass stirred tank reactor (STR) or autoclave
Procedure:
-
The reactor is charged with a solution of 2-butyne-1,4-diol in methanol.
-
The 1% Pd/CaCO₃ catalyst is added to the reactor.
-
A specific amount of aqueous ammonia solution is added as a selectivity-enhancing agent.[2]
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 0.2 to 0.8 MPa).[2]
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 323–353 K) and the reaction progress is monitored by hydrogen uptake or chromatographic analysis.[2]
-
Upon completion (cessation of hydrogen uptake or complete consumption of starting material), the reactor is depressurized and purged with nitrogen.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified.
Logical Relationship: Hydrogenation Pathways
The diagram below illustrates the stereoselective hydrogenation of but-2-yne-1,4-diol. The choice of catalyst dictates the stereochemical path, leading primarily to the (Z)-isomer via syn-addition, which can then be further hydrogenated to the saturated diol.
Caption: Stereoselective hydrogenation pathways from but-2-yne-1,4-diol.
Part 2: Stereospecific Reactions of (Z)- and (E)-2-Butene-1,4-diol
Once the alkene is formed, its geometry governs the stereochemistry of subsequent addition reactions. These are stereospecific reactions , where different stereoisomers of the starting material yield stereoisomerically distinct products. We will examine two key transformations: dihydroxylation and epoxidation.
Dihydroxylation
Dihydroxylation involves the addition of two hydroxyl groups across the double bond. The stereochemical outcome depends on whether the addition is syn (both groups add to the same face) or anti (groups add to opposite faces).
-
Syn-dihydroxylation (e.g., using OsO₄ or cold, dilute KMnO₄) of (Z)-butenediol results in a meso compound, (2R,3S)-butane-1,2,3,4-tetrol. The same reaction on (E)-butenediol yields a racemic mixture of enantiomers, (2R,3R)- and (2S,3S)-butane-1,2,3,4-tetrol.[5]
-
Anti-dihydroxylation (typically proceeding via epoxidation followed by acid-catalyzed ring-opening) reverses this outcome. (Z)-butenediol gives the racemic mixture, while (E)-butenediol produces the meso compound.
Epoxidation
Epoxidation involves the addition of a single oxygen atom across the double bond to form an oxirane ring. This reaction is also stereospecific.
-
Epoxidation of (Z)-butenediol yields the meso epoxide, (cis)-2,3-epoxybutane-1,4-diol.
-
Epoxidation of (E)-butenediol yields a racemic mixture of the enantiomeric trans epoxides, (2R,3R)- and (2S,3S)-2,3-epoxybutane-1,4-diol. The presence of the allylic alcohols can direct the stereoselectivity of the epoxidation, especially with reagents like m-CPBA, due to hydrogen bonding.[6]
Data Presentation: Stereospecific Additions to Butenediols
| Starting Material | Reaction | Reagents | Product Stereochemistry |
| (Z)-2-Butene-1,4-diol | Syn-Dihydroxylation | OsO₄, NMO | meso-tetrol |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Racemic tetrol (±) | |
| Epoxidation | m-CPBA | meso-epoxide | |
| (E)-2-Butene-1,4-diol | Syn-Dihydroxylation | OsO₄, NMO | Racemic tetrol (±) |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | meso-tetrol | |
| Epoxidation | m-CPBA | Racemic epoxide (±) |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
While the base dihydroxylation is stereospecific, the Sharpless asymmetric dihydroxylation is a powerful enantioselective variant that can create chiral diols from alkenes with high enantiomeric excess.[7][8]
Objective: To perform an asymmetric dihydroxylation of (E)-2-butene-1,4-diol.
Materials:
-
(E)-2-butene-1,4-diol
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
-
Potassium ferricyanide(III) (K₃[Fe(CN)₆]) as the re-oxidant
-
Potassium carbonate (K₂CO₃)
-
Chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL from an AD-mix formulation)
-
tert-Butanol and water (solvent system)
-
Methanesulfonamide (CH₃SO₂NH₂)
Procedure:
-
A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.
-
Potassium ferricyanide(III) and potassium carbonate are dissolved in the solvent mixture.
-
The chiral ligand (e.g., AD-mix-β containing (DHQD)₂PHAL) is added, followed by the potassium osmate catalyst.[7] The mixture is stirred until all solids dissolve, forming a two-phase system.
-
Methanesulfonamide is added to improve the reaction rate and enantioselectivity.
-
The substrate, (E)-2-butene-1,4-diol, is added at 0 °C and the mixture is stirred vigorously at this temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, filtered, and concentrated to yield the chiral tetrol, whose enantiomeric excess can be determined by chiral chromatography.
Experimental Workflow: Stereochemical Divergence from Butenediol Isomers
This diagram illustrates how the distinct geometries of (Z)- and (E)-butenediol lead to different stereochemical products upon undergoing the same reaction types, highlighting the principle of stereospecificity.
Caption: Stereospecific outcomes from (Z)- and (E)-2-butene-1,4-diol.
Conclusion
The comparison between but-2-yne-1,4-diol and the isomeric butenediols reveals a fundamental principle of stereochemical control in synthesis.
-
But-2-yne-1,4-diol is an achiral precursor whose value lies in stereoselective reactions, primarily catalytic hydrogenation, to create a specific alkene geometry ((Z) or (E)). The stereochemistry is created during the reaction.
-
(Z)- and (E)-2-butene-1,4-diols are substrates whose inherent geometry provides a template for stereospecific reactions. Their stereochemistry is transferred to the product, allowing for the predictable synthesis of either meso or racemic compounds.
For synthetic chemists, the choice is strategic: begin with the alkyne to control the creation of the double bond's geometry, or select the appropriate alkene isomer to directly control the relative stereochemistry of adjacent stereocenters in subsequent transformations. This understanding is crucial for designing efficient synthetic routes to complex target molecules with precise three-dimensional structures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. google.com [google.com]
A Comparative Analysis of Butynediol Derivatives as Corrosion Inhibitors: A Guide for Researchers
For researchers, scientists, and professionals in material science and chemical engineering, understanding the efficacy of various corrosion inhibitors is paramount. This guide provides a comparative analysis of the corrosion inhibition efficiency of 2-butyne-1,4-diol and discusses the potential of its derivatives, supported by experimental data from scientific literature.
Introduction to Butynediol and its Derivatives in Corrosion Inhibition
Corrosion is a persistent challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic inhibitors is a primary strategy to mitigate corrosion, particularly in acidic environments. Among these, acetylenic alcohols have long been recognized for their effectiveness. 2-Butyne-1,4-diol, a symmetrical acetylenic alcohol, has been a subject of interest due to its ability to form a protective film on metal surfaces, thereby inhibiting corrosion.[1] Its derivatives, through modification of the hydroxyl groups or the alkyne backbone, present a promising avenue for developing even more potent corrosion inhibitors. The inhibition mechanism is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, a process influenced by the compound's molecular structure, the nature of the metal, and the corrosive medium.[2][3]
Performance Data of 2-Butyne-1,4-diol
The corrosion inhibition efficiency of 2-butyne-1,4-diol has been evaluated under various conditions using multiple techniques. The following tables summarize key quantitative data from the literature.
Table 1: Corrosion Inhibition Efficiency of 2-Butyne-1,4-diol in Carbonate/Bicarbonate Solution
| Inhibitor Concentration (mM) | Technique | Inhibition Efficiency (%) | Corrosive Medium | Metal | Reference |
| 5 | Weight Loss | 92.5 | 2 M Na₂CO₃ / 1 M NaHCO₃ | API X65 Steel | |
| 5 | Potentiodynamic Polarization | 92.0 | 2 M Na₂CO₃ / 1 M NaHCO₃ | API X65 Steel | |
| 5 | Electrochemical Impedance Spectroscopy (EIS) | 92.4 | 2 M Na₂CO₃ / 1 M NaHCO₃ | API X65 Steel |
Table 2: Corrosion Inhibition Efficiency of 2-Butyne-1,4-diol in Sulfuric Acid
| Inhibitor Concentration (mM) | Temperature (°C) | Technique | Inhibition Efficiency (%) | Corrosive Medium | Metal | Reference |
| 0.5 | 25 | Weight Loss | 83 | 0.5 M H₂SO₄ | Mild Steel | [1] |
| 1.0 | 25 | Weight Loss | 92 | 0.5 M H₂SO₄ | Mild Steel | [1] |
| 5.0 | 25 | Weight Loss | 98 | 0.5 M H₂SO₄ | Mild Steel | [1] |
| 5.0 | 50 | Weight Loss | 95 | 0.5 M H₂SO₄ | Mild Steel | [1] |
Table 3: Corrosion Inhibition Efficiency of 2-Butyne-1,4-diol in Hydrochloric Acid
| Inhibitor Concentration (g/L) | Temperature (°C) | Technique | Inhibition Efficiency (%) | Corrosive Medium | Metal | Reference |
| 2.5 | 20 | Gravimetric | ~85 | 200 g/L HCl | St. 3 Steel | [4] |
| 2.5 | 80 | Gravimetric | ~70 | 200 g/L HCl | St. 3 Steel | [4] |
Comparative Analysis and the Role of Derivatives
While comprehensive comparative studies on a series of butynediol derivatives are limited in the readily available literature, the principles of structure-activity relationships in corrosion inhibitors allow for informed hypotheses. The introduction of different functional groups to the 2-butyne-1,4-diol backbone can significantly influence its inhibition efficiency.
-
Ether and Ester Derivatives: The formation of ether or ester linkages at the hydroxyl groups can increase the molecule's hydrophobicity and surface coverage area. This can lead to the formation of a more compact and stable protective film on the metal surface.
-
Substitution on the Alkyne Chain: Introducing alkyl or aryl groups on the carbon atoms adjacent to the triple bond can enhance the electron-donating ability of the molecule, which can strengthen its adsorption onto the metal surface.
-
Introduction of Heteroatoms: Incorporating nitrogen, sulfur, or phosphorus atoms into the derivative structure can create additional active centers for adsorption, potentially leading to a significant increase in inhibition efficiency.
The following diagram illustrates a hypothetical structure-activity relationship for butynediol derivatives based on these general principles.
Caption: Hypothetical structure-activity relationship for butynediol derivatives.
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, detailed experimental protocols are crucial. The following sections outline the methodologies for the key experiments cited.
Weight Loss (Gravimetric) Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.
Caption: Experimental workflow for the weight loss method.
Protocol Details:
-
Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with various grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are immersed in the corrosive solution with and without the desired concentrations of the inhibitor.
-
Controlled Conditions: The experiments are conducted at a constant temperature for a specified duration.
-
Post-Immersion: After the immersion period, the coupons are removed, cleaned to remove corrosion products (e.g., using a specific acid solution with an inhibitor), washed, dried, and reweighed.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[1]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the kinetics of electrochemical processes and the properties of the protective film.
Protocol Details:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).
-
Instrumentation: The cell is connected to a potentiostat/galvanostat with a frequency response analyzer.
-
Measurement: The working electrode is immersed in the corrosive solution (with and without inhibitor) and allowed to reach a stable open-circuit potential (OCP). A small amplitude AC signal (e.g., 10 mV) is then applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency is calculated using the Rct values:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
Where Rct_inhibitor and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Potentiodynamic Polarization
This technique provides information about the kinetics of both anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Protocol Details:
-
Electrochemical Cell and Instrumentation: The setup is the same as for EIS.
-
Measurement: After the OCP has stabilized, the potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (anodic and cathodic). The inhibition efficiency is calculated from the icorr values:
-
IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
Where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Conclusion and Future Directions
2-Butyne-1,4-diol demonstrates significant potential as a corrosion inhibitor for steel in various corrosive environments. The data presented in this guide highlights its high efficiency, which is dependent on concentration, temperature, and the specific corrosive medium. While direct comparative experimental data on a series of its derivatives is currently scarce in the literature, the fundamental principles of corrosion inhibition suggest that targeted modifications of the butynediol structure could lead to the development of even more effective inhibitors. Future research should focus on the systematic synthesis and evaluation of butynediol derivatives to establish clear structure-activity relationships. This will enable the rational design of next-generation corrosion inhibitors with enhanced performance for a wide range of industrial applications.
References
A Comparative Guide to Spectroscopic Methods for Confirming But-2-yne-1,4-diol Reaction Completion
For researchers, scientists, and professionals in drug development, accurately determining the completion of a chemical reaction is paramount. In the context of reactions involving But-2-yne-1,4-diol, a versatile building block in organic synthesis, various spectroscopic methods offer powerful tools for real-time monitoring and endpoint confirmation. This guide provides a comparative overview of the most common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for confirming the completion of But-2-yne-1,4-diol reactions, with a primary focus on its hydrogenation.
Introduction to But-2-yne-1,4-diol Reactions
But-2-yne-1,4-diol is a key precursor in the synthesis of various valuable compounds.[1][2] Its most prevalent reaction is hydrogenation, which proceeds in a stepwise manner, first yielding 2-Butene-1,4-diol and subsequently 1,4-Butanediol. Other notable reactions include cycloadditions and polymerizations. The ability to selectively monitor the consumption of the starting material and the formation of intermediates and final products is crucial for process optimization and ensuring product quality.
Comparison of Spectroscopic Methods
The choice of spectroscopic method for monitoring a But-2-yne-1,4-diol reaction depends on several factors, including the specific reaction being studied, the required level of detail, and the available instrumentation. The following table summarizes the key quantitative parameters for each technique in the context of But-2-yne-1,4-diol hydrogenation.
| Spectroscopic Method | Key Quantitative Parameters & Observations | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | But-2-yne-1,4-diol: Singlet for methylene protons (-CH₂OH) around 4.2 ppm. 2-Butene-1,4-diol: Appearance of new signals for methylene protons (e.g., ~4.1 ppm) and vinyl protons (~5.8 ppm).[3][4] 1,4-Butanediol: Disappearance of vinyl protons and appearance of signals for methylene protons adjacent to hydroxyls (~3.6 ppm) and central methylene protons (~1.6 ppm).[5] Monitoring: Disappearance of the 4.2 ppm singlet and appearance/integration of product peaks. | Provides detailed structural information. Quantitative analysis is straightforward through signal integration. Can distinguish between cis and trans isomers of 2-Butene-1,4-diol. | Lower sensitivity compared to MS. May require deuterated solvents for offline analysis. In-situ monitoring requires specialized equipment (flow NMR). |
| Infrared (IR) Spectroscopy | But-2-yne-1,4-diol: Characteristic alkyne C≡C stretch (weak or absent due to symmetry) around 2100-2260 cm⁻¹.[6][7] Strong, broad O-H stretch (~3300 cm⁻¹). 2-Butene-1,4-diol: Disappearance of the alkyne stretch and appearance of a C=C stretch (~1650 cm⁻¹).[8][9] 1,4-Butanediol: Disappearance of the C=C stretch. Monitoring: Disappearance of the alkyne C≡C signal and/or appearance and subsequent disappearance of the alkene C=C signal. | Excellent for in-situ, real-time reaction monitoring using ATR probes (e.g., ReactIR).[10] Provides information about functional groups. | Can be difficult to distinguish between structurally similar compounds. Quantitative analysis can be more complex than NMR. The C≡C stretch of the starting material may be weak or absent. |
| Mass Spectrometry (MS) | But-2-yne-1,4-diol: Molecular ion peak (M⁺) at m/z 86.[11] 2-Butene-1,4-diol: Molecular ion peak (M⁺) at m/z 88. 1,4-Butanediol: Molecular ion peak (M⁺) at m/z 90. Monitoring: Disappearance of the m/z 86 signal and appearance of m/z 88 and/or m/z 90 signals. | High sensitivity, capable of detecting trace amounts of reactants and products. Can be coupled with a separation technique like Gas Chromatography (GC-MS) for complex mixtures. | Provides limited structural information on its own. Isomeric compounds may not be distinguishable without chromatography. Typically an offline technique requiring sample extraction. |
Experimental Protocols
¹H NMR Spectroscopy for Reaction Monitoring
-
Sample Preparation (Offline):
-
At desired time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by cooling or adding a quenching agent).
-
Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Add an internal standard with a known concentration for quantitative analysis.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Ensure the spectral width covers all expected signals.
-
Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic signals of the starting material, intermediate(s), and product(s).
-
Calculate the relative concentrations of each species by comparing their integral values to that of the internal standard.
-
Plot the concentration of each species as a function of time to monitor reaction progress and determine completion.
-
In-situ IR Spectroscopy (ATR-FTIR) for Real-time Monitoring
-
Setup:
-
Insert an Attenuated Total Reflectance (ATR) probe into the reaction vessel.
-
Ensure the probe is chemically resistant to the reaction components and conditions.
-
Connect the probe to an FTIR spectrometer.
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent and any catalysts before initiating the reaction.
-
Initiate the reaction and begin collecting spectra at regular intervals (e.g., every minute).
-
Monitor the reaction in real-time by observing changes in the IR spectrum.
-
-
Data Analysis:
-
Focus on the spectral regions corresponding to the key functional groups (C≡C, C=C, O-H).
-
Track the disappearance of the reactant's characteristic peaks and the appearance of the product's peaks.
-
Use software to generate a reaction profile by plotting the intensity of specific peaks over time.
-
GC-MS for Product Analysis
-
Sample Preparation:
-
At desired time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction.
-
If necessary, perform a work-up to extract the organic components into a suitable volatile solvent.
-
Derivatization may be required for non-volatile diols to improve their chromatographic behavior.
-
-
Data Acquisition:
-
Inject the prepared sample into a Gas Chromatograph coupled to a Mass Spectrometer.
-
Develop a suitable GC method (temperature program, column type) to separate the starting material, intermediate(s), and product(s).
-
Acquire mass spectra for each separated component.
-
-
Data Analysis:
-
Identify each component by its retention time and mass spectrum.
-
Determine the relative abundance of each species by integrating the peak areas in the chromatogram.
-
Monitor the reaction progress by analyzing the composition of the mixture at different time points.
-
Visualization of Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate spectroscopic method for monitoring But-2-yne-1,4-diol reactions.
Caption: Decision tree for selecting a spectroscopic method.
Conclusion
The choice of spectroscopic method for confirming the completion of But-2-yne-1,4-diol reactions is a critical decision that impacts the accuracy and efficiency of process monitoring. ¹H NMR spectroscopy provides unparalleled structural detail, making it ideal for differentiating isomers and obtaining quantitative data. In-situ IR spectroscopy is a powerful tool for real-time monitoring of functional group transformations, offering valuable kinetic insights. GC-MS excels in its high sensitivity and ability to analyze complex mixtures, making it suitable for detecting trace components. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the successful completion of their reactions and the desired product outcome.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Butyne-1,4-diol [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Symmetry: A Guide to the Comparative Reactivity of Hydroxyl Groups in But-2-yne-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, But-2-yne-1,4-diol serves as a versatile building block, notably in the production of pharmaceuticals, agrochemicals, and polymers. Its structure, featuring a central carbon-carbon triple bond flanked by two primary hydroxyl groups, presents a unique chemical profile. A critical consideration for chemists utilizing this molecule is the reactivity of its hydroxyl (-OH) groups. This guide provides an objective comparison of the reactivity of these functional groups, supported by established chemical principles and outlining experimental strategies to achieve selective functionalization.
The Principle of Equivalence in a Symmetrical Molecule
But-2-yne-1,4-diol is a symmetrical molecule, meaning its two hydroxyl groups are chemically and environmentally identical. Consequently, their intrinsic reactivity towards a given reagent is the same. Under standard reaction conditions where the diol is treated with one equivalent or less of a reagent, the reaction typically proceeds statistically, yielding a mixture of mono-substituted, di-substituted, and unreacted starting material.
The primary challenge in harnessing But-2-yne-1,4-diol for complex syntheses lies not in a difference in the inherent reactivity of its hydroxyl groups, but in controlling the extent of their reaction to achieve selective mono-functionalization.
Statistical Reactivity: A Quantitative Perspective
Assuming equal reactivity of the two hydroxyl groups, the distribution of products in a reaction with a sub-stoichiometric amount of a reagent can be predicted statistically. For instance, in a reaction with one equivalent of an acylating agent, the expected product distribution would be a mixture of the di-acylated product, the mono-acylated product, and unreacted But-2-yne-1,4-diol.
| Product | Statistical Molar Ratio (at 50% conversion of reagent) |
| Di-substituted But-2-yne-1,4-diol | 1 |
| Mono-substituted But-2-yne-1,4-diol | 2 |
| Unreacted But-2-yne-1,4-diol | 1 |
This table illustrates the theoretical statistical distribution of products when one mole of a symmetrical diol reacts with one mole of a reagent, assuming equal reactivity of the hydroxyl groups.
Experimental Strategies for Selective Mono-functionalization
While the hydroxyl groups of But-2-yne-1,4-diol are intrinsically equally reactive, several experimental strategies can be employed to favor the formation of mono-substituted products. These methods are crucial for synthetic routes where precise control over the molecule's functionalization is required.
| Strategy | Principle | Key Considerations |
| Stoichiometric Control | Using a large excess of But-2-yne-1,4-diol relative to the limiting reagent increases the probability of the reagent reacting with an unfunctionalized diol molecule, thus favoring mono-substitution.[1] | Requires a subsequent separation of the mono-substituted product from the excess starting material. Can be inefficient in terms of atom economy if the diol is expensive.[1] |
| Use of Protecting Groups | One hydroxyl group is selectively protected, allowing the other to be functionalized. The protecting group is then removed. | Adds steps to the synthetic sequence (protection and deprotection). Requires careful selection of orthogonal protecting groups if other sensitive functionalities are present.[2][3] |
| Flow Chemistry | Continuous flow reactors can offer precise control over reaction time and stoichiometry, which can be optimized to favor mono-substitution.[1] | Requires specialized equipment. Optimization of flow rate, reactor length, and reagent concentration is necessary.[1] |
| Solid-Phase Synthesis | One hydroxyl group can be anchored to a solid support, leaving the other available for reaction in the solution phase. | Limited to specific reaction types and may require specialized linkers and supports. |
Experimental Protocols: A Generalized Approach
While specific protocols for the selective mono-substitution of But-2-yne-1,4-diol are not extensively reported, a general approach for reactions like esterification can be adapted.
Generalized Protocol for Mono-esterification using Stoichiometric Control:
-
Reaction Setup: A solution of But-2-yne-1,4-diol (e.g., 5-10 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The acylating agent (e.g., an acid chloride or anhydride, 1 equivalent) is dissolved in the same solvent and added dropwise to the solution of the diol at a controlled temperature (often 0 °C to room temperature to manage reactivity).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the limiting reagent.
-
Work-up and Purification: Once the reaction is complete, the excess But-2-yne-1,4-diol and the mono-esterified product are separated from the reaction mixture. This typically involves aqueous work-up to remove any water-soluble byproducts, followed by column chromatography to isolate the desired mono-ester from the unreacted diol and any di-ester that may have formed.
Visualizing Reactivity and Experimental Design
To further clarify the concepts of statistical reactivity and strategies for selective functionalization, the following diagrams are provided.
Caption: Logical relationship of hydroxyl group reactivity in But-2-yne-1,4-diol.
Caption: A generalized experimental workflow for achieving selective mono-substitution.
References
The Cost-Effectiveness of But-2-yne-1,4-diol in Specialty Chemical Manufacturing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemical manufacturing, the selection of raw materials is a critical decision impacting not only the final product's quality but also the economic viability of the entire process. But-2-yne-1,4-diol, a versatile C4 chemical, serves as a crucial intermediate in the synthesis of a wide array of products, from essential commodity chemicals to high-value pharmaceuticals. This guide provides an objective comparison of the performance and cost-effectiveness of But-2-yne-1,4-diol against its alternatives in key applications, supported by available experimental data and process insights.
Production of 1,4-Butanediol (BDO): Reppe Process vs. Davy Process
A significant application of But-2-yne-1,4-diol is as a precursor to 1,4-Butanediol (BDO), a major commodity chemical with a global production of millions of metric tons annually. The traditional route utilizing But-2-yne-1,4-diol is the Reppe process, which is often compared with the Davy process that uses maleic anhydride as a feedstock.
Process and Cost Comparison
| Feature | Reppe Process (via But-2-yne-1,4-diol) | Davy Process (via Maleic Anhydride) |
| Raw Materials | Acetylene, Formaldehyde | n-Butane or Benzene (to produce Maleic Anhydride) |
| Key Intermediate | But-2-yne-1,4-diol | Maleic Anhydride |
| Process Steps | 1. Synthesis of But-2-yne-1,4-diol. 2. Hydrogenation to 1,4-Butanediol. | 1. Oxidation of n-butane/benzene to maleic anhydride. 2. Esterification and subsequent hydrogenation. |
| Advantages | Mature technology, high product yield, fewer by-products, potentially lower production cost in regions with cheap coal/calcium carbide.[1][2] | Utilizes potentially cheaper and more readily available C4 feedstock (n-butane).[3] Considered more economical by some sources.[3] |
| Disadvantages | Handling of highly flammable acetylene poses safety concerns.[4] | Can be more complex due to the esterification step. |
| Yield | Total conversion of butynediol can be 100% with selectivity for butanediol at 95%.[2] | Yields are generally high, though specific public data varies. |
Market Price Comparison of Key Chemicals (as of late 2025)
| Chemical | Price (USD/metric ton) |
| But-2-yne-1,4-diol | ~$9,000 - $10,000 (based on smaller quantity pricing, industrial scale pricing may be lower) |
| 1,4-Butanediol (BDO) | ~$1,350 - $2,800[5] |
| Maleic Anhydride | ~$1,140 - $1,470[1][6] |
Analysis: The Reppe process, leveraging But-2-yne-1,4-diol, is a well-established and high-yield method for BDO production. Its cost-effectiveness is highly dependent on the local price of acetylene, which is often derived from coal and calcium carbide.[2] In regions where these resources are abundant and inexpensive, the Reppe process can be economically advantageous.[1][2] Conversely, the Davy process offers a route from more globally available C4 feedstocks like n-butane, making it a competitive alternative, particularly in regions with a strong petrochemical industry.[3] The significant price difference between the intermediate But-2-yne-1,4-diol and the final product BDO highlights the value addition in the hydrogenation step.
Process Flow Diagrams
References
- 1. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 3. matthey.com [matthey.com]
- 4. Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO) [chemanalyst.com]
- 5. chemcess.com [chemcess.com]
- 6. 2-Butyne-1,4-diol synthesis - chemicalbook [chemicalbook.com]
A Comparative Environmental Impact Assessment of But-2-yne-1,4-diol Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis
The synthesis of But-2-yne-1,4-diol, a crucial building block in the chemical and pharmaceutical industries, has traditionally relied on the energy-intensive Reppe process. However, growing environmental concerns are driving the development of more sustainable alternatives. This guide provides an objective comparison of the conventional Reppe synthesis with a modified, greener approach, supported by available life cycle data and detailed experimental protocols for environmental impact assessment.
Comparison of Synthesis Routes: Conventional vs. Modified Reppe Process
The cornerstone of industrial But-2-yne-1,4-diol production is the Reppe synthesis, which involves the reaction of acetylene with formaldehyde under pressure, catalyzed by copper acetylide.[1][2] While effective, this process is known for its high energy consumption and reliance on fossil fuel-derived feedstocks.[3][4] A promising alternative lies in a modified Reppe process, which incorporates advancements in catalyst technology and process integration to significantly reduce its environmental footprint.
A recent techno-environmental-economic evaluation of a reconfigured coal-to-1,4-butanediol (CtBDO) process, which includes the synthesis of But-2-yne-1,4-diol as a key step, highlights the potential for substantial environmental benefits.[3][4] This modified approach focuses on improving the efficiency of raw material utilization and integrating renewable energy sources.
Table 1: Quantitative Comparison of Environmental Impacts
| Parameter | Conventional Reppe Process (Estimated) | Modified Reppe Process (Reconfigured CtBDO)[3][4] |
| Feedstock | Acetylene (from coal/natural gas), Formaldehyde (from methanol) | Acetylene (from coal with improved process), Formaldehyde (from methanol with integrated green hydrogen) |
| Direct CO2 Emission Intensity ( kg/t of 1,4-BDO) | 3,847 | 837 |
| Indirect CO2 Emission Intensity ( kg/t of 1,4-BDO) | 1,824 | 379 |
| Energy Efficiency | 40.17% | 43.28% |
| Carbon Utilization Rate | 34.03% | 67.75% |
Note: Data for the modified Reppe process is derived from a comprehensive study on a reconfigured coal-to-1,4-butanediol process, which encompasses the But-2-yne-1,4-diol synthesis step. The values represent the overall process improvements.
Visualizing the Synthesis Pathways
The following diagrams illustrate the conventional and a conceptual greener synthesis pathway for But-2-yne-1,4-diol.
Caption: Conventional Reppe synthesis of But-2-yne-1,4-diol.
Caption: Conceptual greener synthesis pathway for But-2-yne-1,4-diol.
Experimental Protocols: Life Cycle Assessment (LCA)
A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. The following protocol outlines the key steps for conducting an LCA for the synthesis of But-2-yne-1,4-diol.
1. Goal and Scope Definition:
-
Objective: To quantify and compare the environmental performance of the conventional Reppe process and a modified, greener synthesis route for the production of 1 kg of But-2-yne-1,4-diol.
-
Functional Unit: 1 kg of purified But-2-yne-1,4-diol.
-
System Boundaries: "Cradle-to-gate" analysis, encompassing raw material extraction, transportation, and the chemical synthesis process up to the point where the purified product leaves the factory gate. The analysis will include the production of key raw materials (acetylene and formaldehyde) and energy inputs.
2. Life Cycle Inventory (LCI) Analysis:
This phase involves the collection of data for all inputs and outputs within the defined system boundaries.
-
Inputs:
-
Raw materials: Quantity of acetylene, formaldehyde, catalyst components, and any solvents or other reagents used per functional unit.
-
Energy: Electricity and thermal energy consumption for all process steps, including pumping, heating, and separation.
-
Water: Water consumption for the reaction and cleaning processes.
-
-
Outputs:
-
Product: 1 kg of But-2-yne-1,4-diol.
-
Byproducts and Co-products: Quantify any commercially valuable materials produced alongside the main product.
-
Waste Streams: Characterize and quantify all solid, liquid, and gaseous waste generated, including spent catalysts and purification residues.
-
Emissions to Air: Quantify emissions of greenhouse gases (e.g., CO2, CH4), volatile organic compounds (VOCs), and other air pollutants.
-
Emissions to Water: Quantify the release of any contaminants in wastewater streams.
-
3. Life Cycle Impact Assessment (LCIA):
The LCI data is translated into potential environmental impacts. Common impact categories to consider include:
-
Global Warming Potential (GWP)
-
Acidification Potential
-
Eutrophication Potential
-
Ozone Depletion Potential
-
Smog Formation Potential
-
Human Toxicity
-
Ecotoxicity
4. Interpretation:
The results of the LCIA are analyzed to identify the main drivers of environmental impact for each synthesis route. A comparative analysis is performed to determine the relative environmental performance of the conventional and modified processes. This stage also includes a sensitivity analysis to assess how the results are affected by uncertainties in the data and assumptions made.
Experimental Workflow for LCA
The following diagram illustrates the general workflow for conducting a Life Cycle Assessment.
References
- 1. Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals [mdpi.com]
- 2. Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO) [chemanalyst.com]
- 3. Comparative life cycle assessment of silver nanoparticle synthesis routes - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 4. Process Reconfiguration for the Production of 1, 4-Butanediol Integrating Coal with Off-grid Renewable Electricity | Chemical Engineering Transactions [cetjournal.it]
A Comparative Guide to Validated Analytical Methods for Butynediol Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-butyne-1,4-diol (butynediol) is critical for process control, quality assurance, and stability testing. This guide provides a comparative overview of potential analytical methodologies for butynediol quantification, focusing on the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
Due to a scarcity of publicly available, fully validated methods specifically for 2-butyne-1,4-diol, this guide presents a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for a structurally related short-chain alkynediol, propargyl alcohol, as a comprehensive template. This is supplemented with a discussion of a potential High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection approach, based on methods for similar compounds.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The general workflow is outlined below.
Caption: General workflow for analytical method validation.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of a validated GC-FID method for propargyl alcohol, which can be considered a starting point for the validation of a butynediol quantification method. The table also includes typical acceptance criteria as per ICH guidelines for comparison.
| Validation Parameter | Gas Chromatography (GC-FID) - Propargyl Alcohol Example | High-Performance Liquid Chromatography (HPLC-UV) - General Approach | ICH Guideline Recommendations |
| Specificity | Demonstrated by the absence of interfering peaks at the retention time of the analyte. | Chromatographic separation of butynediol from potential impurities and degradation products. Peak purity can be assessed using a photodiode array (PDA) detector. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.995 | Typically ≥ 0.995 | A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of ≥ 0.99 is generally acceptable. |
| Range | 0.5 to 2 times the target concentration. | To be determined during method development, typically spanning 80-120% of the expected sample concentration for an assay. | The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | Average recovery of 88.6% was reported.[1] | To be determined by spiking a placebo with known concentrations of butynediol. | For an assay of a drug substance, accuracy is typically expected to be within 98.0-102.0%. |
| Precision (% RSD) | Standard error of estimate at the target concentration was 7.4%.[1] | Repeatability (intra-day) and intermediate precision (inter-day) to be assessed. | For an assay, the Relative Standard Deviation (RSD) should typically be ≤ 2%. |
| Limit of Detection (LOD) | 1.8 fg per injection for the analytical procedure.[1] | To be determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | 10.08 ng per sample for the overall procedure.[1] | To be determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To be evaluated by introducing small, deliberate variations in method parameters (e.g., temperature, flow rate). | To be evaluated by varying parameters such as mobile phase composition, pH, column temperature, and flow rate. | The method's capacity to remain unaffected by small, but deliberate variations in method parameters provides an indication of its reliability during normal usage. |
Experimental Protocols
Gas Chromatography (GC-FID) Method for a Related Alkynediol (Propargyl Alcohol)
This protocol is based on a validated OSHA method for propargyl alcohol and can be adapted for 2-butyne-1,4-diol.[1]
1. Principle: An air sample is drawn through a solid sorbent tube to trap the analyte. The analyte is then desorbed with a suitable solvent and analyzed by GC with a Flame Ionization Detector (FID). For butynediol, which is a solid, a similar principle can be applied to dissolved samples.
2. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector.
-
A suitable capillary column for polar analytes (e.g., a polyethylene glycol (PEG) or a polar-modified polysiloxane phase).
-
Autosampler and data acquisition system.
3. Reagents:
-
2-butyne-1,4-diol reference standard.
-
High-purity solvent for sample and standard preparation (e.g., methanol, acetone, or other suitable solvent in which butynediol is soluble and stable).
-
Carrier gas (e.g., Helium or Nitrogen).
-
FID gases (Hydrogen and Air).
4. Chromatographic Conditions (Example):
-
Column: DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 10°C/min to 200°C, hold for 5 minutes.
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
Injection Volume: 1 µL (split or splitless, to be optimized).
5. Validation Experiments:
-
Specificity: Inject a blank solvent and a sample matrix without butynediol to ensure no interfering peaks.
-
Linearity: Prepare a series of at least five standard solutions of butynediol covering the expected concentration range. Plot the peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Analyze samples of a known concentration (e.g., a spiked placebo) and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument if possible.
-
-
LOD and LOQ: Determine by either the signal-to-noise ratio method or by calculating from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small variations in the method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min) and observe the effect on the results.
High-Performance Liquid Chromatography (HPLC-UV) - Developmental Approach
Based on the analysis of the related compound 2-butene-1,4-diol, a reverse-phase HPLC method with UV detection could be developed for butynediol.[2]
1. Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The separation is achieved on a reverse-phase column with a polar mobile phase. The analyte is detected by its absorbance of UV light.
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.
-
Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Reagents:
-
2-butyne-1,4-diol reference standard.
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water).
-
Buffers and additives for mobile phase pH adjustment if necessary (e.g., phosphate buffer, formic acid).
4. Chromatographic Conditions (Starting Point for Development):
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic modifier (methanol or acetonitrile). For example, a starting point could be Water:Methanol (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of butynediol. The triple bond may result in low wavelength absorbance, so a wavelength around 210 nm could be a starting point.
-
Injection Volume: 10 µL.
5. Validation: The validation experiments would follow the same principles as described for the GC-FID method, tailored to the HPLC technique.
Logical Relationships in Method Selection
The choice between GC and HPLC for butynediol quantification depends on several factors.
Caption: Key considerations for selecting an analytical technique.
This guide provides a framework for the validation of analytical methods for butynediol quantification. While specific validated methods are not abundant in literature, the principles of method validation are well-established. By adapting and validating methods for similar compounds, researchers and scientists can develop robust and reliable analytical procedures for butynediol.
References
Safety Operating Guide
Safe Disposal of But-2-yne-1,4-diol: A Procedural Guide
The proper disposal of But-2-yne-1,4-diol is critical for ensuring laboratory safety and environmental protection. This compound is a toxic and corrosive solid that presents significant health risks, including severe skin and eye damage, toxicity if swallowed or inhaled, and potential for organ damage through prolonged exposure.[1][2] Adherence to strict disposal protocols is essential to mitigate these risks and comply with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This is the first line of defense against the hazardous properties of But-2-yne-1,4-diol.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[3]
-
Eye/Face Protection: Use safety goggles with side protection or a face shield.[1][3]
-
Skin and Body Protection: A chemical protection suit or lab coat should be worn.[4][5] In case of spills or significant exposure risk, a full chemical protection suit is recommended.[4][5]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][7]
Step-by-Step Disposal Procedure
Disposal of But-2-yne-1,4-diol must be handled as hazardous waste. Do not dispose of it via standard laboratory drains or as regular solid waste.[8][9]
Step 1: Segregation and Waste Collection
-
Segregate But-2-yne-1,4-diol waste from all other waste streams to prevent incompatible chemical reactions.[8] It reacts violently with bases, oxidizing agents, halogens, acid chlorides, and anhydrides.[4]
-
Collect all waste, including surplus reagent and contaminated materials, in a designated, compatible container.[9]
Step 2: Containerization and Labeling
-
Use a sturdy, chemically resistant container with a tightly sealing screw-on cap.[8][10]
-
The container must be clearly labeled as "Hazardous Waste" and specify the contents: "But-2-yne-1,4-diol".[9] Ensure all components of the waste mixture are listed if applicable.[9]
-
Keep the waste container closed at all times except when adding waste.[8]
Step 3: Spill Management
-
In the event of a spill, immediately evacuate the danger area.[4][5]
-
Wear the full PPE specified above, including respiratory protection.[4][5]
-
Prevent the substance from entering drains or waterways.[3][4]
-
For solid spills, carefully sweep the substance into a covered container for disposal.[4] To prevent dusting, it may be appropriate to moisten the material first.[4]
-
Collect the remainder and place it in the designated hazardous waste container.[4][5]
Step 4: Disposal of Contaminated Materials and Containers
-
Any materials used for spill cleanup (e.g., absorbents, paper towels), as well as contaminated disposable PPE, must be disposed of as hazardous waste.[9]
-
Empty Containers: Thoroughly empty all contents. The first rinse of the container must be collected and disposed of as hazardous waste.[8] Subsequent rinses of containers that held highly toxic chemicals may also need to be collected.[8] Given the toxicity of But-2-yne-1,4-diol, collecting the first three rinses is a best practice.[8]
Step 5: Final Disposal
-
Store the sealed and labeled hazardous waste container in a cool, dry, well-ventilated, and designated secondary containment area, away from incompatible materials.[6][7]
-
Arrange for pickup and disposal through a licensed and approved hazardous waste disposal company.[2][11]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[11]
Chemical and Hazard Data
The following table summarizes key quantitative data for But-2-yne-1,4-diol, crucial for risk assessment and handling.
| Property | Value | Citation(s) |
| UN Number | 2716 | [4] |
| UN Hazard Class | 6.1 (Toxic) | [4] |
| UN Packing Group | III | [4] |
| Appearance | White to yellow or beige solid in various forms. | [2][4][12] |
| Melting Point | 54 - 58 °C | [2] |
| Boiling Point | 238 °C | [2][13] |
| Flash Point | 128 - 152 °C | [2][7][12] |
| Toxicity (Oral, Rat) | LD50: 100 - 105 mg/kg | [7][13] |
| Toxicity (Oral, Mouse) | LD50: 100 - 105 mg/kg | [7][13] |
Disposal Workflow
The logical flow for the proper management and disposal of But-2-yne-1,4-diol waste is illustrated below.
Caption: Workflow for the safe disposal of But-2-yne-1,4-diol waste.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. ICSC 1733 - 2-BUTYNE-1,4-DIOL [inchem.org]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. geo.utexas.edu [geo.utexas.edu]
- 11. hpc-standards.com [hpc-standards.com]
- 12. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Personal protective equipment for handling But-2-yne-1,1-diol
Important Advisory: The following information pertains to 2-Butyne-1,4-diol (CAS No. 110-65-6) . There is limited specific safety and handling data available for its isomer, But-2-yne-1,1-diol. While these compounds are structurally related, their physical, chemical, and toxicological properties may differ significantly. This guide should be used as a preliminary reference for handling 2-Butyne-1,4-diol and should not be directly applied to this compound without a thorough risk assessment conducted by qualified professionals.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for researchers, scientists, and drug development professionals working with 2-Butyne-1,4-diol.
Summary of Hazards
2-Butyne-1,4-diol is a hazardous substance that can cause severe health effects.[1][2][3] It is toxic if swallowed, inhaled, or in contact with skin.[1][2] The compound is corrosive and can cause severe skin burns and serious eye damage.[1][2][3] It may also cause an allergic skin reaction, respiratory irritation, and may have carcinogenic effects.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][2][4]
Quantitative Data for 2-Butyne-1,4-diol
| Property | Value | Reference |
| Molecular Formula | C4H6O2 | [1][5] |
| Molecular Weight | 86.09 g/mol | [6] |
| Appearance | Beige solid | [1] |
| Melting Point | 54 - 58 °C | [1] |
| Boiling Point | 238 °C | [1] |
| Flash Point | 152 °C | [1] |
| pH | 6.4 | [1] |
| Vapor Pressure | 1.33 mbar @ 102 °C | [1] |
| Specific Gravity | 1.200 | [1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling 2-Butyne-1,4-diol. The following table outlines the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, preventing severe eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and full-body protective clothing. | Prevents skin contact, which can cause burns, allergic reactions, and toxic effects.[1][3][7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Protects against inhalation of toxic dust or vapors, which can cause respiratory irritation and systemic toxicity.[1][2][3] |
Experimental Protocol: Safe Handling and Disposal
1. Engineering Controls and Preparation:
-
Always handle 2-Butyne-1,4-diol in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
-
Keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and finely powdered metals.[2][8]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of damage before use.[7]
3. Handling and Use:
-
Avoid creating dust when handling the solid form.[1][2] If appropriate, moisten the substance to prevent dusting.[3][8]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
The storage area should be designated as a corrosives area and be locked.[1][2]
5. Spill Response:
-
Wearing full PPE, including respiratory protection, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1][2][3]
-
Avoid flushing the chemical into surface water or the sanitary sewer system.[1][2]
6. Disposal:
-
Dispose of waste material and contaminated clothing in accordance with all applicable federal, state, and local regulations.[1][8]
-
The disposal should be carried out by a licensed waste disposal company.[1][2]
Workflow Diagram
Caption: Workflow for safe handling of 2-Butyne-1,4-diol.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. ICSC 1733 - 2-BUTYNE-1,4-DIOL [inchem.org]
- 4. echemi.com [echemi.com]
- 5. A14539.0I [thermofisher.com]
- 6. This compound | C4H6O2 | CID 18778928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
